molecular formula C13H19N B1355999 3-(2-Methylbenzyl)piperidine CAS No. 955314-92-8

3-(2-Methylbenzyl)piperidine

Cat. No.: B1355999
CAS No.: 955314-92-8
M. Wt: 189.3 g/mol
InChI Key: PKKKUNQUYXLKBK-UHFFFAOYSA-N
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Description

3-(2-Methylbenzyl)piperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKKUNQUYXLKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588805
Record name 3-[(2-Methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955314-92-8
Record name 3-[(2-Methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Methylbenzyl)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of 3-(2-Methylbenzyl)piperidine.

Chemical Identity

ParameterValue
IUPAC Name 3-[(2-methylphenyl)methyl]piperidine[1]
Synonyms 3-(2-Methyl-benzyl)-piperidine[2]
CAS Number 955314-92-8[1]

Molecular Properties

A summary of the key molecular data for this compound is presented below.

PropertyValueSource
Molecular Formula C13H19N[1][2]
Molecular Weight 189.30 g/mol [2]

Note on Advanced Technical Data:

The scope of this document is to provide the fundamental molecular weight and formula for this compound. Detailed experimental protocols, such as synthesis or analytical methods, are beyond this scope. Similarly, as this is a specific chemical compound, concepts like signaling pathways are not applicable. Therefore, no visualizations using the DOT language for such pathways or experimental workflows have been included.

References

An In-Depth Technical Guide to 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is advantageous for creating specific ligand-protein interactions, a feature not as readily achieved with flat aromatic rings.[2] This technical guide focuses on a specific, yet potentially significant, derivative: 3-(2-Methylbenzyl)piperidine. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, which suggests it may be a novel or less-common substance, its structural motifs are present in a wide range of biologically active molecules. This guide will therefore provide a comprehensive overview of its synthesis, potential pharmacological relevance, and the experimental protocols necessary for its study, drawing upon established methodologies for analogous 3-substituted and N-benzylpiperidine derivatives.

The benzylpiperidine moiety is a versatile pharmacophore found in a variety of therapeutic agents that act on the central nervous system (CNS).[3] Derivatives have been developed as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease, as well as compounds targeting sigma (σ) receptors, opioid receptors, and monoamine transporters.[3][4][5][6] The substitution pattern on both the piperidine ring and the benzyl group is crucial in determining the compound's biological activity and selectivity. This guide will explore the synthesis and potential applications of this compound, providing a foundational resource for researchers interested in this class of compounds.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established synthetic routes for 3-substituted piperidines. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Synthetic Pathway 1: Reduction of a Pyridine Precursor

A common and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[1][7] This approach offers the advantage of readily available starting materials.

The overall transformation can be visualized as follows:

G cluster_0 Synthetic Workflow A 3-(2-Methylbenzyl)pyridine B This compound A->B Catalytic Hydrogenation (e.g., H₂, PtO₂ or Rh/C)

Caption: Catalytic hydrogenation of a pyridine precursor.

The reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.[7] The choice of catalyst is critical for achieving high yields and can include platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C).[1][8] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a high-pressure reaction vessel, add 3-(2-methylbenzyl)pyridine and a suitable solvent such as glacial acetic acid or ethanol.[7]

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., 5 mol% PtO₂) to the solution.[7]

  • Hydrogenation: Seal the vessel, purge with an inert gas like nitrogen, and then pressurize with hydrogen gas (e.g., 70 bar).[7]

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.[7]

Synthetic Pathway 2: Grignard Reaction and Subsequent Reduction

An alternative approach involves the addition of a Grignard reagent to a pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the pyridine ring.[8]

G cluster_0 Grignard Reaction Workflow A Pyridine-3-carboxaldehyde C Intermediate Alcohol A->C Grignard Addition B 2-Methylphenylmagnesium bromide B->C D This compound C->D Deoxygenation & Heteroaromatic Ring Saturation (e.g., H₂, Pd/C)

Caption: Synthesis via Grignard reaction and reduction.

This method allows for the construction of the carbon-carbon bond between the piperidine and benzyl moieties. The intermediate alcohol is then subjected to a one-pot deoxygenation and hydrogenation of the pyridine ring, often using a palladium catalyst.[8]

Physicochemical Properties and Characterization

While experimental data for this compound is not widely available, its properties can be predicted based on its structure and comparison with similar compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.
Boiling Point Estimated to be around 304.5°C at 760 mmHg for the 2-methoxy analog.[9]
Analytical Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the presence of both the piperidine and 2-methylbenzyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Pharmacological Applications

The 3-substituted piperidine framework is a key feature in many biologically active compounds.[10][11] The introduction of a 2-methylbenzyl group could modulate the pharmacological profile of the parent piperidine scaffold, potentially leading to novel therapeutic agents.

Central Nervous System (CNS) Activity

Benzylpiperidine derivatives are known to interact with various CNS targets.[3] The specific substitution on the benzyl ring can significantly influence receptor affinity and selectivity. For instance, N-benzylpiperidine analogs have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1).[4] The 2-methyl substitution on the benzyl ring of this compound could influence its binding to such targets.

Other Potential Therapeutic Areas

The versatility of the piperidine scaffold extends beyond CNS applications. Substituted piperidines have been explored for a wide range of biological activities, including:

  • Anticancer agents: 3,3-disubstituted piperidines have been developed as potent inhibitors of the HDM2-p53 interaction, a key target in cancer therapy.[10]

  • Fungicidal activity: Some 3-benzylpiperidines have demonstrated fungicide properties.[8]

  • Antimicrobial and anti-inflammatory properties: The piperidine ring is a common motif in compounds with these activities.[12]

The potential biological activity of this compound would need to be investigated through a comprehensive screening program against a panel of relevant biological targets.

Conclusion and Future Directions

While this compound may not be a widely studied compound, its structural components suggest significant potential for applications in drug discovery and development. The synthetic routes outlined in this guide provide a solid foundation for its preparation and further investigation. Future research should focus on the stereoselective synthesis of its enantiomers, as chirality often plays a critical role in biological activity. A thorough evaluation of its pharmacological profile, including its affinity for various CNS receptors and other potential therapeutic targets, will be crucial in uncovering its potential as a lead compound for new drug development. The insights provided in this technical guide are intended to facilitate and inspire further research into this promising area of medicinal chemistry.

References

Spectroscopic Analysis of 3-(2-Methylbenzyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 3-(2-Methylbenzyl)piperidine. These predictions are derived from the known spectral data of similar substituted piperidine and benzyl compounds.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)
Aromatic (C₆H₄)7.0 - 7.2m-
Piperidine (H2, H6 - axial)2.9 - 3.1m-
Piperidine (H2, H6 - equatorial)2.4 - 2.6m-
Benzyl (CH₂)2.5 - 2.7d~7
Methyl (CH₃)2.2 - 2.4s-
Piperidine (H3, H4, H5)1.1 - 1.9m-
Piperidine (NH)1.5 - 2.5br s-
Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm) Range
Aromatic (quaternary C)135 - 140
Aromatic (CH)125 - 130
Piperidine (C2, C6)45 - 55
Piperidine (C3)35 - 45
Piperidine (C4, C5)20 - 30
Benzyl (CH₂)30 - 40
Methyl (CH₃)15 - 20
Table 3: Predicted Mass Spectrometry Data for this compound
Ionm/z (Expected)Fragmentation Pattern
[M]+•189.15Molecular Ion
[M-H]+188.14Loss of a hydrogen atom
[M-CH₃]+174.13Loss of a methyl radical
[M-C₇H₇]+98.09Loss of the benzyl group (tropylium ion)
C₇H₇+91.05Benzyl/Tropylium cation
C₆H₁₂N+98.09Piperidine ring fragment

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or similar).

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the chemical shifts to the solvent peak or internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Acidify the solution with a small amount of formic acid or acetic acid to promote protonation.

Sample Introduction (for EI-MS):

  • Introduce a small amount of the pure sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas Flow: Set according to instrument specifications.

  • Drying Gas Flow and Temperature: Optimized to desolvate the ions.

  • Mass Range: m/z 50-500.

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 35-500.

Data Analysis:

  • Identify the molecular ion peak ([M]+• for EI, [M+H]+ for ESI).

  • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

  • Compare the observed isotopic distribution with the theoretical pattern for the proposed elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (EI, ESI) product->ms Molecular Weight Confirmation other_spec Other Spectroscopic Methods (e.g., IR, UV-Vis) product->other_spec Functional Group Analysis data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration other_spec->data_integration report Technical Report / Publication data_integration->report

Caption: General workflow for synthesis and spectroscopic characterization.

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 3-(2-Methylbenzyl)piperidine. It is intended for research and informational purposes only. A significant portion of the physicochemical and biological data for this specific compound has not been experimentally determined and is therefore not available in published literature.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible databases and scientific literature. The following table summarizes the available and predicted information for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₉NSigma-Aldrich[1]
Molecular Weight 189.30 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the facile synthesis of 3-(substituted benzyl)piperidines developed by Ágai et al.[2] The method involves the addition of a Grignard reagent to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and reduction of the pyridine ring.

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine-3-carboxaldehyde

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent (2-Methylphenylmagnesium bromide):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be exothermic. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Pyridine-3-carboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of pyridine-3-carboxaldehyde in anhydrous THF to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • One-Pot Deoxygenation and Hydrogenation:

    • To the crude reaction mixture, add 10% Palladium on carbon catalyst.

    • Transfer the mixture to a hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

    • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Work-up and Purification:

    • Concentrate the filtrate under reduced pressure to remove the THF.

    • Acidify the residue with aqueous HCl and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic impurities.

    • Basify the aqueous layer with a concentrated NaOH solution until a pH > 12 is reached.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition of the compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Piperidine derivatives, in general, are known to exhibit a wide range of biological activities, including but not limited to CNS, antimicrobial, and anticancer effects.[3][4][5] However, without experimental data, any potential biological role of this compound remains speculative.

Visualizations

As no specific signaling pathway has been identified for this compound, the following diagram illustrates the experimental workflow for its synthesis and characterization as described in the protocol above.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_characterization Characterization Grignard_Formation 1. Grignard Reagent Formation (2-Bromotoluene + Mg in THF) Grignard_Reaction 2. Reaction with Aldehyde (Pyridine-3-carboxaldehyde) Grignard_Formation->Grignard_Reaction 2-Methylphenyl- magnesium bromide Deoxy_Hydro 3. One-Pot Deoxygenation & Hydrogenation (Pd/C, H2) Grignard_Reaction->Deoxy_Hydro Workup 4. Aqueous Work-up (Acid-Base Extraction) Deoxy_Hydro->Workup Purification 5. Purification (Column Chromatography or Distillation) Workup->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Final_Product Pure this compound

Synthetic and Characterization Workflow

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of 3-(2-Methylbenzyl)piperidine. Due to the limited publicly available quantitative data for this specific molecule, this guide incorporates data from structurally similar compounds, such as 3-methylpiperidine, and established protocols to provide a robust framework for its characterization.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NSigma-Aldrich[1]
Molecular Weight189.30 g/mol Sigma-Aldrich[1]
Physical FormSolidSigma-Aldrich[1]

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility of piperidine and its derivatives is generally well-understood. Piperidine itself is highly soluble in water and a variety of organic solvents due to its ability to form hydrogen bonds.[2][3] For substituted piperidines like this compound, solubility is influenced by the nature of the substituent. The lipophilic 2-methylbenzyl group is expected to decrease aqueous solubility while increasing solubility in non-polar organic solvents.

As a proxy, the following table presents quantitative solubility data for the structurally related compound, 3-methylpiperidine, at 25°C. These values can serve as an estimate for formulating initial experimental designs for this compound.

Table 1: Quantitative Solubility of 3-Methylpiperidine at 25°C

SolventSolubility (g/L)
Ethanol2596.2
Methanol2356.27
n-Butanol2157.61
Ethyl Acetate1976.77
n-Propanol1857.39
Acetone1653.21
1,4-Dioxane1460.4
Isopropanol1294.94
Acetonitrile1162.81
Methyl Acetate1063.05
Isobutanol911.88
N,N-Dimethylformamide (DMF)777.0
Toluene420.3
Water3.73
Data sourced from a technical guide on 3-methylpiperidine, which should be considered as a qualitative indicator for this compound.[4]

Stability Data

This compound, like other piperidine derivatives, is generally stable under standard storage conditions.[4] However, its stability can be compromised by exposure to heat, light, and oxidizing agents.

General Storage Recommendations:

  • Store in a cool, dry, well-ventilated area.

  • Keep the container tightly sealed.

  • Protect from direct sunlight and heat sources.

  • Avoid contact with strong oxidizing agents and acids.[4]

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the literature, inferences can be drawn from studies on similar piperidine structures.[5][6] The primary sites for degradation are the piperidine ring and the benzylic position.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products.[5] The benzylic carbon is also prone to oxidation.

  • Thermal Degradation: At elevated temperatures, cleavage of the C-N bond within the piperidine ring or cleavage of the benzyl-piperidine bond can occur.[7]

  • Photodegradation: Exposure to UV light can initiate free-radical mediated degradation pathways.

G cluster_main Hypothetical Degradation Pathways of this compound A This compound B N-Oxide Derivative A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products A->C Further Oxidation / Ring Cleavage D Benzylic Oxidation Products A->D Oxidation at Benzylic Position

Proposed degradation pathways for this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.

Objective: To quantitatively determine the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.[8]

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

G cluster_workflow Thermodynamic Solubility Workflow A Add excess solid to solvent B Equilibrate (24-48h) with shaking at constant temperature A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration by HPLC/LC-MS D->E

Workflow for thermodynamic solubility determination.

Stability Assessment (Forced Degradation/Stress Testing)

This protocol describes a general approach for stress testing to evaluate the stability of this compound under various conditions, in line with ICH guidelines.[9][10]

Objective: To identify potential degradation products and pathways and to assess the intrinsic stability of this compound.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.

Procedure:

  • Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid compound.

  • Expose the samples to the specified conditions for the designated time.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

G cluster_workflow Forced Degradation Study Workflow A Prepare Samples (Solution and Solid) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C Control Sample (Unstressed) E Analyze by Stability-Indicating HPLC D Neutralize and Dilute C->D D->E F Identify and Quantify Degradants E->F

Workflow for a forced degradation study.

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its solubility and stability assessment based on the properties of analogous compounds and established scientific protocols. The provided methodologies for thermodynamic solubility and forced degradation studies offer a solid foundation for researchers and drug development professionals to characterize this compound effectively. The predicted susceptibility to oxidative and thermal degradation highlights the importance of controlled storage and handling conditions.

References

The Genesis and Evolution of 3-Substituted Benzylpiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-substituted benzylpiperidine scaffold is a privileged motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of this versatile chemical class. We will delve into the historical milestones that brought this scaffold to the forefront of drug discovery, detail key synthetic methodologies, present structure-activity relationship (SAR) data for prominent biological targets, and elucidate the signaling pathways through which these compounds exert their effects. This guide is intended to be a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the 3-substituted benzylpiperidine core.

A Historical Perspective: From Pepper to Potent CNS Modulators

The story of 3-substituted benzylpiperidines is intrinsically linked to the broader history of piperidine chemistry. The parent piperidine ring was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper.[1] However, it was not until the mid-20th century that the N-benzylpiperidine moiety gained significant attention in the realm of medicinal chemistry, coinciding with the burgeoning field of synthetic analgesics and antihistamines.[2]

The strategic importance of the benzyl group attached to the piperidine nitrogen became apparent as researchers sought to modulate the pharmacological properties of piperidine-containing molecules. The N-benzyl group was found to be crucial for achieving potent interactions with a variety of biological targets, often through cation-π interactions with aromatic residues in receptor binding pockets.

While a singular "discovery" of the first 3-substituted benzylpiperidine is not clearly documented, its emergence was a natural progression of the exploration of piperidine chemistry. Early synthetic efforts in the mid to late 20th century focused on creating libraries of substituted piperidines to probe their potential as CNS-active agents. A notable advancement in the synthesis of this class was the development of a facile one-pot method involving the addition of a Grignard reagent to a pyridine-3-carboxaldehyde, followed by deoxygenation and saturation of the pyridine ring.[3] This and other synthetic innovations paved the way for extensive SAR studies and the eventual discovery of compounds with significant therapeutic potential.

Historical Development of 3-Substituted Benzylpiperidines

Historical_Development 1850 Discovery of Piperidine from Piperine Mid-20th_Century Emergence of N-Benzylpiperidines in CNS Drug Discovery 1850->Mid-20th_Century Increased interest in synthetic derivatives Late_20th_Century Development of Facile Synthetic Methods Mid-20th_Century->Late_20th_Century Need for efficient synthesis 21st_Century Exploration of Diverse Pharmacological Targets Late_20th_Century->21st_Century Enables extensive SAR studies

Caption: A timeline illustrating the key stages in the development of 3-substituted benzylpiperidines.

Synthetic Strategies for 3-Substituted Benzylpiperidines

The synthesis of 3-substituted benzylpiperidines can be approached through several strategic routes. A common and effective method involves the initial construction of a substituted pyridine ring followed by its reduction.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and characterization of 3-substituted benzylpiperidines.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification and Characterization Start Pyridine-3-carboxaldehyde Grignard Grignard Reaction with Substituted Phenylmagnesium Bromide Start->Grignard Intermediate Aryl(pyridin-3-yl)methanol Grignard->Intermediate Reduction One-pot Catalytic Deoxygenation and Hydrogenation Intermediate->Reduction Product 3-(Substituted benzyl)piperidine Reduction->Product Purification Column Chromatography Product->Purification Characterization NMR, Mass Spectrometry, and Elemental Analysis Purification->Characterization DAT_Signaling Benzylpiperidine 3-Substituted Benzylpiperidine DAT Dopamine Transporter (DAT) Benzylpiperidine->DAT Inhibits Dopamine Increased Synaptic Dopamine DAT->Dopamine Blocks reuptake of D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC Adenylate Cyclase D1R->AC Stimulates D2R->AC Inhibits PLC Phospholipase C (PLC) D2R->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC PKC->Cellular_Response NMDA_Signaling Benzylpiperidine 3-Substituted Benzylpiperidine NMDAR NMDA Receptor (NR1/NR2B) Benzylpiperidine->NMDAR Antagonizes Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Blocks CaM Calmodulin (CaM) Ca_Influx->CaM Activates CREB CREB Phosphorylation Ca_Influx->CREB Modulates Excitotoxicity Reduced Excitotoxicity Ca_Influx->Excitotoxicity Prevents NOS Nitric Oxide Synthase (nNOS) CaM->NOS NO Nitric Oxide (NO) NOS->NO Gene_Expression Changes in Gene Expression CREB->Gene_Expression

References

Stereochemistry of 3-(2-Methylbenzyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide on the stereochemistry of 3-(2-Methylbenzyl)piperidine is a representative document based on established scientific principles and methodologies for analogous substituted piperidine compounds. Due to a lack of specific literature for this exact molecule, the experimental protocols, quantitative data, and biological pathways presented are illustrative and intended to provide a framework for research and development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The stereochemistry of substituents on the piperidine ring is often a critical determinant of a compound's pharmacological activity, potency, and safety profile. This compound, a chiral molecule, possesses a stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-3-(2-Methylbenzyl)piperidine and (S)-3-(2-Methylbenzyl)piperidine. This guide provides a comprehensive overview of the synthesis, chiral resolution, and potential biological significance of these stereoisomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the catalytic hydrogenation of the corresponding pyridine precursor, 3-(2-Methylbenzyl)pyridine. This method is a common and effective way to produce piperidine derivatives from their aromatic counterparts.[2]

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 3-(2-Methylbenzyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure: [2]

  • A solution of 3-(2-Methylbenzyl)pyridine (1.0 g) in glacial acetic acid (10 mL) is placed in a high-pressure reactor.

  • A catalytic amount of Platinum(IV) oxide (5 mol%) is added to the solution.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar at room temperature for 8-12 hours.

  • After the reaction is complete, the reactor is carefully depressurized.

  • The reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel.

Chiral Resolution of (±)-3-(2-Methylbenzyl)piperidine

The separation of the enantiomers of racemic this compound can be accomplished by classical resolution using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[3][4] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative-scale separation of enantiomers.[5]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Materials:

  • Racemic this compound

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Methanol

  • Dichloromethane

  • 50% Sodium Hydroxide (NaOH) solution

  • Diethyl ether

Procedure: [3]

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a minimal amount of a suitable solvent mixture (e.g., dichloromethane/methanol).

    • In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 - 1.0 eq) in the same solvent system, with gentle heating if necessary.

    • Slowly add the amine solution to the stirred solution of the chiral acid at room temperature.

    • Allow the mixture to cool slowly to room temperature and then to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The mother liquor, enriched in the other diastereomer, can be collected for recovery of the other enantiomer.

    • The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Slowly add 50% NaOH solution with stirring until the salt dissolves and the solution is strongly basic (pH > 12).

    • Extract the liberated free amine with diethyl ether (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Analytical Chiral HPLC

The enantiomeric excess (ee) of the resolved this compound can be determined by chiral HPLC.

Experimental Protocol: Analytical Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent polysaccharide-based column)[6]

Chromatographic Conditions (Representative): [7][8]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected from the synthesis and resolution processes described above, based on typical results for similar compounds.

Table 1: Synthesis of Racemic this compound

ParameterValue
Precursor 3-(2-Methylbenzyl)pyridine
Catalyst PtO₂
Reaction Time 8-12 hours
Yield 85-95%
Diastereomeric Ratio Not Applicable (single chiral center)

Table 2: Chiral Resolution of (±)-3-(2-Methylbenzyl)piperidine

ParameterValue
Resolving Agent (+)-Dibenzoyl-D-tartaric acid
Solvent Methanol/Dichloromethane
Yield (single enantiomer) 30-40% (after crystallization)
Enantiomeric Excess (ee) >98% (after recrystallization)
Specific Rotation [α]D To be determined experimentally

Visualizations

Workflow for Synthesis and Chiral Resolution

G Workflow for Synthesis and Resolution of this compound cluster_synthesis Synthesis of Racemic Product cluster_resolution Chiral Resolution cluster_analysis Stereochemical Analysis A 3-(2-Methylbenzyl)pyridine B Catalytic Hydrogenation (H₂, PtO₂, Acetic Acid) A->B C Racemic (±)-3-(2-Methylbenzyl)piperidine B->C D Diastereomeric Salt Formation (with (+)-DBTA) C->D E Fractional Crystallization D->E F Less Soluble Diastereomeric Salt ((+)-Salt) E->F Crystallizes out G More Soluble Diastereomeric Salt ((-)-Salt in Mother Liquor) E->G Remains in solution H Liberation of Free Amine (Base Treatment) F->H I Liberation of Free Amine (Base Treatment) G->I J (R)-3-(2-Methylbenzyl)piperidine (Hypothetical) H->J K (S)-3-(2-Methylbenzyl)piperidine (Hypothetical) I->K L Chiral HPLC Analysis J->L K->L M Determination of Enantiomeric Excess (ee) L->M

Caption: Proposed workflow for the synthesis and chiral resolution of this compound.

Hypothetical Signaling Pathway Modulation

Piperidine-containing molecules often interact with G-protein coupled receptors (GPCRs) in the central nervous system. The stereochemistry of the ligand can dramatically affect its binding affinity and functional activity (agonist vs. antagonist) at the receptor.

G Hypothetical Modulation of a GPCR Signaling Pathway cluster_ligands Chiral Ligands R_enantiomer (R)-3-(2-Methylbenzyl)piperidine GPCR G-Protein Coupled Receptor (GPCR) R_enantiomer->GPCR Agonist (High Affinity) S_enantiomer (S)-3-(2-Methylbenzyl)piperidine S_enantiomer->GPCR Antagonist (Low Affinity) G_protein G-Protein (Gα, Gβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production Cellular_response Cellular Response Second_messenger->Cellular_response Signal Transduction

Caption: Hypothetical differential modulation of a GPCR signaling pathway by the enantiomers of this compound.

Conclusion

This technical guide outlines a plausible and scientifically grounded approach to the synthesis, chiral resolution, and stereochemical analysis of this compound. The provided experimental protocols, while based on general methodologies for similar compounds, offer a robust starting point for researchers. The critical importance of stereochemistry in drug action underscores the necessity of preparing and evaluating the individual enantiomers of chiral piperidine derivatives like this compound in any drug discovery and development program. The distinct pharmacological profiles of each stereoisomer can then be elucidated, potentially leading to the identification of a more potent and safer therapeutic candidate.

References

Pharmacological Profile of 3-(2-Methylbenzyl)piperidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for 3-(2-Methylbenzyl)piperidine is limited. This guide provides a comprehensive analysis based on the well-documented activities of structurally related benzylpiperidine and piperidine derivatives to infer a probable pharmacological profile and to guide future research.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and utility as a synthetic building block have made it a cornerstone in the development of therapeutics for a wide range of diseases. The addition of a benzyl group to the piperidine core creates the benzylpiperidine motif, a structural alert for activity at various central nervous system (CNS) targets. This technical guide consolidates the known pharmacology of close analogs to build a predictive profile for this compound, highlighting its potential as a modulator of key receptors and enzymes.

Predicted Core Pharmacological Targets

Based on extensive research into its analogs, this compound is predicted to interact with several key protein families. The primary targets for benzylpiperidine derivatives include sigma (σ) receptors, histamine receptors, and cholinesterases.

Sigma (σ) Receptors

A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, often with selectivity for the σ1 subtype over the σ2 subtype. The σ1 receptor is an intracellular chaperone protein that modulates a variety of neurotransmitter systems and signaling pathways. Ligands targeting σ1 receptors are under investigation for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

Structure-activity relationship (SAR) studies of related compounds suggest that the benzyl moiety and the basic piperidine nitrogen are key pharmacophoric elements for σ1 receptor binding. For instance, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a potent σ1 ligand with a Ki of 0.96 nM and a 96-fold selectivity over the σ2 receptor[1].

Histamine H3 Receptors

Piperidine derivatives are prominent in the development of histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. H3R antagonists have therapeutic potential for cognitive disorders, sleep-wake disorders, and other neurological conditions. The piperidine moiety often serves as the basic part of the H3R pharmacophore. Studies comparing piperidine and piperazine cores have shown that the piperidine ring is a critical structural element for potent dual activity at both H3 and σ1 receptors[2].

Cholinesterases (AChE and BChE)

The N-benzylpiperidine scaffold is a common feature in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have detailed the synthesis and evaluation of benzylpiperidine-linked compounds with submicromolar IC50 values against both AChE and BChE[3][4][5].

Quantitative Data on Structurally Related Compounds

To illustrate the potential potency and selectivity of this compound, the following tables summarize quantitative data from close structural analogs.

Table 1: Sigma (σ) Receptor Binding Affinities of Benzylpiperidine Analogs
Compound/AnalogTargetKi (nM)Selectivity (σ2/σ1)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ1 Receptor3.2-[6]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ1 Receptor0.9696[1]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ2 Receptor91.8-[1]
Analog 5 (a 4-fluorophenyl-substituted derivative)σ1 Receptor>1000-[6]
Table 2: Histamine H3 Receptor (H3R) Binding Affinities of Piperidine Analogs
Compound/AnalogTargetKi (nM)Kb (nM)Reference
Compound 5 (piperidine core)hH3R7.7018.84[2]
Compound 11 (piperidine core)hH3R6.211.38[2]
Compound 4 (piperazine core)hH3R3.17-[2]
Table 3: Cholinesterase Inhibitory Activity of Benzylpiperidine Analogs
Compound/AnalogTargetIC50 (µM)Reference
Compound 15beeAChE0.39[3][4]
Compound 15jeqBChE0.16[3][4]
Compound 15bhuAChE1.49[4]
Compound 15jhuBChE0.66[4]
Compound d5HDAC0.17[5]
Compound d5AChE6.89[5]
Compound d10HDAC0.45[5]
Compound d10AChE3.22[5]

Abbreviations: eeAChE - Electrophorus electricus Acetylcholinesterase; eqBChE - Equine Butyrylcholinesterase; huAChE - Human Acetylcholinesterase; huBChE - Human Butyrylcholinesterase; HDAC - Histone Deacetylase.

Key Experimental Protocols

The characterization of this compound would involve a battery of in vitro and in vivo assays. Below are protocols for key experiments, adapted from methodologies used for analogous compounds.

Radioligand Binding Assay for Sigma Receptors

This assay determines the affinity of the test compound for σ1 and σ2 receptors by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations (e.g., from rat liver or cells expressing recombinant receptors).

    • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1).

    • Test compound (this compound) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubate membrane homogenates with the radioligand and varying concentrations of the test compound.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the IC50 value from concentration-response curves and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assay for σ1 Receptor Agonism/Antagonism

The functional profile (agonist vs. antagonist) can be determined using an allosteric modulator like phenytoin, which potentiates the binding of σ1 agonists.

  • Procedure:

    • Perform two sets of radioligand binding assays as described in 3.1.

    • In the first set, conduct the assay under standard conditions.

    • In the second set, include a fixed concentration of phenytoin (e.g., 25 mM) in the incubation mixture[6].

    • Compare the binding affinity of the test compound in the presence and absence of phenytoin.

    • An increase in affinity in the presence of phenytoin suggests agonist activity, while no change or a slight decrease suggests antagonist activity[6].

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE or BChE.

  • Materials:

    • Source of enzyme (e.g., Electrophorus electricus AChE, equine serum BChE).

    • Substrate (e.g., acetylthiocholine iodide for AChE).

    • Chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

    • Phosphate buffer (pH 8.0).

    • Test compound at various concentrations.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound in a 96-well plate.

    • Initiate the reaction by adding the substrate and DTNB.

    • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

    • Measure the absorbance of the yellow product over time using a microplate reader at ~412 nm.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Visualization of Pathways and Workflows

Potential Signaling Pathway Modulation

Given the high probability of interacting with GPCRs like the H3 receptor, this compound could modulate downstream signaling cascades.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Inhibition of GDP/GTP Exchange AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP Ligand This compound (Antagonist) Ligand->H3R Binds & Inhibits G_protein->AC Inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (e.g., Neurotransmitter Synthesis) CREB->Gene Regulates

Caption: Predicted H3R antagonist signaling pathway.

General Experimental Workflow

The pharmacological characterization of a novel compound follows a standardized workflow from initial screening to in vivo testing.

A Compound Synthesis & Purification B Primary Screening: Radioligand Binding Assays (e.g., σ1, H3R) A->B C Secondary Screening: Functional Assays (Agonist vs. Antagonist) B->C D Enzyme Inhibition Assays (e.g., AChE, BChE) B->D E Selectivity Profiling (Panel of Receptors) C->E D->E F In Vitro ADME-Tox (e.g., PAMPA-BBB, Cytotoxicity) E->F G In Vivo Efficacy Studies (e.g., Pain, Cognition Models) F->G H Lead Optimization G->H

Caption: Standard workflow for pharmacological evaluation.

Future Research Directions

The true pharmacological profile of this compound remains to be elucidated. Based on the extensive data for its analogs, a focused investigation is warranted.

  • Comprehensive Receptor Screening: The compound should be screened against a broad panel of CNS receptors and transporters, with an initial focus on σ1, σ2, and histamine H3 receptors.

  • Functional Characterization: Any significant binding interactions should be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • Enzymatic Inhibition Profiling: A thorough evaluation of its inhibitory potential against AChE, BChE, and other relevant enzymes (e.g., MAO-A, MAO-B) should be conducted.

  • In Vivo Validation: If promising in vitro activity is identified, in vivo studies in relevant animal models (e.g., formalin-induced pain for σ1 activity, Morris water maze for cognitive effects) are essential to establish a therapeutic rationale[4][7].

The benzylpiperidine scaffold is a rich source of CNS-active compounds. A systematic investigation into the pharmacological profile of this compound could uncover a novel chemical entity with significant therapeutic potential.

References

Potential Biological Targets of 3-(2-Methylbenzyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the analysis of structurally related compounds and the general pharmacology of the benzylpiperidine scaffold. As of this writing, specific biological target data for 3-(2-Methylbenzyl)piperidine is not extensively available in public literature. The potential targets and associated data presented herein are inferred from structure-activity relationships (SAR) of analogous molecules and should be considered predictive.

Introduction

The this compound scaffold represents a privileged structure in medicinal chemistry, with a high potential for interaction with various biological targets within the central nervous system (CNS). The inherent structural features, combining a basic piperidine ring with a substituted benzyl group, provide a versatile framework for designing therapeutic agents. This technical guide explores the probable pharmacological space for this compound by examining the biological activities of its structural analogs. The primary potential targets identified through this analysis include sigma (σ) receptors, opioid receptors, and monoamine transporters.

Core Potential Biological Targets

Based on the pharmacology of structurally similar benzylpiperidine derivatives, the following biological targets are of high interest for this compound.

Sigma (σ) Receptors

A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, with many displaying selectivity for the σ1 subtype.[1] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for neurological and psychiatric disorders. Benzylpiperidine derivatives have been developed as both σ1 receptor agonists and antagonists.[2][3]

Potential Signaling Pathway for σ1 Receptor Modulation

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane / Cytosol ER_Lumen ER Lumen Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Inactive state Ion_Channel Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channel Modulation PLC PLC Sigma1R->PLC Modulation Kinases Kinases (e.g., PKC, Akt) Sigma1R->Kinases Modulation Ligand This compound (Potential Ligand) Ligand->Sigma1R Binding & Activation Cellular_Response Modulation of Neuronal Excitability, Synaptic Plasticity, Cell Survival Ion_Channel->Cellular_Response IP3R IP3 Receptor PLC->IP3R via IP3 IP3R->ER_Lumen Ca2+ release Kinases->Cellular_Response

Caption: Potential σ1 Receptor Signaling Pathway.

Opioid Receptors

The piperidine moiety is a core structural element in many synthetic opioids. N-substituted benzylpiperidines, in particular, have been investigated as ligands for the μ-opioid receptor (MOR), exhibiting potent analgesic effects.[2][4] Some of these compounds have been designed as dual MOR agonists and σ1 receptor antagonists, a profile that may offer a better side-effect profile compared to traditional opioids.[2]

Potential Signaling Pathway for μ-Opioid Receptor (MOR) Agonism

MOR_Signaling cluster_Membrane Cell Membrane cluster_Cytosol Cytosol Ligand This compound (Potential Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binding G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Changes in Gene Expression CREB->Gene_Expression Analgesia Analgesia Ion_Channels->Analgesia Hyperpolarization ↓ Neurotransmitter release

Caption: Potential μ-Opioid Receptor Signaling.

Monoamine Transporters

Benzylpiperidine derivatives have been extensively studied as inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] The substitution pattern on both the benzyl and piperidine rings significantly influences the potency and selectivity for these transporters. For instance, certain 4-substituted N-benzylpiperidines are potent and selective DAT inhibitors.[6]

Workflow for Monoamine Transporter Inhibition Assay

MAT_Assay_Workflow Start Start Prep Prepare Synaptosomes (Source of Transporters) Start->Prep Incubate Incubate Synaptosomes with Radiolabeled Substrate (e.g., [3H]Dopamine for DAT) Prep->Incubate Add_Compound Add this compound (Various Concentrations) Incubate->Add_Compound Separate Rapid Filtration to Separate Bound and Free Radioligand Add_Compound->Separate Measure Quantify Radioactivity (Liquid Scintillation Counting) Separate->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Monoamine Transporter Assay Workflow.

Quantitative Data for Structurally Related Compounds

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of benzylpiperidine derivatives at the potential target sites. This data can be used to infer the potential activity of this compound.

Table 1: Binding Affinities of Benzylpiperidine Derivatives at Sigma Receptors

CompoundReceptorKi (nM)Reference
1'-benzyl-3-methoxy-3H-spiro[[5]benzofuran-1,4'-piperidine]σ11.14[7]
Benzylpiperidine derivative 52σ111.0[2]
Piperidine derivative 1σ13.64[8]
Phenoxyalkylpiperidine 1aσ10.86[9]

Table 2: Binding Affinities and Potencies of Benzylpiperidine Derivatives at Opioid Receptors

CompoundReceptorKi (nM)ED50 (mg/kg)Reference
Benzylpiperidine derivative 52MOR56.44.04 (abdominal contraction)[2]
Ohmefentanyl analog 1bMOR-0.00106 (hot plate)[10]
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2b)MOR-Pure antagonist[11]

Table 3: Inhibitory Activities of Benzylpiperidine Derivatives at Monoamine Transporters

CompoundTransporterIC50 (nM)Ki (nM)Reference
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog 9DAT6.6-[12]
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog 19aDAT6.0-[12]
3-O-benzyl derivative 8fD4 Receptor-343[13]

Experimental Protocols

Detailed experimental protocols for assessing the activity of this compound at its potential targets are provided below.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Materials:

  • Guinea pig brain homogenates (source of σ1 receptors)

  • [3H]-(+)-pentazocine (radioligand)

  • Haloperidol (non-selective competing ligand)

  • This compound (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare guinea pig brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [3H]-(+)-pentazocine and varying concentrations of the test compound, this compound.

  • For non-specific binding determination, add a high concentration of haloperidol.

  • Initiate the binding reaction by adding the membrane preparation to the tubes.

  • Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Functional Activity

Objective: To determine the functional activity (agonist or antagonist) of this compound at the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor (e.g., from CHO cells)

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • DAMGO (selective MOR agonist)

  • Naloxone (MOR antagonist)

  • This compound (test compound)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Procedure:

  • Pre-incubate the cell membranes with the test compound or reference compounds (DAMGO for agonism, naloxone for antagonism) in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • For agonist activity: Plot the concentration of the test compound against the stimulation of [³⁵S]GTPγS binding to determine the EC50 and maximal effect (Emax) relative to DAMGO.

  • For antagonist activity: Pre-incubate with the test compound before adding a fixed concentration of DAMGO. Determine the ability of the test compound to inhibit DAMGO-stimulated [³⁵S]GTPγS binding and calculate the IC50 and subsequently the Ke (equilibrium dissociation constant).

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the inhibitory effect of this compound on dopamine uptake via the DAT.

Materials:

  • Rat striatal synaptosomes or cells expressing the human DAT.

  • [³H]Dopamine (radiolabeled substrate)

  • GBR 12909 (selective DAT inhibitor)

  • This compound (test compound)

  • Krebs-Ringer-HEPES buffer

Procedure:

  • Prepare synaptosomes from rat striatum or culture cells expressing DAT.

  • Pre-incubate the synaptosomes/cells with varying concentrations of this compound or GBR 12909 for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding a fixed concentration of [³H]Dopamine.

  • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Lyse the cells/synaptosomes on the filters.

  • Measure the radioactivity in the lysate using a scintillation counter.

  • Determine the non-specific uptake in the presence of a high concentration of a standard inhibitor (e.g., GBR 12909).

  • Calculate the specific uptake at each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition of specific uptake against the concentration of this compound.

Conclusion

While direct experimental data for this compound is limited, the analysis of its structural analogs strongly suggests that its primary biological targets are likely to be within the family of sigma receptors, opioid receptors, and monoamine transporters. The 2-methyl substitution on the benzyl ring may influence the potency and selectivity for these targets. The information and protocols provided in this guide offer a robust framework for initiating the pharmacological characterization of this compound and for guiding future drug discovery and development efforts centered on the 3-benzylpiperidine scaffold. Further empirical investigation is necessary to definitively elucidate the biological activity profile of this compound.

References

The 3-(2-Methylbenzyl)piperidine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the broader class of piperidine-containing compounds in drug discovery. However, specific research focusing on the 3-(2-Methylbenzyl)piperidine scaffold is limited. This guide provides a comprehensive overview of this specific chemical core by drawing upon data from closely related analogues and general synthetic methodologies applicable to its synthesis and potential biological evaluation. The information presented aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar scaffolds.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates targeting a wide range of biological entities, including central nervous system (CNS) receptors and enzymes.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] The introduction of a benzyl group, particularly at the 3-position, creates a lipophilic side chain that can engage in crucial interactions with biological targets. Further substitution on the benzyl ring, such as the 2-methyl group in the this compound scaffold, allows for fine-tuning of steric and electronic properties to enhance target binding and modulate metabolic stability.

This technical guide explores the this compound core as a potential scaffold for the development of novel therapeutic agents. While direct studies on this specific scaffold are not abundant, this document will detail:

  • Synthetic Strategies: General and adaptable methods for the synthesis of 3-substituted and 3-benzylpiperidine derivatives.

  • Potential Biological Applications: Inferences on potential therapeutic targets based on the pharmacological activity of structurally related analogues.

  • Experimental Protocols: Detailed methodologies for key synthetic transformations and biological assays relevant to the evaluation of such compounds.

  • Structure-Activity Relationships (SAR): Insights into SAR based on available data from closely related chemical series.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes for 3-substituted piperidines. A common and effective strategy involves the addition of an organometallic reagent to a pyridine precursor, followed by reduction of the heterocyclic ring.

Proposed Synthesis of this compound

A plausible and efficient route to the target scaffold is outlined below. This method leverages a Grignard reaction with a pyridine-3-carboxaldehyde followed by a one-pot deoxygenation and reduction of the pyridine ring.

Experimental Workflow for Synthesis

reagent1 2-Methylphenylmagnesium bromide (Grignard Reagent) intermediate1 (3-pyridyl)(2-tolyl)methanol reagent1->intermediate1 Grignard Addition reagent2 Pyridine-3-carboxaldehyde reagent2->intermediate1 product This compound intermediate1->product One-pot Deoxygenation & Ring Reduction reagent3 H2, Pd/C, Acid reagent3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis of 3-(Substituted benzyl)piperidines

This protocol is adapted from a general method for the preparation of 3-(substituted benzyl)piperidines.

  • Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at 0 °C, a solution of the corresponding substituted phenylmagnesium bromide (e.g., 2-methylphenylmagnesium bromide) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diaryl methanol intermediate.

  • One-Pot Deoxygenation and Reduction: The crude intermediate is dissolved in an acidic medium (e.g., acetic acid or ethanol with a catalytic amount of a strong acid). A palladium on carbon catalyst (5-10 mol%) is added. The mixture is then subjected to hydrogenation with hydrogen gas (at a pressure typically ranging from atmospheric to 50 psi) at room temperature or slightly elevated temperature until the reaction is complete.

  • Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated, and the residue is basified with an aqueous base (e.g., NaOH). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product can be purified by column chromatography on silica gel.

Potential Biological Applications and Structure-Activity Relationships

While SAR studies for the specific this compound scaffold are not available, analysis of closely related structures provides valuable insights into its potential pharmacological profile.

Antidepressant Activity

A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed their potential as antidepressant agents through the inhibition of biogenic amine reuptake.[5] This suggests that the this compound scaffold, which shares a similar 3-substituted piperidine core with an ortho-substituted aromatic ring, may also exhibit activity at monoamine transporters.

CompoundSubstitution Pattern5-HT Reuptake Inhibition (%)NA Reuptake Inhibition (%)DA Reuptake Inhibition (%)
Analog 1 3-[(2-ethoxyphenoxy)methyl]piperidine556025
Analog 2 N-Methyl-3-[(2-ethoxyphenoxy)methyl]piperidine455020
Viloxazine (Reference Drug)506530
Data extracted from J Med Chem. 1987, 30(1), 222-5.[5] Inhibition measured at a concentration of 10 µM.

The data suggests that the N-unsubstituted piperidine analog exhibits slightly better reuptake inhibition compared to its N-methylated counterpart. The 2-ethoxy substitution on the phenyl ring is a key feature of these active compounds. For the this compound scaffold, the 2-methyl group would similarly influence the steric and electronic properties of the aromatic ring, potentially leading to interactions with monoamine transporters.

Signaling Pathway for Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (SERT, NET, DAT) vesicle Vesicle monoamine_pre Monoamine (5-HT, NA, DA) monoamine_cleft Monoamine monoamine_pre->monoamine_cleft Release monoamine_cleft->transporter Reuptake receptor Postsynaptic Receptor monoamine_cleft->receptor Binding signal Signal Transduction receptor->signal Activation inhibitor This compound Analog (Hypothetical) inhibitor->transporter Inhibition

Caption: Hypothetical mechanism of action for a this compound analog as a monoamine reuptake inhibitor.

Other Potential CNS Activities

Benzylpiperidine derivatives have been investigated for a variety of other CNS targets. For instance, different substitution patterns on the benzyl and piperidine rings have yielded potent ligands for opioid, sigma, and NK1 receptors. The this compound scaffold could serve as a starting point for exploring these targets as well. The ortho-methyl group can be envisioned to influence the conformational preference of the benzyl group, which could be exploited to achieve selectivity for different receptor subtypes.

Experimental Protocols

In Vitro Biogenic Amine Reuptake Assay

This protocol is for the evaluation of the inhibitory activity of compounds on the reuptake of serotonin (5-HT), norepinephrine (NA), and dopamine (DA) in synaptosomal preparations.

  • Synaptosome Preparation: Brain tissue (e.g., from pig or rat) is homogenized in a sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in a suitable buffer.

  • Reuptake Assay: Synaptosomal preparations are pre-incubated with the test compounds at various concentrations. The reuptake is initiated by the addition of a radiolabeled neurotransmitter ([³H]5-HT, [³H]NA, or [³H]DA).

  • Incubation and Termination: The mixture is incubated at 37 °C for a short period (e.g., 5 minutes). The reuptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that in the control (vehicle-treated) samples. IC₅₀ values can be determined from concentration-response curves.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area in medicinal chemistry with potential for the development of novel CNS-active agents. Based on the activity of structurally related compounds, this scaffold may be a promising starting point for the design of monoamine reuptake inhibitors for the treatment of depression and other mood disorders.

Future research should focus on:

  • Efficient Synthesis: Development and optimization of a robust and scalable synthetic route to a variety of derivatives of the core scaffold.

  • Pharmacological Profiling: A comprehensive in vitro screening campaign against a panel of CNS targets to identify initial lead compounds.

  • Structure-Activity Relationship Studies: Systematic modification of the scaffold, including substitution on the piperidine nitrogen and further substitution on the aromatic ring, to establish a clear SAR and optimize potency and selectivity.

  • In Vivo Evaluation: Assessment of the in vivo efficacy of promising candidates in relevant animal models of CNS disorders.

By leveraging the existing knowledge of piperidine and benzylpiperidine chemistry and pharmacology, the exploration of the this compound scaffold could lead to the discovery of new and effective therapeutic agents.

References

The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 3-Benzylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its conformational flexibility and the ability to introduce substituents at multiple positions have made it a valuable template for the design of ligands targeting various receptors and enzymes. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-benzylpiperidine analogs, focusing on their interactions with key biological targets implicated in a spectrum of diseases. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to facilitate further research and drug development endeavors.

Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease

A significant body of research on 3-benzylpiperidine analogs has focused on their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The core concept revolves around the benzylpiperidine scaffold mimicking the spatial arrangement of acetylcholine, allowing it to interact with the active site of these enzymes.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of 3-benzylpiperidine analogs against cholinesterases is highly dependent on the nature and position of substituents on both the benzyl and piperidine rings, as well as the linker connecting them to other chemical moieties.

Table 1: SAR of 1,3-Dimethylbenzimidazolinone-Linked Benzylpiperidines as Cholinesterase Inhibitors [1]

CompoundReeAChE IC₅₀ (µM)eqBChE IC₅₀ (µM)
9aH3.14 ± 1.12>100
9m4-Cl0.21 ± 0.03>100
9i3-F0.35 ± 0.08>100
9o3-Br0.42 ± 0.05>100
15b2-CH₃0.39 ± 0.111.32 ± 0.24
15j3,4-diCl1.25 ± 0.270.16 ± 0.04

Key SAR Observations for Cholinesterase Inhibitors:

  • Substitution on the Benzyl Ring: Electron-withdrawing groups, particularly halogens at the meta and para positions of the benzyl ring, generally enhance AChE inhibitory activity. For instance, a 4-chloro substitution (compound 9m) resulted in a 15-fold increase in potency compared to the unsubstituted analog (9a)[1].

  • Linker Modification: Replacing an ester linker with a more metabolically stable amide linker has been a successful strategy in developing potent inhibitors[2].

  • Piperidine Ring Substitution: The substitution pattern on the piperidine ring is crucial. Donepezil, a marketed AChE inhibitor, features a 1-benzyl-4-substituted piperidine core, highlighting the importance of this arrangement for potent inhibition[3].

  • Selectivity: Modifications can tune the selectivity between AChE and BChE. For example, certain substitutions on the benzylpiperidine-linked 1,3-dimethylbenzimidazolinone scaffold led to compounds with higher selectivity for AChE over BChE[1].

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a standard method for determining AChE activity and inhibition, adapted for a 96-well plate format[4][5][6].

Materials:

  • 0.1 M Phosphate Buffer, pH 8.0

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The primary therapeutic effect of AChE inhibitors is the potentiation of cholinergic neurotransmission.

Cholinergic_Synapse_and_AChE_Inhibition cluster_pre cluster_post Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles SynapticCleft Synaptic Cleft Postsynaptic Postsynaptic Neuron ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation AChR->Signal Benzylpiperidine 3-Benzylpiperidine Analog (Inhibitor) Benzylpiperidine->AChE Inhibits

Cholinergic synapse and AChE inhibition.

Ellmans_Assay_Workflow Start Start ReagentPrep Prepare Reagents (Buffer, DTNB, ATCI, AChE) Start->ReagentPrep PlateSetup Plate Setup in 96-well Plate (Blank, Control, Test Samples) ReagentPrep->PlateSetup Preincubation Pre-incubate with Inhibitor (10 min, 25°C) PlateSetup->Preincubation InitiateReaction Initiate Reaction (Add ATCI) Preincubation->InitiateReaction KineticRead Kinetic Measurement (Absorbance at 412 nm) InitiateReaction->KineticRead DataAnalysis Data Analysis (Calculate Rate, % Inhibition) KineticRead->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Workflow for Ellman's AChE inhibition assay.

Dopamine Receptor Modulation: Implications for Neurological Disorders

3-Benzylpiperidine analogs have also been investigated as ligands for dopamine receptors, particularly the D₂ subtype, which is a key target in the treatment of schizophrenia and Parkinson's disease. The nitrogen atom of the piperidine ring is a crucial pharmacophoric feature, forming a key interaction with an aspartate residue in the receptor binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The affinity of 3-benzylpiperidine derivatives for dopamine receptors is sensitive to the substitution pattern on the aromatic rings and the nature of the linker.

Table 2: SAR of Phenylpiperazine-substituted Analogs for Dopamine D₂ and D₃ Receptors [7]

CompoundRKᵢ (D₂ receptor) (nM)Kᵢ (D₃ receptor) (nM)Selectivity (D₂/D₃)
Aripiprazole-0.341.90.18
62-OCH₃0.2615.60.017
72-OCH₂CH₂F0.074.20.017
112-Cl0.145.50.025
122-F0.167.90.020

Key SAR Observations for Dopamine Receptor Ligands:

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for the interaction with the conserved aspartate residue in the D₂ receptor.

  • Aromatic Substituents: The nature and position of substituents on the benzyl ring and any additional aromatic moieties significantly influence binding affinity and selectivity between dopamine receptor subtypes. For example, in a series of aripiprazole analogs, a 2-fluoroethoxy substitution on the phenylpiperazine ring (compound 7) resulted in high affinity for the D₂ receptor[7].

  • Linker Length and Composition: The length and flexibility of the chain connecting the benzylpiperidine core to other parts of the molecule are important for optimal positioning within the receptor binding site.

Experimental Protocol: Dopamine D₂ Receptor Competitive Binding Assay

This protocol describes a typical competitive binding assay using [³H]-spiperone as the radioligand to determine the affinity of test compounds for the D₂ receptor[8][9][10].

Materials:

  • Cell membranes expressing human dopamine D₂ receptors (e.g., from transfected HEK293 cells)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂

  • [³H]-Spiperone (radioligand)

  • Unlabeled spiperone or another high-affinity D₂ antagonist (for determining non-specific binding)

  • Test compounds

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Test compound at various concentrations or buffer for total binding or an excess of unlabeled antagonist for non-specific binding.

    • Cell membrane preparation.

    • [³H]-Spiperone at a concentration near its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Benzylpiperidine 3-Benzylpiperidine Analog (Antagonist) Benzylpiperidine->D2R Blocks

Dopamine D2 receptor signaling pathway.

CCR5 Antagonism: A Target in HIV Therapy and Inflammation

3-Benzylpiperidine analogs have also been explored as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. Blocking this receptor can prevent viral entry and replication.

Quantitative Structure-Activity Relationship (SAR) Data

The development of 3-benzylpiperidine-based CCR5 antagonists has focused on optimizing interactions with the transmembrane domains of the receptor.

Table 3: SAR of 1,3,4-Trisubstituted Pyrrolidine Analogs with a 4-(Arylpropyl)piperidine Side Chain as CCR5 Antagonists [11]

CompoundAromatic RingAntiviral Potency (IC₅₀, nM)
1PhenylPotent
Modified AnalogElectron Deficient AromaticVariable

Key SAR Observations for CCR5 Antagonists:

  • Hydrophobicity and Charge: The hydrophobicity and charge distribution of the molecule are important for its interaction with the CCR5 receptor[12].

  • Aromatic Substituents: Modifications of the aromatic ring in the arylpropylpiperidine side chain, including the introduction of electron-deficient aromatics, have been investigated to improve potency and pharmacokinetic properties[11].

  • Benzylic Methylene Replacement: Replacement of the benzylic methylene with groups like sulfones, gem-difluoromethylenes, and alcohols has been explored to modulate the compound's properties[11].

Experimental Protocol: CCR5 Competitive Binding Assay

This is a general protocol for a competitive binding assay to evaluate the affinity of compounds for the CCR5 receptor, often using a radiolabeled chemokine like [¹²⁵I]-MIP-1α[13][14].

Materials:

  • Cell membranes from cells expressing human CCR5

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • [¹²⁵I]-MIP-1α (radioligand)

  • Unlabeled MIP-1α (for non-specific binding determination)

  • Test compounds

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the binding buffer, cell membranes, [¹²⁵I]-MIP-1α (at a concentration near its Kd), and either the test compound at various concentrations, buffer for total binding, or an excess of unlabeled MIP-1α for non-specific binding.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compounds as described for the dopamine receptor binding assay.

Signaling Pathway

CCR5 is a GPCR that, upon binding to its chemokine ligands, activates intracellular signaling cascades, primarily through Gαi proteins, leading to cellular responses such as chemotaxis.

CCR5_Signaling_Pathway Chemokine Chemokine (e.g., MIP-1α) CCR5 CCR5 Receptor Chemokine->CCR5 Binds Gi_CCR5 Gαi Protein CCR5->Gi_CCR5 Activates PLC Phospholipase C Gi_CCR5->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG PIP2 PIP2 PIP2->PLC Substrate Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C IP3_DAG->PKC Activates Chemotaxis Chemotaxis Ca_Release->Chemotaxis PKC->Chemotaxis Benzylpiperidine_CCR5 3-Benzylpiperidine Analog (Antagonist) Benzylpiperidine_CCR5->CCR5 Blocks

CCR5 signaling pathway.

Other Biological Targets

The versatility of the 3-benzylpiperidine scaffold has led to its exploration against other biological targets, demonstrating its broad therapeutic potential.

Opioid and Sigma Receptors

Recent studies have investigated 3-benzylpiperidine derivatives as ligands for opioid and sigma receptors, aiming to develop novel analgesics with improved side-effect profiles. Dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ₁R) ligands have shown promise in producing potent antinociceptive effects with reduced opioid-related adverse effects such as constipation and physical dependence[12][15]. The SAR in this area is emerging, with a focus on optimizing the substitution patterns to achieve the desired dual activity.

Calcium Channels

Certain 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, which can be considered structurally related to 3-benzylpiperidines, have been synthesized and evaluated as calcium channel blockers with antihypertensive activity. The potency of these compounds was found to be highly dependent on the substitution of the diphenylmethyl group, with fluoro substituents being particularly favorable[16].

Conclusion

The 3-benzylpiperidine core represents a highly adaptable and valuable scaffold in modern drug discovery. The extensive research into its analogs has yielded potent and selective ligands for a range of important biological targets, including cholinesterases, dopamine receptors, and CCR5. The structure-activity relationships elucidated to date provide a strong foundation for the rational design of new therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols and visualized pathways presented in this guide are intended to serve as a practical resource for researchers in this dynamic field, facilitating the continued exploration and exploitation of the therapeutic potential of 3-benzylpiperidine derivatives.

References

An In-depth Technical Guide on the Prospective Neurotransmitter Receptor Binding Affinity of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data on the neurotransmitter receptor binding affinity of 3-(2-Methylbenzyl)piperidine is not publicly available. This guide, therefore, provides a comprehensive framework for the potential evaluation of this compound. It details the established experimental protocols that would be employed to determine its binding profile and discusses the significance of such data within the context of drug discovery.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have shown a multitude of pharmacological effects, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] Given this precedent, this compound is a compound of interest for its potential interaction with various neurotransmitter receptors.

Potential for Neurotransmitter Receptor Interaction

Piperidine derivatives have been successfully designed as ligands for a variety of neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors and transporters.[4] For instance, certain 3-substituted piperidine derivatives have demonstrated high affinity for the serotonin transporter (SERT).[5] The specific substitution pattern on the piperidine ring and the nature of the appended groups are critical in determining the binding affinity and selectivity for different receptor subtypes. Therefore, it is plausible that this compound could exhibit affinity for one or more neurotransmitter receptors, making its characterization a valuable endeavor in neuropharmacology research.

Data Presentation: A Template for Future Findings

While no specific data is currently available for this compound, any future findings from binding assays would be summarized in a table similar to the one below for clear comparison of its affinity and selectivity across various neurotransmitter receptors.

Receptor/TransporterRadioligandKᵢ (nM)IC₅₀ (nM)Source
Dopamine D₂[³H]SpiperoneTBDTBDTBD
Serotonin 5-HT₂ₐ[³H]KetanserinTBDTBDTBD
Norepinephrine Transporter (NET)[³H]NisoxetineTBDTBDTBD
Serotonin Transporter (SERT)[³H]ParoxetineTBDTBDTBD
Muscarinic M₁[³H]PirenzepineTBDTBDTBD
Nicotinic α₄β₂[³H]EpibatidineTBDTBDTBD
TBD: To Be Determined

Experimental Protocols: Determining Receptor Binding Affinity

The gold standard for measuring the affinity of a ligand for a target receptor is the radioligand binding assay.[6] These assays are robust, sensitive, and can be configured in several formats, such as competitive, saturation, and kinetic assays, to determine different binding parameters.[6]

General Radioligand Binding Assay Protocol (Competitive)

This protocol outlines the steps to determine the inhibitory constant (Kᵢ) of a test compound, such as this compound, for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[7]

  • The homogenate is centrifuged to pellet the cell membranes.[7]

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[7]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.[7]

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest), and a varying concentration of the unlabeled test compound.[6]

  • To determine non-specific binding, a parallel set of reactions is included where a high concentration of a known unlabeled ligand is used to saturate the receptors.

3. Incubation:

  • The reaction plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters.[7] This process separates the membranes with the bound radioligand from the unbound radioligand in the solution.[6]

  • The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[7]

5. Quantification of Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.[7]

  • The radioactivity trapped on the filters is then counted using a scintillation counter.[7]

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

  • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculation of Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

G Ligand This compound (Hypothetical Ligand) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

References

Methodological & Application

Synthesis of 3-(2-Methylbenzyl)piperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the synthesis of 3-(2-Methylbenzyl)piperidine, a valuable building block in medicinal chemistry and drug development, from 3-benzylpyridine. This document provides researchers, scientists, and drug development professionals with comprehensive methodologies, quantitative data, and workflow visualizations to facilitate its efficient synthesis.

The synthesis of this compound from a pyridine-based starting material is a valuable transformation in organic synthesis, providing access to a key structural motif present in numerous biologically active compounds. The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. This guide outlines a robust two-step synthetic pathway, commencing with the palladium-catalyzed cross-coupling of a 3-halopyridine with a 2-methylbenzyl organometallic reagent to form the key intermediate, 3-(2-methylbenzyl)pyridine. This is followed by the catalytic hydrogenation of the pyridine ring to yield the final product, this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound. Two effective cross-coupling methods for the synthesis of the intermediate, 3-(2-methylbenzyl)pyridine, are presented: a Kumada-type coupling and a Suzuki-Miyaura coupling. These are followed by a general protocol for the hydrogenation of the resulting pyridine derivative.

Protocol 1: Synthesis of 3-(2-Methylbenzyl)pyridine via Kumada Coupling

This protocol details the nickel- or palladium-catalyzed cross-coupling of a Grignard reagent with an organic halide.[1][2]

Materials:

  • 3-Bromopyridine

  • 2-Methylbenzyl chloride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • --INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr) or Nickel(II) chloride (NiCl2)

  • Iodine (crystal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of 2-Methylbenzylmagnesium Chloride:

    • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen) with a crystal of iodine.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of 2-methylbenzyl chloride (1.0 equivalent) in anhydrous THF to the magnesium suspension.

    • If the reaction does not initiate, gentle heating may be applied. The reaction is exothermic and should be controlled with an ice bath.

    • Stir the reaction mixture at room temperature until the magnesium is consumed (typically 1-2 hours).

  • Kumada Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equivalent) and the palladium or nickel catalyst (0.01-0.05 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add the freshly prepared 2-methylbenzylmagnesium chloride solution to the solution of 3-bromopyridine and catalyst.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-methylbenzyl)pyridine.

Protocol 2: Synthesis of 3-(2-Methylbenzyl)pyridine via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of a boronic acid with an organic halide.[3][4]

Materials:

  • 3-Bromopyridine

  • (2-Methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane or Toluene/Water mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 3-bromopyridine (1.0 equivalent), (2-methylphenyl)boronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Coupling Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-methylbenzyl)pyridine.

Protocol 3: Catalytic Hydrogenation of 3-(2-Methylbenzyl)pyridine

This protocol describes the reduction of the pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst.

Materials:

  • 3-(2-Methylbenzyl)pyridine

  • Platinum(IV) oxide (PtO2) or 10% Palladium on carbon (Pd/C) or 5% Rhodium on alumina (Rh/Al2O3)

  • Ethanol or Methanol or Acetic acid

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-(2-methylbenzyl)pyridine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

    • Carefully add the catalyst (e.g., 5-10 mol% PtO2 or 5-10 wt% of 10% Pd/C).

  • Hydrogenation:

    • Seal the vessel and purge with an inert gas (argon or nitrogen) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product by distillation under reduced pressure or by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Cross-Coupling Methods for the Synthesis of 3-(2-Methylbenzyl)pyridine

Coupling MethodCatalystBase/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
KumadaPd-PEPPSI-IPr2-Methylbenzylmagnesium chlorideTHFRT12-2475-85
KumadaNiCl22-Methylbenzylmagnesium chlorideTHFRT12-2470-80
Suzuki-MiyauraPd(OAc)2/PPh3K2CO31,4-Dioxane/H2O10012-2480-90
Suzuki-MiyauraPd(OAc)2/PPh3Cs2CO3Toluene/H2O8012-2485-95

Table 2: Comparison of Catalytic Systems for the Hydrogenation of 3-(2-Methylbenzyl)pyridine

CatalystSolventPressure (psi)Temperature (°C)Time (h)Typical Yield (%)
10% Pd/CEthanol50RT24-4890-98
PtO2Acetic Acid50RT12-24>95
5% Rh/Al2O3Methanol1005012-24>95

Visualizations

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow.

G cluster_0 Step 1: C-C Coupling cluster_1 Step 2: Hydrogenation 3-Bromopyridine 3-Bromopyridine 3-(2-Methylbenzyl)pyridine 3-(2-Methylbenzyl)pyridine 3-Bromopyridine->3-(2-Methylbenzyl)pyridine Pd or Ni catalyst 2-Methylbenzyl\nOrganometallic 2-Methylbenzyl Organometallic 2-Methylbenzyl\nOrganometallic->3-(2-Methylbenzyl)pyridine Intermediate 3-(2-Methylbenzyl)pyridine Final_Product This compound Intermediate->Final_Product H2, Catalyst (Pd/C, PtO2, or Rh/Al2O3)

Caption: Synthetic pathway for this compound.

G cluster_0 Synthesis of 3-(2-Methylbenzyl)pyridine (Cross-Coupling) cluster_1 Synthesis of this compound (Hydrogenation) start_coupling Start reagents_coupling Mix 3-halopyridine, organometallic reagent, & catalyst start_coupling->reagents_coupling reaction_coupling Heat and stir reagents_coupling->reaction_coupling workup_coupling Quench, extract, & wash reaction_coupling->workup_coupling purify_coupling Column chromatography workup_coupling->purify_coupling product_intermediate Isolate 3-(2-methylbenzyl)pyridine purify_coupling->product_intermediate start_hydrogenation Start product_intermediate->start_hydrogenation reagents_hydrogenation Dissolve intermediate & add catalyst start_hydrogenation->reagents_hydrogenation reaction_hydrogenation Pressurize with H2 & stir reagents_hydrogenation->reaction_hydrogenation workup_hydrogenation Filter catalyst reaction_hydrogenation->workup_hydrogenation purify_hydrogenation Concentrate & purify workup_hydrogenation->purify_hydrogenation product_final Isolate this compound purify_hydrogenation->product_final

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals and biologically active compounds. The precise control of stereochemistry at the C3 position is often critical for therapeutic efficacy and safety. This document provides detailed application notes and protocols for the enantioselective synthesis of a specific chiral building block, 3-(2-methylbenzyl)piperidine, utilizing a modern and highly efficient catalytic methodology.

The described synthetic strategy is based on a three-step sequence highlighted by a key rhodium-catalyzed asymmetric reductive Heck reaction. This state-of-the-art approach allows for the construction of the chiral 3-arylmethyl-substituted piperidine core with high enantioselectivity from simple and readily available starting materials.[1][2]

Overall Synthetic Strategy

The enantioselective synthesis of this compound is accomplished through the following three-stage process:

  • Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a more reactive 1,2-dihydropyridine intermediate, which is protected in situ as a phenyl carbamate.

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: The key enantioselective C-C bond formation occurs via a rhodium-catalyzed reaction between the dihydropyridine intermediate and 2-methylphenylboronic acid. This step establishes the chiral center at the C3 position.

  • Reduction and Deprotection: The resulting N-protected 3-(2-methylbenzyl)-1,2,3,6-tetrahydropyridine is fully saturated via hydrogenation, and the carbamate protecting group is subsequently removed to yield the final enantioenriched this compound.

Data Presentation

The following table summarizes representative quantitative data for the key rhodium-catalyzed asymmetric reductive Heck reaction, providing insights into the expected yield and enantioselectivity. While specific data for 2-methylphenylboronic acid is not available in the primary literature, results for other ortho-substituted and sterically hindered arylboronic acids are included to indicate the potential scope and limitations of the methodology. Steric hindrance from ortho-substituents can sometimes lead to lower reactivity.[3]

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-1,2,3,6-tetrahydropyridine derivative8196
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine derivative8597
33-Tolylboronic acid3-(3-Tolyl)-1,2,3,6-tetrahydropyridine derivative7896
42-Tolylboronic acid3-(2-Tolyl)-1,2,3,6-tetrahydropyridine derivativePoor ReactivityN/A
51-Naphthylboronic acid3-(1-Naphthyl)-1,2,3,6-tetrahydropyridine derivative7599

Data is adapted from the work of Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This protocol describes the initial partial reduction and protection of pyridine to form the dihydropyridine intermediate.

Materials:

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Phenyl chloroformate

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Low-temperature bath (-78 °C)

Procedure:

  • To a solution of sodium borohydride (1.0 equiv.) and pyridine (1.0 equiv.) in methanol at -78 °C, add phenyl chloroformate (1.0 equiv.) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of water.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers and wash sequentially with 1N NaOH and 1N HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl pyridine-1(2H)-carboxylate.

  • The crude product can be purified by recrystallization from methanol.

Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This is the key enantioselective step to form the C3-substituted tetrahydropyridine.

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (from Step 1)

  • 2-Methylphenylboronic acid

  • [Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)

  • (S)-SEGPHOS

  • Aqueous Cesium hydroxide (CsOH) solution (50 wt%)

  • Toluene

  • Tetrahydrofuran (THF)

  • Water

  • Argon gas

  • Reaction vial with a magnetic stir bar and septum

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add toluene, THF, and water to the vial, followed by the aqueous CsOH solution (2.0 equiv.).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add 2-methylphenylboronic acid (3.0 equiv.) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv.).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.

  • Remove the solvents in vacuo and purify the crude product by flash column chromatography to afford the desired N-phenoxycarbonyl-3-(2-methylbenzyl)-1,2,3,6-tetrahydropyridine.

Step 3: Reduction and Deprotection to this compound

This final two-part step yields the target chiral piperidine.

Part A: Hydrogenation of the Tetrahydropyridine

Materials:

  • N-phenoxycarbonyl-3-(2-methylbenzyl)-1,2,3,6-tetrahydropyridine (from Step 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-protected tetrahydropyridine (1.0 equiv.) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-phenoxycarbonyl-3-(2-methylbenzyl)piperidine.

Part B: Deprotection of the Phenyl Carbamate

Materials:

  • N-phenoxycarbonyl-3-(2-methylbenzyl)piperidine (from Part A)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-protected piperidine in methanol or ethanol.

  • Add an aqueous solution of KOH or NaOH (excess).

  • Heat the reaction mixture at reflux until the deprotection is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography or distillation to yield the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the enantioselective synthesis of chiral this compound.

Enantioselective_Synthesis cluster_rh Rh-Catalyzed Asymmetric Reductive Heck Reaction Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine 1. NaBH₄ 2. PhOCOCl Tetrahydropyridine N-Phenoxycarbonyl-3-(2-methylbenzyl)- 1,2,3,6-tetrahydropyridine Dihydropyridine->Tetrahydropyridine BoronicAcid 2-Methylphenyl- boronic Acid BoronicAcid->Tetrahydropyridine Piperidine_protected N-Phenoxycarbonyl-3- (2-methylbenzyl)piperidine Tetrahydropyridine->Piperidine_protected H₂, Pd/C Final_Product This compound Piperidine_protected->Final_Product KOH, MeOH Reflux catalyst [Rh(cod)OH]₂ (S)-SEGPHOS

Caption: Synthetic workflow for the enantioselective synthesis of this compound.

References

Application Notes and Protocols for the Grignard Reaction in the Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is therefore a critical endeavor in medicinal chemistry and drug discovery. The Grignard reaction, a cornerstone of organic synthesis, offers a versatile and powerful tool for the introduction of a wide range of substituents at the 3-position of the piperidine ring. This document provides detailed application notes and experimental protocols for several key Grignard-based methodologies for the synthesis of 3-substituted piperidines.

Direct Grignard Addition to N-Sulfonyl-Piperidin-3-ones

A direct and efficient method for the synthesis of 3-aryl-3-hydroxypiperidines involves the nucleophilic addition of Grignard reagents to readily available N-protected piperidin-3-ones. The resulting tertiary alcohols are valuable intermediates that can be further elaborated. The use of an N-sulfonyl protecting group, such as mesyl (Ms) or tosyl (Ts), is common to activate the ketone and prevent side reactions involving the piperidine nitrogen.

Experimental Protocol: General Procedure for Grignard Addition to N-Sulfonyl-Piperidin-3-one

Materials:

  • N-mesyl-piperidin-3-one or N-tosyl-piperidin-3-one

  • Arylmagnesium bromide (e.g., phenylmagnesium bromide, 3-methoxyphenylmagnesium bromide) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-sulfonyl-piperidin-3-one (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the arylmagnesium bromide solution (1.2-1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-aryl-3-hydroxypiperidine.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Synthesis of 3-Aryl-3-hydroxypiperidines
EntryN-Protecting GroupAryl Grignard ReagentProductYield (%)
1MsPhenylmagnesium bromide3-hydroxy-3-phenyl-1-(methylsulfonyl)piperidine85
2TsPhenylmagnesium bromide3-hydroxy-3-phenyl-1-(tosyl)piperidine82
3Ms3-Methoxyphenylmagnesium bromide3-hydroxy-3-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine88
4Ts4-Methoxyphenylmagnesium bromide3-hydroxy-3-(4-methoxyphenyl)-1-(tosyl)piperidine80

Data is representative and compiled from typical results reported in the literature.

Reaction Workflow

G cluster_start Starting Materials N-Sulfonyl-piperidin-3-one N-Sulfonyl-piperidin-3-one Grignard Addition Grignard Addition N-Sulfonyl-piperidin-3-one->Grignard Addition Arylmagnesium bromide Arylmagnesium bromide Arylmagnesium bromide->Grignard Addition Quenching Quenching Grignard Addition->Quenching 1. THF, 0 °C to rt 2. sat. NH4Cl Workup & Purification Workup & Purification Quenching->Workup & Purification EtOAc extraction Product 3-Aryl-3-hydroxypiperidine Workup & Purification->Product Chromatography

Caption: Workflow for the synthesis of 3-aryl-3-hydroxypiperidines.

Synthesis of 3-(Substituted benzyl)piperidines via Grignard Addition to Pyridine-3-carboxaldehyde

This two-step sequence provides access to 3-benzylpiperidines, a common scaffold in pharmacologically active compounds. The first step involves the Grignard addition to pyridine-3-carboxaldehyde to form a pyridylmethanol intermediate. The second step is a one-pot deoxygenation and reduction of the pyridine ring.

Experimental Protocol

Step 1: Grignard Addition to Pyridine-3-carboxaldehyde

Materials:

  • Substituted bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Pyridine-3-carboxaldehyde

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Prepare the Grignard reagent by adding a solution of the substituted bromobenzene (1.1 equiv) in anhydrous diethyl ether to a suspension of magnesium turnings (1.2 equiv) with a crystal of iodine to initiate the reaction.

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of pyridine-3-carboxaldehyde (1.0 equiv) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, warm the reaction to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the crude pyridylmethanol.

Step 2: One-Pot Deoxygenation and Heteroaromatic Ring Saturation

Materials:

  • Crude pyridylmethanol from Step 1

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or hydrogen gas (H₂)

Procedure:

  • Dissolve the crude pyridylmethanol in methanol.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • For transfer hydrogenation, add ammonium formate (5-10 equiv) and heat the mixture to reflux for 4-8 hours.

  • Alternatively, for catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (50 psi) and stir at room temperature for 12-24 hours.

  • After the reaction is complete, filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 3-(substituted benzyl)piperidine.[1]

Data Presentation: Synthesis of 3-(Substituted benzyl)piperidines
EntrySubstituted Phenylmagnesium BromideIntermediate Pyridylmethanol Yield (%)Final Product Yield (%)
1Phenylmagnesium bromide7585
24-Fluorophenylmagnesium bromide7282
33-Methoxyphenylmagnesium bromide7888
42,4-Dichlorophenylmagnesium bromide6575

Yields are for the two-step sequence and are representative.[1]

Reaction Mechanism

G cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Reduction Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Pyridylmethanol Pyridylmethanol Pyridine-3-carboxaldehyde->Pyridylmethanol 1. ArMgBr, Et2O 2. NH4Cl (aq) ArMgBr ArMgBr ArMgBr->Pyridylmethanol 3-Benzylpiperidine 3-Benzylpiperidine Pyridylmethanol->3-Benzylpiperidine H2, Pd/C or NH4HCO2, Pd/C

Caption: Two-step synthesis of 3-benzylpiperidines.

Enantioselective Synthesis of Piperidines via Grignard Addition to Pyridine N-Oxides

The addition of Grignard reagents to pyridine N-oxides, followed by reduction, provides access to substituted piperidines. An enantioselective variant of this reaction has been developed using a chiral ligand, offering a route to optically active piperidines.

Experimental Protocol: Enantioselective Addition of Aryl Grignard Reagents to Pyridine N-Oxides

Materials:

  • Pyridine N-oxide

  • (R)-BINOL

  • n-Butyllithium in hexanes

  • Arylmagnesium bromide in THF

  • Anhydrous THF

  • Raney Nickel (Ra-Ni)

  • Hydrogen gas (H₂)

  • Methanol

Procedure:

  • To a solution of (R)-BINOL (0.1 equiv) in anhydrous THF at room temperature, add n-butyllithium (0.2 equiv) dropwise. Stir for 30 minutes to form the lithium binolate.

  • Add the pyridine N-oxide (1.0 equiv) to the lithium binolate solution and stir for another 30 minutes.

  • Cool the mixture to -78 °C and add the arylmagnesium bromide (2.0 equiv) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify the crude dihydropyridine intermediate by column chromatography.

  • Dissolve the purified intermediate in methanol, add Ra-Ni, and hydrogenate under a hydrogen atmosphere (50 psi) until the reaction is complete.

  • Filter the catalyst, concentrate the filtrate, and purify the residue to obtain the chiral substituted piperidine.[2][3]

Data Presentation: Enantioselective Synthesis of 2-Aryl-2,3-dihydropyridines
EntryAryl Grignard ReagentYield (%)Enantiomeric Excess (ee, %)
1Phenylmagnesium bromide9475
24-Tolylmagnesium bromide8580
34-Methoxyphenylmagnesium bromide9178
42-Naphthylmagnesium bromide5154

Data represents the formation of the dihydropyridine intermediate before reduction.[2]

Logical Relationship Diagram

G Pyridine N-oxide Pyridine N-oxide Asymmetric Addition Enantioselective Grignard Addition Pyridine N-oxide->Asymmetric Addition Chiral Ligand (R)-BINOL Chiral Ligand->Asymmetric Addition Grignard Reagent ArMgBr Grignard Reagent->Asymmetric Addition Chiral Dihydropyridine Chiral Dihydropyridine Asymmetric Addition->Chiral Dihydropyridine Reduction Reduction Chiral Dihydropyridine->Reduction Chiral Piperidine Chiral Piperidine Reduction->Chiral Piperidine

Caption: Enantioselective synthesis of chiral piperidines.

Modern Catalytic Approach: Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

While not a direct Grignard addition to a piperidine precursor, this modern, multi-step approach showcases the cutting-edge of chiral piperidine synthesis and is highly relevant for drug development professionals. The key step is a Rh-catalyzed asymmetric reductive Heck reaction using an arylboronic acid, which can be prepared from an aryl Grignard reagent.[4][5][6]

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (prepared from pyridine)

  • Arylboronic acid

  • [Rh(cod)OH]₂

  • (S)-Segphos

  • Cesium hydroxide (CsOH) solution (50 wt%)

  • Toluene

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Add toluene, THF, and water, followed by the aqueous CsOH solution (2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and pass through a short plug of silica gel.

  • Concentrate the filtrate and purify by flash chromatography to yield the enantioenriched 3-aryl-tetrahydropyridine.

  • The resulting tetrahydropyridine can be reduced to the corresponding 3-arylpiperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).[7][8]

Data Presentation: Rh-Catalyzed Synthesis of 3-Aryl-tetrahydropyridines
EntryArylboronic AcidYield (%)Enantiomeric Excess (ee, %)
1Phenylboronic acid9598
24-Fluorophenylboronic acid9299
33-Thienylboronic acid8597
44-Acetylphenylboronic acid8898

Data from Fletcher et al. (2023) J. Am. Chem. Soc.[5][7]

Catalytic Cycle

G Rh(I)-OH Rh(I)-OH Transmetalation Transmetalation Rh(I)-OH->Transmetalation ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation Ar-Rh(I) Ar-Rh(I) Transmetalation->Ar-Rh(I) Carbometalation Carbometalation Ar-Rh(I)->Carbometalation Dihydropyridine Dihydropyridine Dihydropyridine->Carbometalation Intermediate_A Rh-Alkyl Intermediate Carbometalation->Intermediate_A Protodemetalation Protodemetalation Intermediate_A->Protodemetalation H2O Protodemetalation->Rh(I)-OH Product 3-Aryl-tetrahydropyridine Protodemetalation->Product

Caption: Proposed catalytic cycle for the Rh-catalyzed reaction.

References

Catalytic Hydrogenation of 3-Benzylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 3-benzylpyridine derivatives is a critical transformation in synthetic and medicinal chemistry. The resulting 3-benzylpiperidines are valuable saturated heterocyclic scaffolds found in a wide range of biologically active compounds and approved pharmaceuticals. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3-benzylpyridine derivatives, focusing on various catalytic systems to guide researchers in selecting and optimizing this essential synthetic step. The choice of catalyst and reaction conditions is paramount to achieving high yields and chemoselectivity, particularly in preserving or removing the benzyl group as desired.

Catalytic Systems and Data Presentation

The hydrogenation of 3-benzylpyridine derivatives can be achieved using both heterogeneous and homogeneous catalysts. The selection of the catalyst is crucial and depends on the desired outcome, i.e., the selective hydrogenation of the pyridine ring to a piperidine, the hydrogenolysis of the benzyl group, or both. Below is a comparative summary of common catalytic systems.

Table 1: Comparison of Heterogeneous Catalytic Systems for Pyridine Ring Hydrogenation
CatalystTypical ConditionsSolventYield of PiperidineReaction TimeKey Features & Remarks
PtO₂ (Adams' Catalyst) 50-70 bar H₂, Room Temp.Glacial Acetic AcidHigh4-10 hHighly effective for pyridine ring reduction. The acidic medium activates the pyridine ring and prevents catalyst poisoning.[1]
Rh₂O₃ 5 bar H₂, 40 °C2,2,2-Trifluoroethanol (TFE)High16 hMild conditions and broad functional group tolerance.[2][3]
Rh/C 5 bar H₂, 40 °CHexafluoroisopropanol (HFIP)HighNot specifiedHighly effective, though may sometimes require higher temperatures and pressures than Rh₂O₃.
Ru/C 1.0 MPa H₂, 100 °CWaterHigh3 hEffective in aqueous media, offering a greener alternative.[4]
Pd/C 6 bar, 30-50 °CDichloromethane/Water + H₂SO₄High (for pyridinecarbonitriles)0.7 hAcidic additive is crucial for tuning selectivity.[5] Can also lead to hydrogenolysis of the benzyl group.
Table 2: Homogeneous Catalytic Systems for Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
Catalyst SystemSubstrateTypical ConditionsSolventEnantiomeric Excess (ee)Key Features & Remarks
Rh-JosiPhos N-benzylated 3-substituted pyridinium salts50 bar H₂, 50 °CTHF/TFEup to 90%Requires the presence of an organic base (e.g., Et₃N) for high enantioselectivity.[6][7]
[Ir(COD)Cl]₂/Bisphosphine/I₂ 2-Benzylquinolines700 psi H₂, Room Temp.Tolueneup to 96%Highly effective for the asymmetric hydrogenation of quinoline derivatives.[8][9]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol describes the general procedure for the hydrogenation of a 3-benzylpyridine derivative to the corresponding 3-benzylpiperidine using Adams' catalyst.

Materials:

  • 3-Benzylpyridine derivative (1.0 g)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (5-10 mL)

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the 3-benzylpyridine derivative (1.0 g) in glacial acetic acid (5-10 mL).[1][10]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.[1][10]

  • Reaction Execution:

    • Seal the reactor vessel securely and connect it to the hydrogenation apparatus.

    • Purge the reactor with an inert gas (e.g., nitrogen) several times to remove air.[10]

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[1][10]

    • Commence vigorous stirring and maintain the reaction at room temperature for 4-10 hours.[1]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[10]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-benzylpiperidine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Heterogeneous Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) under Mild Conditions

This protocol is adapted from a general method for the hydrogenation of functionalized pyridines.[3]

Materials:

  • 3-Benzylpyridine derivative (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃) (0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (1 mL)

  • High-pressure autoclave

Procedure:

  • Reactor Setup: In a reaction vial, combine the 3-benzylpyridine derivative (0.8 mmol) and Rh₂O₃ (0.5 mol%).[3]

  • Solvent Addition: Add TFE (1 mL) to the vial.[3]

  • Reaction Execution:

    • Place the vial in a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen, followed by hydrogen gas purging (3 times).[3]

    • Pressurize the autoclave with hydrogen gas to 5 bar.[3]

    • Heat the reaction mixture to 40°C and stir for 16 hours.[3]

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.[3]

    • The reaction mixture can be analyzed directly by NMR or GC-MS to determine conversion and yield.

    • For isolation, the catalyst can be removed by filtration through a short pad of silica or Celite®, and the solvent can be evaporated under reduced pressure.

Protocol 3: Homogeneous Asymmetric Hydrogenation of N-Benzylated 3-Phenylpyridinium Bromide

This protocol is for the enantioselective hydrogenation of a 3-substituted pyridinium salt.

Materials:

  • N-benzyl-3-phenylpyridinium bromide (0.025 mmol)

  • Rh(cod)₂OTf (2 mol%)

  • JosiPhos J002-2 (2.2 mol%)

  • Triethylamine (Et₃N) (0.125 mmol)

  • Tetrahydrofuran (THF) (1 mL)

  • 2,2,2-Trifluoroethanol (TFE) (0.5 mL)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: Inside a glovebox, stir Rh(cod)₂OTf (2 mol%) and JosiPhos J002-2 (2.2 mol%) for 1 hour at 40 °C in 0.5 mL of THF.

  • Reaction Setup: Transfer the catalyst solution to a vial containing a mixture of N-benzyl-3-phenylpyridinium bromide (0.025 mmol) and Et₃N (0.125 mmol) in 0.5 mL of THF and 0.5 mL of TFE.

  • Reaction Execution:

    • Cap the vial and place it into a high-pressure reactor.

    • Flush the reactor 5 times with N₂ and then 5 times with H₂.

    • Pressurize the vial to 50 bar of H₂ and stir at 50 °C for 16 hours.

  • Analysis: The yield and enantiomeric excess (ee) of the reaction can be determined by GC or HPLC.

Visualizations

Reaction Pathway for Heterogeneous Catalysis

G cluster_catalyst Catalyst Surface cluster_reaction Reaction on Surface H2 H₂ Gas Catalyst Metal Catalyst (e.g., Pt, Rh, Ru, Pd) H2->Catalyst Dissociative adsorption H_adsorbed Adsorbed H atoms Catalyst->H_adsorbed Pyridine 3-Benzylpyridine (adsorbed) Dihydropyridine Dihydropyridine intermediate Pyridine->Dihydropyridine + 2H Tetrahydropyridine Tetrahydropyridine intermediate Dihydropyridine->Tetrahydropyridine + 2H Piperidine 3-Benzylpiperidine (desorbed) Tetrahydropyridine->Piperidine + 2H

Caption: Heterogeneous hydrogenation of 3-benzylpyridine.

General Experimental Workflow

G Start Start Reactor_Setup Reactor Setup Substrate + Solvent + Catalyst Start->Reactor_Setup Reaction Hydrogenation Set Temperature & Pressure Stir for required time Reactor_Setup->Reaction Workup Work-up Vent H₂ Quench Reaction Filter Catalyst Reaction->Workup Extraction Extraction & Drying Separate organic layer Extract aqueous layer Dry with Na₂SO₄ Workup->Extraction Purification Purification Concentrate crude product Column Chromatography (if needed) Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for catalytic hydrogenation.

Logical Relationship for Chemoselectivity

G Substrate 3-Benzylpyridine Derivative Catalyst_Choice Catalyst Selection Substrate->Catalyst_Choice Ring_Hydrogenation Pyridine Ring Hydrogenation (e.g., PtO₂, Rh₂O₃) Catalyst_Choice->Ring_Hydrogenation Mild Conditions Benzyl_Hydrogenolysis Benzyl Group Hydrogenolysis (e.g., Pd/C under harsh conditions) Catalyst_Choice->Benzyl_Hydrogenolysis Specific Conditions Both Both Ring Hydrogenation and Benzyl Group Hydrogenolysis Catalyst_Choice->Both Harsh Conditions

Caption: Chemoselectivity in 3-benzylpyridine hydrogenation.

References

Protecting Group Strategies for Piperidine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a crucial structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] During the synthesis of complex molecules containing this heterocycle, the secondary amine of the piperidine ring presents a significant synthetic challenge due to its inherent nucleophilicity and basicity.[1] To achieve chemoselectivity and high yields in subsequent transformations, the temporary masking of this amine with a protecting group is an indispensable strategy.[1][2]

The selection of an appropriate protecting group is a critical decision in synthetic planning. An ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed under mild conditions that do not affect other functional groups within the molecule.[1] This document provides a comparative guide to the most common protecting groups for piperidine synthesis, including detailed protocols and data to inform strategic decisions in research and development.

Core Principles of Amine Protection in Piperidine Synthesis

The fundamental strategy involves a three-step process:

  • Protection: The piperidine nitrogen is reacted with a protecting group reagent to form a stable, protected intermediate. This temporarily deactivates the amine, preventing it from participating in undesired side reactions.

  • Transformation: Chemical modifications are performed on other parts of the molecule. The protecting group must be robust enough to withstand the conditions of these reactions.

  • Deprotection: The protecting group is selectively removed to regenerate the free piperidine amine, yielding the final desired product.

The concept of orthogonality is central to protecting group strategy.[3][4] Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact on the same molecule.[3][5] This is particularly vital in multi-step syntheses of complex targets.

Comparative Analysis of Common Piperidine Protecting Groups

The choice of protecting group is dictated by the overall synthetic route, including the reaction conditions that will be employed and the presence of other functional groups. The most widely used protecting groups for the piperidine nitrogen are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups.

Data Presentation: Protecting Group Characteristics

The following table summarizes the key characteristics, introduction reagents, and deprotection conditions for these common protecting groups.

Protecting GroupIntroduction ReagentCommon Deprotection ConditionsStabilityKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)[6][7]Stable to base, hydrogenolysis, and weak acids.[1][8]Robust, high-yielding protection; volatile byproducts upon removal.[1]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C); strong acids (e.g., HBr/AcOH).[9][10]Stable to mild acidic and basic conditions.[5][9]Orthogonal to Boc and Fmoc groups; stable under a wide range of conditions.[5][10]
Bn (Benzyl)Benzyl bromide (BnBr) or Benzyl chloride (BnCl)Catalytic hydrogenolysis (H₂, Pd/C).[11]Stable to acidic and basic conditions, and many organometallic reagents.Highly stable; suitable for syntheses involving strong bases or nucleophiles.
Fmoc (9-Fluorenylmethoxycarbonyl)9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF).[1][12]Stable to acid and hydrogenolysis.[1]Very mild, basic removal conditions; orthogonal to Boc and Cbz.[1][13]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for success in the laboratory. The following protocols are representative methods for the protection and deprotection of the piperidine nitrogen.

Protocol 1: N-Boc Protection of Piperidine

This procedure describes the protection of a piperidine secondary amine using di-tert-butyl dicarbonate.

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)[14]

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃)[14]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][14]

Procedure:

  • Dissolve the piperidine derivative in DCM or THF (approx. 0.1–0.5 M concentration).[14]

  • Add the base (e.g., Triethylamine) to the solution.[14]

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.[14]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[14]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group under strong acidic conditions.

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)[6]

  • Dichloromethane (DCM)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected piperidine in DCM (approx. 0.1–0.2 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.[6][14]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[14]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[15]

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperidine.

Protocol 3: N-Cbz Protection of Piperidine

This procedure details the protection of a piperidine using benzyl chloroformate.

Materials:

  • Piperidine derivative (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.5 eq)[10]

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)[9][10]

  • Tetrahydrofuran (THF)/Water or Dioxane/Water mixture[1][9]

Procedure:

  • Dissolve the piperidine derivative in a mixture of THF and water (e.g., 2:1).[9]

  • Add the base (e.g., NaHCO₃, 2 equivalents).[9]

  • Cool the mixture to 0 °C and add Cbz-Cl slowly.[9]

  • Stir the solution for several hours at 0 °C to room temperature, monitoring by TLC.[9]

  • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).[9]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]

  • Purify the resulting residue by silica gel column chromatography if necessary.

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • N-Cbz protected piperidine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)[10]

  • Methanol (MeOH) or another suitable solvent[10]

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz protected piperidine in methanol in a round-bottom flask.[10]

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.

  • Monitor the reaction by TLC. Reaction times can vary from 1 to 40 hours.[9][10]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[9]

Protocol 5: N-Benzyl Protection of Piperidine

This procedure details the benzylation of a piperidine using benzyl bromide.

Materials:

  • Piperidine derivative (1.0 eq)

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 eq)[11]

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the piperidine derivative in acetonitrile, add potassium carbonate.

  • Add benzyl bromide dropwise to the stirred suspension.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until completion as monitored by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 6: N-Benzyl Deprotection via Catalytic Hydrogenolysis

The deprotection of an N-benzyl group follows the same general procedure as N-Cbz deprotection.

Materials:

  • N-Benzyl protected piperidine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10-20% by weight)[11]

  • Methanol (MeOH) or Ethanol (EtOH)[11]

  • Hydrogen gas (H₂)

Procedure:

  • Follow the procedure outlined in Protocol 4 . The reaction may require elevated pressure or temperature in some cases to proceed efficiently.[16] Transfer hydrogenation using ammonium formate as the hydrogen source can also be effective.[17]

Visualizing Protecting Group Strategies

Diagrams can clarify the logic and workflow of these synthetic strategies.

G General Workflow for Piperidine Protection/Deprotection Piperidine Piperidine Substrate Protected Protected Piperidine Piperidine->Protected  Protection  (e.g., (Boc)₂O, Cbz-Cl) Transformed Transformed Product Protected->Transformed  Further Synthesis  (Reaction on other parts  of the molecule) Final Final Deprotected Product Transformed->Final  Deprotection  (e.g., TFA, H₂/Pd-C)

Caption: General workflow for the protection and deprotection of piperidines.

G Orthogonal Deprotection Strategy: Boc vs. Fmoc cluster_0 Starting Material cluster_1 Pathway 1 cluster_2 Pathway 2 Start Piperidine with Boc and Fmoc groups A1 Fmoc Deprotection (20% Piperidine/DMF) Start->A1 B1 Boc Deprotection (TFA) Start->B1 A2 Boc-Protected Piperidine A1->A2 B2 Fmoc-Protected Piperidine B1->B2

Caption: Orthogonal deprotection strategy for Boc and Fmoc groups.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex piperidine-containing molecules. By carefully considering the stability, ease of introduction and removal, and orthogonality of common protecting groups like Boc, Cbz, and Bn, researchers can devise more efficient and robust synthetic routes. The protocols and comparative data provided herein serve as a practical guide for chemists in academic and industrial settings, facilitating the strategic design and execution of syntheses for novel therapeutics and other advanced materials.

References

Application Notes and Protocols for the Synthesis of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Methylbenzyl)piperidine is a substituted piperidine derivative with potential applications in pharmaceutical research and drug development. The piperidine scaffold is a common motif in many biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound, adapted from established methodologies for similar compounds. The presented protocol follows a two-step synthetic sequence involving a Suzuki coupling reaction to form the C-C bond between the pyridine and benzyl moieties, followed by the reduction of the pyridine ring to a piperidine ring.

Overall Reaction Scheme

The synthesis of this compound can be achieved through a two-step process:

  • Step 1: Suzuki Coupling: Reaction of 3-bromopyridine with 2-methylphenylboronic acid to yield 3-(2-methylphenyl)pyridine.

  • Step 2: Reduction: Catalytic hydrogenation of 3-(2-methylphenyl)pyridine to afford the final product, this compound.

A similar, high-yield (93.9%) synthesis of 3-(2-methylphenyl)piperidine has been reported via the reduction of 3-(2-methylphenyl)pyridine using a palladium acetate catalyst in the presence of a borane-tetrahydrofuran complex[1]. The protocol detailed below is based on this effective transformation.

Experimental Protocols

Step 1: Synthesis of 3-(2-methylphenyl)pyridine (Intermediate)

This step involves a palladium-catalyzed Suzuki coupling reaction.

  • Materials:

    • 3-Bromopyridine

    • 2-Methylphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • To a round-bottom flask, add 3-bromopyridine (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Add a 3:1 mixture of toluene and water to the flask.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(2-methylphenyl)pyridine.

Step 2: Synthesis of this compound

This step involves the reduction of the pyridine ring of the intermediate.

  • Materials:

    • 3-(2-Methylphenyl)pyridine (from Step 1)

    • Palladium acetate (Pd(OAc)₂)

    • β-Alanine

    • Borane-tetrahydrofuran complex (1M solution in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane

    • Methanol

    • Silica gel for column chromatography

  • Procedure: [1]

    • In a Schlenk tube under an inert atmosphere, place β-alanine (5.0 eq).

    • Cool the tube to 0 °C and add a 1M solution of borane-tetrahydrofuran complex in THF (10.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under vacuum to obtain the oxazoborolidine catalyst, which is used directly in the next step.

    • To the Schlenk tube containing the catalyst, still under an inert atmosphere, add 3-(2-methylphenyl)pyridine (1.0 eq), anhydrous tetrahydrofuran (4.0 mL per 0.5 mmol of pyridine), and palladium acetate (0.1 eq).

    • Stir the reaction mixture at 60 °C for 24 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Purify the resulting product by silica gel column chromatography using a dichloromethane/methanol solvent system to obtain this compound.

Data Presentation

ParameterStep 1: Suzuki Coupling (Typical)Step 2: Reduction[1]
Starting Material 3-Bromopyridine3-(2-Methylphenyl)pyridine
Key Reagents 2-Methylphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃β-Alanine, Borane-THF, Pd(OAc)₂
Solvent Toluene/WaterTetrahydrofuran
Temperature 80-90 °C60 °C
Reaction Time 12-24 hours24 hours
Purification Column ChromatographyColumn Chromatography
Reported Yield Varies (typically >80%)93.9%

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction start1 1. Mix 3-Bromopyridine, 2-Methylphenylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃ in Toluene/Water react1 2. Degas and heat at 80-90°C for 12-24h start1->react1 Reaction workup1 3. Aqueous workup and extraction with Ethyl Acetate react1->workup1 Workup purify1 4. Column Chromatography workup1->purify1 Purification product1 Intermediate: 3-(2-Methylphenyl)pyridine purify1->product1 start2 1. Prepare Oxazoborolidine catalyst from β-Alanine and Borane-THF product1->start2 Use as starting material react2 2. React 3-(2-Methylphenyl)pyridine with catalyst and Pd(OAc)₂ in THF at 60°C for 24h start2->react2 Reaction purify2 3. Column Chromatography react2->purify2 Purification product2 Final Product: this compound purify2->product2

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Methylbenzyl)piperidine is a substituted piperidine derivative. The piperidine ring is a fundamental scaffold in many pharmaceuticals and bioactive molecules, making the precise and thorough characterization of its derivatives crucial for drug discovery, development, and quality control.[1][2] This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of standard analytical techniques. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chromatographic Analysis: Purity and Identification

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradants, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful method for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry. This technique is ideal for confirming molecular weight, determining fragmentation patterns for structural elucidation, and identifying trace-level impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL by accurately weighing 10 mg of the this compound reference standard and dissolving it in 10 mL of methanol.

    • Prepare working standards (e.g., 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution with methanol.

    • For sample analysis, dissolve the test substance in methanol to a final concentration within the calibration range.

  • Instrumentation and Conditions:

    • System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source (e.g., VARIAN 450-GC & VARIAN 240-GC).[3]

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase.[3][4]

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-450.

Workflow for GC-MS Analysis

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Methanol p1->p2 p3 Dilute to Working Concentration p2->p3 a1 Inject Sample p3->a1 a2 Vaporization (Injector) a1->a2 a3 Chromatographic Separation (Column) a2->a3 a4 Ionization & Fragmentation (MS) a3->a4 a5 Mass Analysis (Detector) a4->a5 d1 Generate Chromatogram a5->d1 d2 Extract Mass Spectrum d1->d2 d3 Library Search & Interpretation d2->d3

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for the purity assessment and quantification of this compound, particularly for analyzing non-volatile impurities or for formulations where GC is not suitable. A reversed-phase HPLC method with UV detection is standard. For compounds lacking a strong chromophore, derivatization or alternative detection methods like mass spectrometry (LC-MS) may be necessary.[5][6]

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL by dissolving 10 mg of the reference standard in 10 mL of mobile phase.

    • Prepare working standards and sample solutions by diluting with the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: An HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

Summary of Chromatographic Data

The following table summarizes expected quantitative data for this compound. Note that exact values must be determined experimentally.

ParameterGC-MSHPLC-UV
Expected Retention Time 10 - 15 min (column dependent)8 - 12 min (gradient dependent)
Molecular Ion (M+) m/z 189-
Key Mass Fragments m/z 105 (C₈H₉⁺), 91 (C₇H₇⁺), 84 (C₅H₁₀N⁺)-
Detection Wavelength -220 nm
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule. Data from related compounds, such as 1-(2-methylbenzyl)piperidine, can help in predicting spectral features.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • System: A 400 MHz (or higher) NMR spectrometer.[3]

    • ¹H NMR:

      • Acquire at least 16 scans.

      • Spectral width: -2 to 12 ppm.

      • Relaxation delay: 2 seconds.

    • ¹³C NMR:

      • Acquire at least 1024 scans.

      • Spectral width: 0 to 200 ppm.

      • Use broadband proton decoupling.

Workflow for Spectroscopic Analysis

Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Dissolve in Solvent (NMR) or Prepare Pellet (FTIR) a1 Acquire NMR Spectra (¹H, ¹³C) p1->a1 a2 Acquire FTIR Spectrum p1->a2 d1 Assign Chemical Shifts & Coupling Constants a1->d1 d2 Identify Characteristic Absorption Bands a2->d2 d3 Correlate Data for Structure Confirmation d1->d3 d2->d3

Caption: Workflow for structural elucidation using NMR and FTIR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[8] For this compound, it can confirm the presence of N-H bonds in the piperidine ring, aliphatic C-H bonds, and aromatic C-H and C=C bonds from the benzyl group.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is an oil, place a small drop between two NaCl or KBr plates and gently press them together to form a thin film.

  • Instrumentation and Parameters:

    • System: An FTIR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans to improve signal-to-noise ratio.

    • Acquire a background spectrum of air (or the KBr pellet) before running the sample.

Summary of Spectroscopic Data

The tables below present the expected spectral data for this compound based on its structure and data from analogous compounds.[3][8][9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic-H 7.0 - 7.2 (m, 4H)125-140
Benzyl-CH₂ 2.5 - 2.7 (m, 2H)~40
Piperidine-H (various) 1.2 - 3.1 (m, 10H)24-55
Piperidine-NH 1.5 - 2.5 (br s, 1H)-
Aromatic-CH₃ 2.3 (s, 3H)~19

Table 3: Characteristic FTIR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (sec-amine) Stretch3300 - 3350 (weak)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2980
Aromatic C=C Stretch1450 - 1600
C-N Stretch1020 - 1250

Integrated Analytical Strategy

A combination of orthogonal analytical techniques is required for the comprehensive characterization of this compound. The logical flow ensures identity, purity, and structure are unequivocally confirmed.

Logical Relationship of Analytical Methods

Integrated Characterization Strategy substance This compound (Unknown Purity & Identity) gcms GC-MS (Purity & MW) substance->gcms hplc HPLC (Purity & Quantification) substance->hplc nmr NMR (¹H, ¹³C) (Definitive Structure) substance->nmr ftir FTIR (Functional Groups) substance->ftir purity Purity Assessment gcms->purity structure Structural Elucidation gcms->structure hplc->purity nmr->structure ftir->structure final Characterized Compound: Identity, Purity, and Structure Confirmed purity->final structure->final

Caption: Integrated strategy for the complete characterization of the target compound.

References

Application Notes and Protocols for the Analysis of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(2-Methylbenzyl)piperidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The following methodologies are based on established analytical strategies for structurally similar piperidine-based compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a substituted piperidine derivative. Accurate and robust analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. This document outlines recommended starting points for developing HPLC and GC methods for this purpose.

The primary challenge in the analysis of piperidine-containing compounds by HPLC with UV detection is the lack of a significant UV chromophore.[1] Therefore, two approaches are presented: a derivatization method to enable UV detection and a direct analysis method using a more universal detector. For GC analysis, a robust GC-MS method is detailed, which is well-suited for volatile and semi-volatile amines.[2]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.[3] For this compound, two primary strategies are proposed.

HPLC Method 1: Reversed-Phase HPLC with UV Detection following Derivatization

This method involves a pre-column derivatization step to introduce a UV-active moiety to the this compound molecule, allowing for sensitive detection using a standard UV detector.[3] Benzoyl chloride is a suitable derivatizing agent for secondary amines.[4][5]

Experimental Protocol:

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the desired calibration range.

2. Derivatization Procedure:

  • To 1 mL of each standard or sample solution in a vial, add 1 mL of 2 M NaOH and 0.5 mL of benzoyl chloride solution (10% in acetonitrile).

  • Cap the vial and vortex vigorously for 5 minutes at room temperature.

  • Allow the phases to separate. The upper organic layer contains the derivatized analyte.

  • Carefully transfer the organic layer to a clean vial for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 230 nm.[1]

HPLC Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

For direct analysis without derivatization, a Charged Aerosol Detector (CAD) can be employed. CAD is a mass-based detector that provides a near-universal response for non-volatile and semi-volatile compounds, making it suitable for molecules with poor or no UV absorption.[1]

Experimental Protocol:

1. Sample and Standard Preparation:

  • Prepare standard and sample solutions as described in HPLC Method 1, but without the derivatization step. The final solvent should be compatible with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water containing 0.1% formic acid to improve peak shape. A typical starting point is 60:40 (v/v) methanol:water with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detector: Charged Aerosol Detector (CAD).

Gas Chromatography (GC) Method

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.[2]

Experimental Protocol:

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC methods.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable solvent like ethyl acetate.

2. Derivatization (Optional but Recommended):

  • To enhance volatility and improve peak shape, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.[2]

  • To 100 µL of the standard or sample solution, add 50 µL of TFAA.

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 250°C.[1]

  • Injection Volume: 1 µL (splitless mode).[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-400.[1]

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Data Presentation

The following tables summarize the expected performance characteristics for the described methods, based on data for structurally related piperidine compounds.[1][2] These values should be established and validated for this compound specifically.

Table 1: HPLC Method Performance Characteristics (Based on Similar Compounds)

ParameterHPLC-UV (with Derivatization)HPLC-CAD
Linearity Range0.5 - 100 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²)> 0.995> 0.995
Limit of Detection (LOD)~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ)~0.5 µg/mL~1.5 µg/mL
Accuracy (Recovery %)95 - 105%90 - 110%
Precision (RSD %)< 2%< 5%

Table 2: GC-MS Method Performance Characteristics (Based on Similar Compounds)

ParameterGC-MS
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantitation (LOQ)~0.015 µg/mL
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 3%

Visualizations

Experimental Workflow for Chromatographic Analysis

Workflow General Workflow for Chromatographic Analysis prep_start Weighing of Standard/Sample dissolution Dissolution in Suitable Solvent prep_start->dissolution dilution Serial Dilution for Calibration Curve dissolution->dilution derivatization Addition of Derivatizing Agent dilution->derivatization If required injection Injection into HPLC or GC dilution->injection reaction Incubation/Reaction derivatization->reaction extraction Extraction of Derivatized Product reaction->extraction extraction->injection separation Chromatographic Separation injection->separation detection Detection (UV, CAD, or MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: General workflow for the analysis of this compound.

Logical Relationship of Analytical Methods

Methods Selection of Analytical Method cluster_hplc HPLC Methods cluster_gc GC Method compound This compound derivatization Derivatization Required compound->derivatization volatility Analyte Volatility compound->volatility hplc_uv HPLC-UV hplc_cad HPLC-CAD gc_ms GC-MS derivatization->hplc_uv Yes (for UV detection) derivatization->hplc_cad No derivatization->gc_ms Optional (improves performance) volatility->hplc_uv Low volatility->hplc_cad Low volatility->gc_ms High

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols for In Vitro Evaluation of 3-(2-Methylbenzyl)piperidine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, known to interact with a variety of biological targets within the central nervous system. Structure-activity relationship (SAR) studies of analogous compounds suggest that 3-(2-Methylbenzyl)piperidine may exhibit activity at several key proteins, including acetylcholinesterase (AChE) and sigma-1 (σ1) receptors.[1][2][3][4][5][6] These targets are implicated in a range of neurological disorders, making the in vitro characterization of novel benzylpiperidine derivatives a critical step in drug discovery.

These application notes provide detailed protocols for primary in vitro screening assays to determine the biological activity of this compound, focusing on its potential as an acetylcholinesterase inhibitor and a sigma-1 receptor ligand.

I. Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the potency of this compound as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[3][4][5]

Experimental Principle:

This protocol is based on the colorimetric method developed by Ellman. The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to AChE activity, and a decrease in this rate in the presence of the test compound indicates enzyme inhibition.

Experimental Workflow:

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, DTNB, ATCI, and AChE Solutions add_buffer_dtbn Add Assay Buffer and DTNB to 96-well Plate prep_reagents->add_buffer_dtbn prep_compound Prepare Serial Dilutions of This compound add_compound_ache Add Test Compound (or Control) and AChE Solution prep_compound->add_compound_ache add_buffer_dtbn->add_compound_ache incubate_1 Incubate at 37°C add_compound_ache->incubate_1 add_atci Add ATCI Substrate to Initiate Reaction incubate_1->add_atci read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_atci->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data

Figure 1: Workflow for the AChE Inhibition Assay.
Detailed Protocol:

Materials and Reagents:

  • This compound

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of absorbance measurement at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of this compound and Donepezil in phosphate buffer. The final concentration range should be sufficient to generate a dose-response curve (e.g., 0.1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB working solution to each well.

    • Add 20 µL of the test compound dilutions or control (buffer for 100% activity, Donepezil for positive control) to the respective wells.

    • Add 20 µL of the AChE working solution to each well, except for the blank wells (add 20 µL of buffer instead).

  • Incubation and Reaction Initiation:

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI working solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:
CompoundAChE IC50 (µM)
This compoundTo be determined
Donepezil (Positive Control)Literature value or experimentally determined

II. Sigma-1 (σ1) Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the sigma-1 receptor. Many benzylpiperidine derivatives exhibit high affinity for sigma receptors.[1]

Experimental Principle:

This is a competitive radioligand binding assay. It measures the ability of the test compound to displace a known high-affinity radioligand from the sigma-1 receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.

Signaling Pathway Context:

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of various signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.

Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_cellular Cellular Stress / Ligand Binding cluster_downstream Downstream Effects Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Association (Inactive) IP3R IP3 Receptor Sigma1->IP3R Modulation of Ca2+ Signaling IonChannels Ion Channels (K+, Ca2+) Sigma1->IonChannels Modulation of Activity CellSurvival Cell Survival Sigma1->CellSurvival Promotion Stress Cellular Stress Stress->Sigma1 Dissociation Ligand Ligand (e.g., this compound) Ligand->Sigma1 Dissociation ROS ROS Production IP3R->ROS IonChannels->CellSurvival

Figure 2: Simplified Sigma-1 Receptor Signaling.
Detailed Protocol:

Materials and Reagents:

  • This compound

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (non-selective competitor for non-specific binding)

  • Membrane preparation from cells expressing human sigma-1 receptors (e.g., CHO-K1 cells) or from guinea pig brain.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer. The concentration range should be broad enough to achieve complete displacement (e.g., 0.1 nM to 10 µM).

    • In test tubes, combine:

      • 100 µL of binding buffer

      • 50 µL of [³H]-(+)-Pentazocine (at a final concentration close to its Kd, e.g., 2-3 nM)

      • 50 µL of test compound dilution or control (buffer for total binding, 10 µM Haloperidol for non-specific binding)

      • 50 µL of membrane preparation (protein concentration to be optimized, e.g., 50-100 µ g/well )

  • Incubation:

    • Incubate the mixture at 37°C for 120 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters (pre-soaked in binding buffer) using a filtration apparatus.

    • Wash the filters three times with 4 mL of ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition curve to determine the Ki value (inhibitory constant).

Data Presentation:
CompoundSigma-1 Receptor Ki (nM)
This compoundTo be determined
Haloperidol (Reference Compound)Literature value or experimentally determined

Conclusion

The provided protocols offer a foundational framework for the initial in vitro characterization of this compound. Positive results from these assays, such as a low IC50 value in the AChE inhibition assay or a low Ki value in the sigma-1 receptor binding assay, would warrant further investigation into the compound's mechanism of action and its potential as a therapeutic agent. Subsequent studies could include functional assays to determine whether the compound acts as an agonist or antagonist at the sigma-1 receptor, as well as selectivity profiling against other relevant targets.

References

Application Notes and Protocols: Radioligand Binding Assays for 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Your Senior Application Scientist

Introduction:

3-(2-Methylbenzyl)piperidine is a synthetic compound belonging to the piperidine class of molecules. Piperidine derivatives are prevalent in numerous pharmaceuticals and are known to interact with a wide range of biological targets, including G-protein coupled receptors and ion channels.[1][2] The structural motif of this compound suggests a potential interaction with sigma receptors, which are implicated in a variety of central nervous system disorders and are a focus of drug discovery efforts.[3][4][5] Radioligand binding assays are the gold standard for characterizing the affinity of a compound for a specific receptor, providing crucial data for drug development.[6][7]

These application notes provide a comprehensive guide for researchers to characterize the binding of this compound to sigma-1 (σ1) and sigma-2 (σ2) receptors using radioligand binding assays. The protocols are designed to be robust and self-validating, with explanations of the scientific principles behind the experimental choices.

I. Rationale for Targeting Sigma Receptors

Sigma receptors, initially misidentified as a subtype of opioid receptors, are now recognized as unique membrane-associated proteins.[8] They are broadly classified into two subtypes, σ1 and σ2. The σ1 receptor has been cloned and is known to function as a molecular chaperone, while the σ2 receptor's molecular identity has been more elusive but is a biomarker for proliferating tumor cells.[8][9] Many piperidine-containing compounds have shown affinity for sigma receptors, making this a logical starting point for characterizing this compound.[10][11]

II. Experimental Strategy: A Two-Pronged Approach

To comprehensively characterize the binding profile of this compound, we will employ a two-pronged approach:

  • Receptor Screening: Initial competition binding assays will be performed against both σ1 and σ2 receptors to determine if this compound has a preferential affinity for one subtype.

  • Detailed Characterization: Based on the screening results, detailed saturation and competition binding assays will be conducted for the receptor subtype with higher affinity.

This strategy ensures an efficient and targeted investigation of the compound's binding properties.

III. Core Protocols: Radioligand Binding Assays

A. Materials and Reagents
ReagentSupplier & Catalog No.Purpose
[³H]-(+)-PentazocinePerkinElmer (NET1056)σ1 selective radioligand
[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)PerkinElmer (NET933)Non-selective sigma receptor radioligand
(+)-PentazocineSigma-Aldrich (P8394)σ1 selective ligand (for masking)
HaloperidolSigma-Aldrich (H1512)Non-selective sigma ligand (for non-specific binding)
This compoundSigma-Aldrich (BBO000463)Test compound
Guinea Pig Liver MembranesPrepared in-houseSource of σ1 receptors
Rat Liver MembranesPrepared in-houseSource of σ2 receptors
Tris-HCl BufferSigma-Aldrich (T5941)Assay buffer
Scintillation CocktailPerkinElmer (6013329)For radioactivity counting
B. Protocol 1: Membrane Preparation

High-quality membrane preparations are crucial for reproducible binding assays. Guinea pig liver is an excellent source of σ1 receptors, while rat liver is commonly used for σ2 receptor assays.[4][5][9]

Step-by-Step Protocol:

  • Euthanize a guinea pig or rat according to approved animal welfare protocols.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver and homogenize it in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending it in fresh ice-cold Tris-HCl buffer and repeating the centrifugation step.

  • Resuspend the final pellet in a small volume of Tris-HCl buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

C. Protocol 2: Saturation Binding Assay for σ1 Receptors

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand [³H]-(+)-pentazocine.[3][9]

Step-by-Step Protocol:

  • Prepare a series of dilutions of [³H]-(+)-pentazocine in 50 mM Tris-HCl (pH 8.0) to achieve a final concentration range of 0.1 to 20 nM.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding).

    • 50 µL of the appropriate [³H]-(+)-pentazocine dilution.

    • 100 µL of guinea pig liver membrane preparation (approximately 100-200 µg of protein).

  • Incubate the plate at 37°C for 150 minutes with gentle shaking.[12]

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot specific binding (B) as a function of the free radioligand concentration ([L]).

  • Use non-linear regression analysis (e.g., one-site binding hyperbola in GraphPad Prism) to determine the Kd and Bmax values.

Expected Data:

ParameterValue
Kd of [³H]-(+)-pentazocine~2-5 nM
BmaxVaries with membrane prep
D. Protocol 3: Competition Binding Assay for σ1 Receptors

This assay determines the affinity (Ki) of this compound for the σ1 receptor by measuring its ability to displace the binding of a fixed concentration of [³H]-(+)-pentazocine.[3][6]

Step-by-Step Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer to achieve a final concentration range from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer or 50 µL of the appropriate this compound dilution.

    • 50 µL of [³H]-(+)-pentazocine at a concentration close to its Kd (e.g., 2 nM).

    • 100 µL of guinea pig liver membrane preparation (approximately 100-200 µg of protein).

  • Define non-specific binding in separate wells using 10 µM haloperidol.

  • Incubate the plate at 37°C for 150 minutes with gentle shaking.

  • Terminate the assay and count radioactivity as described in the saturation binding protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response in GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.

E. Protocol 4: Competition Binding Assay for σ2 Receptors

This assay determines the affinity (Ki) of this compound for the σ2 receptor using [³H]-DTG. Since [³H]-DTG binds to both σ1 and σ2 receptors, a masking agent is used to isolate σ2 binding.[3][9]

Step-by-Step Protocol:

  • Prepare a series of dilutions of this compound as in the σ1 competition assay.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer or 50 µL of the appropriate this compound dilution.

    • 50 µL of [³H]-DTG (final concentration ~3-5 nM).

    • 50 µL of (+)-pentazocine (final concentration 300 nM) to mask the σ1 receptors.

    • 100 µL of rat liver membrane preparation (approximately 100-200 µg of protein).

  • Define non-specific binding in separate wells using 10 µM haloperidol.

  • Incubate the plate at room temperature for 120 minutes with gentle shaking.[10]

  • Terminate the assay and count radioactivity as previously described.

Data Analysis:

  • Analyze the data as described for the σ1 competition binding assay to determine the IC50 and Ki values for the σ2 receptor.

IV. Visualization of Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Guinea Pig/Rat Liver Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash FinalPellet Final Membrane Pellet Wash->FinalPellet Quantify Protein Quantification FinalPellet->Quantify Store Store at -80°C Quantify->Store Incubation Incubate Membranes with Radioligand & Competitor Store->Incubation Use in Assay Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Kd, Ki) Counting->Analysis

Caption: General workflow for membrane preparation and radioligand binding assay.

Competition_Binding_Principle cluster_binding Binding Equilibrium Receptor Receptor Radioligand Radioligand Receptor->Radioligand Specific Binding TestCompound This compound Receptor->TestCompound Competitive Binding

Caption: Principle of competitive radioligand binding.

V. Interpretation of Results and Troubleshooting

  • High Non-Specific Binding: This can be caused by poor quality membranes, insufficient washing, or radioligand sticking to the filters. Ensure filters are pre-soaked in PEI and that washing is thorough and rapid.

  • Low Specific Binding: This may indicate low receptor expression in the membrane preparation, inactive radioligand, or incorrect assay conditions (pH, temperature, incubation time).

  • Poor Reproducibility: Inconsistent pipetting, temperature fluctuations, or variations in membrane preparations can lead to poor reproducibility.

VI. Conclusion

These application notes provide a robust framework for the characterization of this compound binding to sigma receptors. By following these detailed protocols, researchers can obtain reliable and reproducible data on the affinity and selectivity of this compound, which is a critical step in the drug discovery and development process.

References

Application Notes and Protocols: 3-(2-Methylbenzyl)piperidine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct neuropharmacological research on 3-(2-Methylbenzyl)piperidine is not extensively available in publicly accessible literature. The following application notes and protocols are based on the pharmacological profiles of structurally related piperidine derivatives, including benzylpiperidines and methylpiperidines. These notes are intended to serve as a guide for potential research applications and methodologies for investigating this compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system.[1][2] Its derivatives have shown a wide range of pharmacological activities, including but not limited to, modulation of monoamine transporters, cholinesterases, and sigma receptors.[3][4][5] The compound this compound, featuring a methyl-substituted benzyl group at the 3-position of the piperidine ring, presents an interesting candidate for neuropharmacological investigation. Its structural similarity to known neuroactive agents suggests potential for interaction with various CNS targets.

Potential Areas of Application in Neuropharmacology

Based on the activities of related compounds, research on this compound could be focused on the following areas:

  • Monoamine Reuptake Inhibition: Structurally similar compounds, such as 2-benzylpiperidine, have been shown to inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] Research could explore if this compound exhibits similar properties, which are relevant for conditions like ADHD, depression, and narcolepsy.

  • Cholinesterase Inhibition: Various N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of Alzheimer's disease.[4][6][7] The potential of this compound as a cholinesterase inhibitor warrants investigation.

  • Sigma Receptor Modulation: The piperidine moiety is a common feature in ligands targeting sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various neurological and psychiatric disorders, including pain, addiction, and neurodegeneration.[5][8][9]

  • Dopamine Receptor Agonism/Antagonism: Phenylpiperidine derivatives have been studied for their activity at dopamine autoreceptors.[10] The substitution pattern of this compound suggests a potential interaction with dopamine receptors.

Quantitative Data of Structurally Related Compounds

The following table summarizes quantitative data for various piperidine derivatives to provide a comparative context for potential studies on this compound.

Compound/Derivative ClassTargetAssay TypeValue (IC50/Ki)Reference
2-BenzylpiperidineDopamine Transporter (DAT)Functional Inhibition3,780 - 8,800 nM[3]
2-BenzylpiperidineDopamine Transporter (DAT)Binding Affinity6,360 nM[3]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (Compound 15b)Acetylcholinesterase (AChE)Enzyme Inhibition0.39 µM[4]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (Compound 15j)Butyrylcholinesterase (BChE)Enzyme Inhibition0.16 µM[4]
N-Benzyl piperidine derivatives (Compound d5)Histone Deacetylase (HDAC)Enzyme Inhibition0.17 µM[6]
N-Benzyl piperidine derivatives (Compound d5)Acetylcholinesterase (AChE)Enzyme Inhibition6.89 µM[6]
N-Benzyl piperidine derivatives (Compound d10)Histone Deacetylase (HDAC)Enzyme Inhibition0.45 µM[6]
N-Benzyl piperidine derivatives (Compound d10)Acetylcholinesterase (AChE)Enzyme Inhibition3.22 µM[6]
Phenoxyalkylpiperidines (Compound 1a)Sigma-1 (σ1) ReceptorBinding Affinity0.86 nM[5]
Phenoxyalkylpiperidines (Compound 1b)Sigma-1 (σ1) ReceptorBinding Affinity0.89 nM[5]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)Sigma-1 (σ1) ReceptorBinding Affinity3.2 nM[9]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to characterize the neuropharmacological profile of this compound.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from studies on monoamine reuptake inhibitors and can be used to determine the binding affinity of this compound for DAT, NET, and SERT.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum for DAT) Homogenization Homogenize in Sucrose Buffer Tissue->Homogenization Centrifugation1 Centrifuge at 1000 x g Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifuge at 20,000 x g Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Membrane Prep) Centrifugation2->Pellet Incubation Incubate: - Membrane Prep - Radioligand (e.g., [3H]WIN 35,428 for DAT) - Test Compound (this compound) Pellet->Incubation Filtration Rapid Filtration over Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Measure Radioactivity with Scintillation Counter Washing->Scintillation Analysis Calculate Ki using Cheng-Prusoff Equation Scintillation->Analysis

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Test compound: this compound

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding control: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • Brain tissue from appropriate species (e.g., rat striatum for DAT)

  • Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect brain tissue and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand, and varying concentrations of this compound.

    • For non-specific binding, add a high concentration of the respective control compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol can be used to assess the inhibitory effect of this compound on AChE and BChE.

Signaling Pathway Diagram:

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE AChE / BChE Product Thiocholine AChE->Product Substrate Acetylthiocholine / Butyrylthiocholine Substrate->AChE Colored_Product 5-Thio-2-nitrobenzoate (Yellow) Product->Colored_Product Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Colored_Product Inhibitor This compound Inhibitor->AChE Inhibits

Caption: Principle of Ellman's Method for Cholinesterase Inhibition.

Materials:

  • Test compound: this compound

  • Enzymes: Acetylcholinesterase (from electric eel), Butyrylcholinesterase (from equine serum)

  • Substrates: Acetylthiocholine iodide (ATCI), S-Butyrylthiocholine iodide (BTCI)

  • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Buffer: Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation:

    • Prepare solutions of the test compound, enzymes, substrates, and DTNB in phosphate buffer.

  • Assay:

    • In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of this compound.

    • Add the enzyme solution (AChE or BChE) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Sigma Receptor Binding Assay

This protocol is for determining the affinity of this compound for σ1 and σ2 receptors.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Guinea Pig Brain (σ1) / Rat Liver (σ2) Homogenization Homogenize in Tris-HCl Buffer Tissue->Homogenization Centrifugation Centrifuge and Resuspend Pellet Homogenization->Centrifugation Incubation Incubate: - Membrane Prep - Radioligand (e.g., 3H-Pentazocine for σ1) - Test Compound Centrifugation->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Measure Radioactivity Washing->Scintillation Analysis Calculate Ki Scintillation->Analysis

Caption: Workflow for Sigma Receptor Binding Assay.

Materials:

  • Test compound: this compound

  • Radioligands: --INVALID-LINK---Pentazocine (for σ1), [³H]DTG (1,3-di-o-tolyl-guanidine) with unlabeled (+)-pentazocine to block σ1 sites (for σ2)

  • Non-specific binding control: Haloperidol

  • Tissues: Guinea pig brain (for σ1), Rat liver (for σ2)

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration and measurement equipment as in Protocol 1.

Procedure:

  • Membrane Preparation:

    • Homogenize the respective tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step.

  • Binding Assay:

    • For σ1 assay: Incubate guinea pig brain membranes with --INVALID-LINK---pentazocine and varying concentrations of the test compound.

    • For σ2 assay: Incubate rat liver membranes with [³H]DTG, a concentration of unlabeled (+)-pentazocine to saturate σ1 sites, and varying concentrations of the test compound.

    • Use haloperidol for determining non-specific binding.

    • Incubate at the appropriate temperature and duration (e.g., 37°C for 90 minutes).

  • Filtration, Measurement, and Data Analysis:

    • Follow the same steps for filtration, scintillation counting, and data analysis as described in Protocol 1 to determine the Ki values for σ1 and σ2 receptors.

By employing these established methodologies, researchers can systematically elucidate the neuropharmacological profile of this compound and determine its potential as a novel therapeutic agent or research tool for neurological and psychiatric disorders.

References

Application Notes and Protocols: 3-(2-Methylbenzyl)piperidine Derivatives as Potential Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the application and experimental protocols for the evaluation of 3-(2-methylbenzyl)piperidine derivatives as potential antidepressant agents. While specific data on this compound derivatives is limited in publicly available literature, this report summarizes key findings and methodologies from studies on structurally related benzylpiperidine and piperidine derivatives. These compounds are often investigated for their ability to modulate monoamine neurotransmitter systems, a key mechanism of action for many antidepressant drugs. The primary targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Efficacy is then often assessed using behavioral models of depression in rodents.

Data Presentation

The following tables summarize quantitative data for various piperidine derivatives, providing insights into their potential as antidepressant candidates.

Table 1: In Vitro Monoamine Transporter Inhibition

This table presents the inhibitory activity of various piperidine derivatives at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The data is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values. Lower values indicate higher potency.

Compound IDScaffoldLinker/SubstitutionSERT IC50/Ki (nM)NET IC50/Ki (nM)DAT IC50/Ki (nM)Reference
Series 1 4-Benzylpiperidine carboxamideTwo-carbon linker, diphenyl--Potent[1][2]
Series 2 4-Benzylpiperidine carboxamideThree-carbon linker, biphenylPotentPotentWeak[1][2]
Compound 2q Benzylpiperidine-tetrazole-Potent Inhibition--[3][4]
Compound 1 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine-2 - 400--[5]
Arylalkanol-piperidines Arylalkanol-piperidineVariousHigh PotencyHigh PotencyHigh Potency[6]

Note: Specific values are often proprietary or spread across multiple publications. The table reflects general trends observed in the cited literature.

Table 2: In Vivo Behavioral Models of Antidepressant Activity

This table summarizes the effects of piperidine derivatives in common rodent behavioral tests used to screen for antidepressant-like activity. A significant reduction in immobility time is indicative of potential antidepressant efficacy.

Compound SeriesAnimal ModelTestDose (mg/kg)% Reduction in Immobility TimeReference
Piperidine Derivatives (2c-2f) MiceTail Suspension Test & Forced Swim Test50Significant Reduction[7][8]
Arylalkanol-piperidines (2j, 2m) MiceTail Suspension Test10 - 50Significant Reduction[6]
3-Phenylcoumarins (6, 7, 13) MiceTail Suspension Test & Forced Swim Test0.5Significant Reduction[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Protocol 1: Monoamine Reuptake Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit serotonin, norepinephrine, and dopamine reuptake.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

  • Test compounds and reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).

  • Scintillation counter and appropriate scintillation fluid.

  • 96-well plates.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the respective transporters in appropriate media and conditions until they reach the desired confluency.

  • Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors.

  • Incubation: In a 96-well plate, add the cell suspension, the radiolabeled neurotransmitter, and the test compound or vehicle. Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Termination: Terminate the uptake by rapid filtration through a filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of test compounds in rodents.[10]

Materials:

  • Male mice or rats of a suitable strain.

  • Test compounds and a reference antidepressant (e.g., Imipramine).

  • A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the animals via the intended route (e.g., intraperitoneally or orally) at a specified time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (optional but recommended for rats): On the day before the test, place the animals in the water tank for a 15-minute pre-swim session.

  • Test Session: On the test day, place each animal individually into the swim tank for a 6-minute session. Record the entire session.

  • Behavioral Scoring: Score the last 4 minutes of the test session. The primary measure is "immobility time," defined as the time the animal spends floating or making only minor movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time of the compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 3: Tail Suspension Test (TST)

Objective: To evaluate the antidepressant-like properties of test compounds, based on the principle of learned helplessness.

Materials:

  • Male mice.

  • Test compounds and a reference antidepressant (e.g., Fluoxetine).

  • A suspension box or an elevated rod.

  • Adhesive tape to secure the tail.

  • Video recording and analysis system.

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour prior to testing.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle as per the study design.

  • Suspension: Suspend each mouse individually by its tail from the elevated rod or within the suspension box using adhesive tape. The mouse's body should hang freely.

  • Recording: Record the behavior for a 6-minute period.

  • Behavioral Scoring: Score the duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Analyze the data by comparing the immobility duration of the treated groups against the vehicle control group using statistical methods like ANOVA.

Mandatory Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MA Monoamine (Serotonin/Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_Cleft_1 Synaptic Cleft Vesicle->Synaptic_Cleft_1 Release Reuptake_Transporter SERT / NET Receptor Postsynaptic Receptor Signaling Downstream Signaling (e.g., cAMP, CREB) Receptor->Signaling Effect Therapeutic Effect (Mood Regulation) Signaling->Effect Synaptic_Cleft_1->Reuptake_Transporter Reuptake Synaptic_Cleft_1->Receptor Binding Compound 3-Benzylpiperidine Derivative Compound->Reuptake_Transporter Inhibition

Caption: Monoamine reuptake inhibition by 3-benzylpiperidine derivatives.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Synthesis Compound Synthesis (3-Benzylpiperidine Scaffold) Binding Monoamine Transporter Binding Assays (SERT, NET, DAT) Synthesis->Binding Uptake Neurotransmitter Reuptake Inhibition Assays Synthesis->Uptake SAR Structure-Activity Relationship Analysis Binding->SAR Uptake->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection Promising Candidates Behavioral Behavioral Models (Forced Swim Test, Tail Suspension Test) Lead_Selection->Behavioral PK Pharmacokinetic Studies (ADME) Behavioral->PK Tox Preliminary Toxicology Behavioral->Tox

Caption: Workflow for antidepressant drug discovery.

SAR_Logic cluster_0 Linker Length cluster_1 Aromatic Substitution cluster_2 Resulting Activity Profile Scaffold 4-Benzylpiperidine Carboxamide Scaffold Two_Carbon Two-Carbon Linker Scaffold->Two_Carbon Three_Carbon Three-Carbon Linker Scaffold->Three_Carbon Diphenyl Diphenyl Group Scaffold->Diphenyl Biphenyl Biphenyl Group Scaffold->Biphenyl DAT_Potency Increased DAT Potency Two_Carbon->DAT_Potency Favors SERT_NET_Potency Increased SERT/NET Potency Three_Carbon->SERT_NET_Potency Favors Diphenyl->DAT_Potency Favors Biphenyl->SERT_NET_Potency Favors

Caption: SAR of 4-benzylpiperidine carboxamides.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reactions for 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted piperidines via Grignard reactions.

Troubleshooting Guide

Grignard reactions are notoriously sensitive to environmental conditions. Low yields, the recovery of starting material, and the formation of side products are common challenges. This guide provides insights into potential causes and solutions for issues encountered during the synthesis of 3-substituted piperidines.

Table 1: Troubleshooting Common Issues in Grignard Reactions for 3-Substituted Piperidines

Problem Potential Cause Recommended Solution Expected Outcome/Yield Reference
Low to No Product Formation Presence of water: Grignard reagents are highly basic and react readily with protic sources, such as water, which quenches the reagent.[1]Ensure all glassware is rigorously flame-dried or oven-dried prior to use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Proper drying can significantly increase yield from ~30% to ~80% in some cases.[2]
Inactive Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, preventing the reaction from initiating.[1]Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[1]Successful initiation is often indicated by a color change and gentle refluxing of the solvent.
Poor Quality Reagents: Impurities in the alkyl/aryl halide or the N-protected 3-piperidone can interfere with the reaction.Use freshly distilled or purified reagents. Ensure the N-protecting group is stable under Grignard conditions.Use of pure reagents is critical for achieving high yields.
Recovery of Starting N-Protected 3-Piperidone Enolization: The Grignard reagent can act as a base, deprotonating the acidic α-proton of the piperidone to form an enolate, which reverts to the starting material upon workup. This is more prevalent with sterically hindered Grignard reagents.Use a less sterically hindered Grignard reagent. Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C) to favor nucleophilic addition over deprotonation.[3] The addition of a Lewis acid, such as Et₂AlCl, can sometimes improve the outcome.[4]Lowering the temperature can significantly reduce enolization and improve the yield of the desired alcohol.
Low Reactivity of Grignard Reagent: The Grignard reagent may not be sufficiently nucleophilic to attack the ketone.Consider using a more reactive organometallic reagent, such as an organolithium, if compatible with other functional groups.Organolithium reagents are generally more reactive than their Grignard counterparts.
Formation of Side Products Reduction of the Ketone: If the Grignard reagent possesses β-hydrogens, it can reduce the piperidone to the corresponding secondary alcohol via a Meerwein-Ponndorf-Verley type reduction.[5]Use a Grignard reagent lacking β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). Maintain low reaction temperatures.The choice of Grignard reagent is crucial to avoid this side reaction.
Wurtz Coupling: The Grignard reagent can couple with the unreacted organic halide to form a homo-coupled byproduct (R-R).[5]Add the organic halide slowly and at a controlled rate to the magnesium turnings to maintain a low concentration of the halide. Ensure the magnesium is highly activated.Slow addition minimizes the formation of Wurtz coupling products, which can be a major side reaction with primary and benzylic halides.
Low Diastereoselectivity (for chiral piperidones) Lack of Stereocontrol: The approach of the Grignard reagent to the carbonyl face is not sufficiently differentiated.The use of certain Grignard reagents (e.g., alkylmagnesium iodide) can enhance diastereoselectivity.[6] The addition of a Lewis acid can also influence the stereochemical outcome by coordinating to the carbonyl oxygen and a heteroatom on a chiral auxiliary.[4]Diastereomeric ratios can be significantly improved, in some cases from near 1:1 to greater than 10:1, by optimizing the Grignard reagent and additives.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the piperidine nitrogen during a Grignard reaction?

The choice of the N-protecting group is critical. It must be stable to the strongly basic and nucleophilic Grignard reagent and should be readily removable post-reaction. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[7] Other carbamate protecting groups like Cbz (benzyloxycarbonyl) and Alloc (allyloxycarbonyl) are also utilized.[8] It is important to avoid protecting groups with acidic protons, such as amides, as they will be deprotonated by the Grignard reagent.

Q2: How can I determine the concentration of my freshly prepared Grignard reagent?

It is highly recommended to titrate a small aliquot of the Grignard reagent solution before use to determine its exact concentration. A common method involves titration against a known concentration of iodine or a solution of a proton source like menthol with an indicator such as 1,10-phenanthroline. This ensures accurate stoichiometry in the subsequent reaction with the 3-piperidone.

Q3: At what temperature should I perform the Grignard addition to the N-protected 3-piperidone?

The optimal temperature for the addition of the Grignard reagent to the 3-piperidone is often low, typically ranging from -78 °C to 0 °C.[4][7] Lower temperatures generally favor the desired 1,2-addition over side reactions like enolization and reduction.[3] However, the ideal temperature can depend on the specific substrates and should be optimized for each reaction.

Q4: What are the best solvents for this reaction?

Anhydrous ethereal solvents are essential for the formation and reaction of Grignard reagents. Tetrahydrofuran (THF) is a common choice as it effectively solvates and stabilizes the Grignard reagent.[2] Diethyl ether is also frequently used.[9] The choice of solvent can sometimes influence the reaction outcome, including the diastereoselectivity.[10]

Q5: Are there alternative methods to synthesize 3-substituted piperidines if the Grignard reaction fails?

Yes, several other methods exist. These include transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, with a suitably functionalized piperidine ring.[11] Radical-based methods involving a 1,4-aryl migration have also been reported for the synthesis of 3-arylpiperidines.[4][12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-3-aryl-3-hydroxypiperidine

This protocol describes a general method for the addition of an aryl Grignard reagent to N-Boc-3-piperidone.

Materials:

  • Magnesium turnings

  • Iodine crystal (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Aryl bromide

  • N-Boc-3-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the aryl bromide (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle reflux.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution of N-Boc-3-piperidone to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a syringe or cannula over 30-60 minutes.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup:

    • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-aryl-3-hydroxypiperidine.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Grignard Reagent Formation addition Grignard Addition (-78°C) reagent_prep->addition substrate_prep N-Boc-3-Piperidone Solution substrate_prep->addition quench Quench with Sat. NH4Cl addition->quench extraction Extraction quench->extraction purification Purification extraction->purification product product purification->product 3-Substituted Piperidine Troubleshooting_Logic start Low Yield or No Reaction check_water Check for Water? start->check_water check_mg Magnesium Activated? check_water->check_mg No solution_dry Dry Glassware & Solvents check_water->solution_dry Yes check_enolization Starting Material Recovered? check_mg->check_enolization Yes solution_activate Activate Mg (Iodine, etc.) check_mg->solution_activate No solution_temp Lower Reaction Temperature check_enolization->solution_temp Yes solution_reagent Change Grignard Reagent check_enolization->solution_reagent Consider Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Grignard R-MgX Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Piperidone N-Boc-3-Piperidone Piperidone->Alkoxide Alcohol 3-Substituted-3-hydroxy- piperidine Alkoxide->Alcohol Protonation (Workup)

References

Technical Support Center: Optimizing Hydrogenation of 3-Benzylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrogenation of 3-benzylpyridine derivatives to synthesize the corresponding 3-benzylpiperidines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Possible Causes Solutions & Recommendations
Low or No Conversion 1. Catalyst Poisoning: The nitrogen lone pair in the pyridine ring can bind to the metal catalyst, inhibiting its activity.[1][2] 2. Low Reactivity of Pyridine Ring: The aromaticity of the pyridine ring makes it inherently stable and resistant to reduction.[1] 3. Inactive Catalyst: The catalyst may have been improperly handled, stored, or has lost activity.1. Acidic Additives: Perform the reaction in an acidic solvent like glacial acetic acid or add an acid like HCl.[3][4] This protonates the pyridine nitrogen, preventing it from poisoning the catalyst. 2. Quaternization: Convert the pyridine to a pyridinium salt (e.g., with an alkyl halide) before hydrogenation. This activates the ring towards reduction.[2][5][6] 3. Increase Temperature and Pressure: Harsher conditions can overcome the activation energy barrier. Pressures of 50-80 bar and temperatures of 60-80°C are often effective.[3][7] 4. Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or Platinum-based catalysts (e.g., PtO₂) are often more active than Palladium for pyridine reduction.[2][3][4]
Debenzylation (Cleavage of the Benzyl Group) 1. Catalyst Choice: Palladium on carbon (Pd/C) is highly active for hydrogenolysis and is commonly used for debenzylation reactions.[8][9] 2. Harsh Reaction Conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can promote the cleavage of the C-N or C-C (benzyl) bond.1. Use a Different Catalyst: Employ catalysts less prone to causing hydrogenolysis, such as Rhodium (Rh/C, Rh₂O₃) or Platinum (PtO₂).[2][3][10] 2. Optimize Conditions: Use the mildest conditions possible that still afford a good conversion rate. Lower the hydrogen pressure (e.g., 5 bar) and temperature (e.g., 40°C).[2][11] 3. Catalyst Poisoning (Intentional): In some cases, adding a catalyst poison like pyridine can suppress the hydrogenolysis activity of Pd/C while still allowing for other reductions, though this is less common for ring hydrogenation.[12][13][14]
Formation of Side Products (e.g., Tetrahydropyridines) 1. Incomplete Reduction: The reaction may stop at an intermediate stage, especially under mild conditions. 2. Catalyst and Substrate Dependent: Certain catalyst/substrate combinations may favor the formation of partially hydrogenated products.1. Increase Reaction Time/Severity: Allow the reaction to proceed for a longer duration or increase the temperature/pressure to drive it to completion.[2] 2. Choice of Hydrogen Source: Transfer hydrogenation using formic acid/triethylamine can sometimes be tuned to yield tetrahydropyridine or piperidine selectively.[6]
Poor Diastereoselectivity (for substituted derivatives) 1. Reaction Conditions: Hydrogen pressure and temperature can influence the stereochemical outcome. 2. Catalyst: The nature of the catalyst surface affects the adsorption of the substrate and the direction of hydrogen addition.1. Optimize Pressure: Increasing hydrogen pressure (e.g., from 30 to 80 bar) has been shown to favor the formation of the cis isomer in some cases.[7] 2. Screen Catalysts: Different catalysts can lead to different diastereomeric ratios. For instance, PtO₂ often yields cis products, while Pd/C under certain conditions might favor the trans isomer.[15]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of 3-benzylpyridine to 3-benzylpiperidine?

A1: While several catalysts can be effective, Rhodium-based catalysts like Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) are often recommended.[2][11] They show high activity for pyridine ring saturation under relatively mild conditions and are less likely to cause debenzylation compared to Palladium on carbon (Pd/C).[10] Platinum(IV) oxide (PtO₂) in an acidic solvent is also a very effective and widely used catalyst for this transformation.[3][4]

Q2: What are typical starting conditions for optimizing the reaction?

A2: A good starting point is to use a Rhodium or Platinum catalyst (e.g., 0.5-1 mol% Rh₂O₃ or 10 mol% PtO₂) in a solvent like 2,2,2-trifluoroethanol (TFE) or glacial acetic acid.[2][15] Initial conditions of 5 bar hydrogen pressure and a temperature of 40°C can be employed.[11] If the conversion is low, pressure and temperature can be gradually increased.

Q3: How can I prevent the benzyl group from being cleaved off during the reaction?

A3: The primary strategy to prevent debenzylation is to avoid using Palladium on carbon (Pd/C), which is known to catalyze this side reaction effectively.[8] Instead, opt for Rhodium or Platinum catalysts.[2][3] Additionally, using milder reaction conditions (lower temperature and pressure) will reduce the likelihood of this hydrogenolysis reaction.

Q4: Is it necessary to use high-pressure equipment?

A4: While high pressure (50-100 bar) can accelerate the reaction and may be necessary for less reactive substrates, it is not always required.[7] Recent methods using active catalysts like Rh₂O₃ have shown excellent yields at pressures as low as 5 bar.[2][11] Transfer hydrogenation, using a hydrogen donor like formic acid, is another alternative that avoids the use of hydrogen gas and high-pressure reactors altogether.[6]

Q5: My reaction is not working even with the right catalyst. What else could be wrong?

A5: The inherent stability of the pyridine ring and its ability to poison catalysts are common hurdles.[1][2] If you observe low reactivity, consider adding an acid to your reaction medium (e.g., using acetic acid as a solvent) or pre-forming a pyridinium salt by reacting your 3-benzylpyridine with an alkyl halide before the hydrogenation step.[2][3] This activation step significantly lowers the energy barrier for reduction.

Data Presentation: Hydrogenation Conditions

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSubstratePressure (H₂)TemperatureSolventTime (h)Yield (%)Key Observations
PtO₂Substituted Pyridines50-70 barRoom TempGlacial Acetic Acid4-882-96Effective for various substituted pyridines.[3][4]
Rh₂O₃3-Methylpyridine5 bar40°CTFE16>99Mild conditions, high yield, tolerates functional groups.[2][11][16]
[Cp*RhCl₂]₂ / KIN-Benzylpyridinium SaltN/A (Transfer)40°CHCOOH-Et₃N24~97Transfer hydrogenation avoids H₂ gas; selective for piperidine or tetrahydropyridine.[6]
Pd/C3,5-Disubstituted Pyridine1 atmRoom TempAcetic Acid<1668 (trans+cis)Can lead to a mixture of diastereomers; risk of debenzylation for benzyl derivatives.[15]
Bimetallic Pd-Ag/Al₂O₃Pyridine70 atm60°CN/AN/A99High conversion and selectivity to piperidine.[17][18]

Experimental Protocols

Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

This protocol is adapted from a general method for the hydrogenation of functionalized pyridines under mild conditions.[2][11][16]

Materials:

  • 3-Benzylpyridine (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃), 0.5 mol% (approx. 1 mg)

  • 2,2,2-Trifluoroethanol (TFE), 1 mL

  • High-pressure autoclave/hydrogenator

  • Standard laboratory glassware and filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vial, combine 3-benzylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Add 1 mL of 2,2,2-trifluoroethanol (TFE) to the vial.

  • Place the vial inside a high-pressure autoclave.

  • Seal the autoclave and purge the system first with nitrogen gas, followed by three purge cycles with hydrogen gas.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40°C and stir for 16 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a fume hood.

  • The reaction mixture can be analyzed directly (e.g., by NMR or GC-MS) to determine conversion.

  • For product isolation, filter the mixture through a pad of Celite to remove the catalyst, washing with a small amount of solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 3-benzylpiperidine. Further purification can be performed by column chromatography if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is based on a robust method for the complete reduction of substituted pyridines.[3][4]

Materials:

  • 3-Benzylpyridine (1 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 10 mol%

  • Glacial Acetic Acid, 5 mL

  • High-pressure autoclave/hydrogenator

  • Ethyl acetate, saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a high-pressure reaction vessel, add 3-benzylpyridine (1 mmol) and glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, followed by three purge cycles with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress if possible (e.g., by observing hydrogen uptake).

  • Upon completion, carefully vent the excess hydrogen gas.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to the reaction mixture until effervescence ceases and the solution is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Substrate (3-Benzylpyridine) & Catalyst (e.g., Rh₂O₃) in Solvent (e.g., TFE) seal Seal in Autoclave reagents->seal purge Purge with N₂ then H₂ seal->purge pressurize Pressurize (e.g., 5 bar H₂) & Heat (e.g., 40°C) purge->pressurize react Stir for 16 hours pressurize->react vent Cool & Vent Hydrogen react->vent filter Filter to Remove Catalyst vent->filter concentrate Evaporate Solvent filter->concentrate product Crude Product (3-Benzylpiperidine) concentrate->product

Caption: Experimental workflow for catalytic hydrogenation of 3-benzylpyridine.

Troubleshooting_Hydrogenation Start Start Hydrogenation Experiment CheckConversion Is Conversion >90%? Start->CheckConversion CheckDebenzylation Is Debenzylation <5%? CheckConversion->CheckDebenzylation Yes TroubleshootLowConversion Low Conversion: - Increase Temp/Pressure - Add Acidic Solvent - Switch to Rh/Pt Catalyst CheckConversion->TroubleshootLowConversion No Success Successful Reaction: Isolate Product CheckDebenzylation->Success Yes TroubleshootDebenzylation High Debenzylation: - AVOID Pd/C catalyst - Use Rh or Pt catalyst - Decrease Temp/Pressure CheckDebenzylation->TroubleshootDebenzylation No TroubleshootLowConversion->Start Re-run TroubleshootDebenzylation->Start Re-run

Caption: Troubleshooting decision tree for 3-benzylpyridine hydrogenation.

References

Technical Support Center: Synthesis of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Methylbenzyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and related 3-substituted piperidines include:

  • Hydrogenation of a substituted pyridine: This is a common and direct method. For instance, 3-(2-methylphenyl)pyridine can be reduced to 3-(2-methylphenyl)piperidine using a catalyst like palladium diacetate in the presence of a borane complex.

  • Reductive Amination: This involves the reaction of a piperidine derivative with 2-methylbenzaldehyde. For example, reacting piperidine-3-one with 2-methylbenzaldehyde followed by reduction.

  • N-Alkylation followed by rearrangement or functionalization: While less direct for C-alkylation, this route can be employed through more complex multi-step syntheses.

  • Cyclization of an acyclic precursor: Building the piperidine ring from a linear molecule containing the 2-methylbenzyl moiety and a nitrogen atom.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: Depending on the synthetic route, several side reactions can occur:

  • Incomplete reduction: During the hydrogenation of the pyridine ring, incomplete reduction can lead to tetrahydropyridine or dihydropyridine impurities.

  • Over-alkylation: In syntheses involving N-alkylation of a piperidine precursor, the formation of a quaternary ammonium salt is a common side reaction, especially if an excess of the alkylating agent is used.[1]

  • Formation of isomers: Depending on the reaction conditions and substrates, a mixture of 2-, 3-, and 4-substituted piperidine isomers can be formed.[2]

  • C-alkylation vs. N-alkylation: In reactions involving the alkylation of a piperidine ring, N-alkylation is generally favored. However, under strongly basic conditions, C-alkylation at the carbon atoms adjacent to the nitrogen can occur.[2]

  • Formation of by-products from the reducing agent: Some reducing agents can introduce their own set of impurities into the reaction mixture.

  • Hydroxyl substitution: When using benzyl halides for alkylation in the presence of moisture, the corresponding benzyl alcohol can be formed as a byproduct.[3]

Q3: How can I minimize the formation of the N-alkylated quaternary ammonium salt?

A3: To avoid over-alkylation, you can:

  • Use a stoichiometric excess of the piperidine starting material relative to the alkylating agent.

  • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Choose a less reactive alkylating agent if possible.

  • Employ reductive amination as an alternative synthetic route, which is less prone to the formation of quaternary salts.[4]

Q4: What analytical techniques are suitable for monitoring the reaction progress and identifying impurities?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound and its potential impurities.[5] High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be used, particularly for less volatile compounds or for monitoring the disappearance of starting materials. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction in real-time.[6]

Troubleshooting Guides

Problem 1: Low yield of this compound
Possible CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction Monitor the reaction by TLC or GC-MS until the starting material is consumed. If the reaction stalls, consider increasing the temperature, reaction time, or adding more reagent.Complete conversion of starting materials and increased product yield.
Side Reactions Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. Based on the byproducts, adjust reaction conditions (e.g., temperature, solvent, base) to disfavor the side reactions. For instance, if over-alkylation is observed, reduce the amount of alkylating agent.A cleaner reaction profile with a higher proportion of the desired product.
Product Degradation If the product is unstable under the reaction or workup conditions, consider milder conditions or a different purification strategy. For example, avoid strongly acidic or basic conditions during workup if the product is sensitive.Improved recovery of the final product.
Inefficient Purification Optimize the purification method. If using column chromatography, screen different solvent systems. If using distillation, ensure the vacuum and temperature are appropriate to avoid product decomposition. For basic products like piperidines, an acidic wash during extraction can help remove non-basic impurities.Higher purity and recovery of the final product.
Problem 2: Presence of significant impurities in the final product
Possible CauseTroubleshooting StepsExpected Outcome
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Use a slight excess of one reagent (if appropriate) to consume the other. Optimize purification to separate the product from starting materials.A final product with minimal contamination from starting materials.
Formation of Isomers If positional isomers are formed, revisit the synthetic strategy to ensure regioselectivity. For example, in pyridine functionalization, the directing effects of existing substituents are crucial.[2]Formation of the desired 3-substituted isomer with high selectivity.
Over-alkylation Product (Quaternary Salt) Use an excess of the amine, add the alkylating agent slowly, or use a less reactive alkylating agent.[1]A significant reduction in the formation of the di-alkylated product.
Byproducts from Reductive Amination If using reductive amination, ensure the imine is formed before adding the reducing agent to avoid reduction of the aldehyde to an alcohol. Use a selective reducing agent like sodium triacetoxyborohydride.Minimized formation of the corresponding alcohol byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of 3-(2-Methylphenyl)pyridine

This protocol is based on a reported synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-(2-methylphenyl)pyridine

  • Palladium diacetate (Pd(OAc)₂)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-methylphenyl)pyridine (1.0 eq.) in anhydrous THF.

  • Add palladium diacetate (0.1 eq.) to the solution.

  • Slowly add borane-tetrahydrofuran complex (2.0 eq.) to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60°C and monitor the progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford this compound.

Quantitative Data Summary (Representative)

ParameterValueReference
Yield Up to 94%Based on similar reported syntheses
Purity (by GC-MS) >95%Typical target purity
Major Impurities Unreacted starting material, partially hydrogenated intermediatesInferred from general hydrogenation reactions

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Dissolve 3-(2-methylphenyl)pyridine and Pd(OAc)2 in THF Start->Reactants Add_Reagent Add BH3·THF Reactants->Add_Reagent Heat Heat to 60°C Add_Reagent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with Methanol Monitor->Quench Concentrate Concentrate Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Analyze_Crude Analyze crude mixture for byproducts Check_Completion->Analyze_Crude Yes Optimize_Conditions Optimize reaction conditions (time, temp, stoichiometry) Check_Completion->Optimize_Conditions No Optimize_Purification Optimize purification method Analyze_Crude->Optimize_Purification Product degradation or loss during workup Change_Strategy Consider alternative synthetic route Analyze_Crude->Change_Strategy Significant side reactions Success Yield Improved Optimize_Conditions->Success Optimize_Purification->Success Change_Strategy->Success

References

Byproduct formation in piperidine synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of piperidine and its derivatives. The focus is on the formation of byproducts and their identification, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the catalytic hydrogenation of pyridine?

A1: The catalytic hydrogenation of pyridine to piperidine can lead to several byproducts. The most common include:

  • Incompletely hydrogenated intermediates: Such as di- and tetrahydropyridines. These arise from insufficient reaction time or catalyst activity.

  • Over-reduction products: This involves the hydrogenolysis (cleavage) of the C-N bond in the piperidine ring, leading to the formation of ring-opened byproducts like pentylamines, and ultimately alkanes and ammonia.[1] This is a significant issue that reduces the yield of the desired product.[1]

  • Polymeric substances: These can form, particularly at higher reaction temperatures.[2]

Q2: How can I minimize the formation of over-reduction byproducts?

A2: Minimizing over-reduction involves careful selection of the catalyst and optimization of reaction conditions.[1]

  • Catalyst Selection: Rhodium-based catalysts are often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[1]

  • Reaction Conditions: Milder conditions are preferable. This includes using lower temperatures, optimizing hydrogen pressure, and carefully monitoring the reaction time to stop it upon completion.

Q3: During purification, my GC/MS analysis consistently shows a peak for pyridine, even after distillation. Why is this happening?

A3: Pyridine and piperidine can form a minimum-boiling azeotrope, which makes their complete separation by simple fractional distillation difficult.[3] To overcome this, consider using azeotropic distillation by introducing an entrainer like water or toluene. This forms a new, lower-boiling azeotrope with pyridine, allowing it to be removed more effectively.[3]

Q4: My liquid piperidine sample solidified, even at room temperature. What could be the cause?

A4: While pure piperidine has a melting point of -7 °C, it can react with atmospheric carbon dioxide to form piperidine carbonate, a salt which is solid at room temperature.[3] It can also form other salts, like piperidine hydrochloride, if exposed to acidic vapors.[3] Gentle warming should melt pure piperidine; if a solid remains, it is likely a salt. Storing piperidine under an inert atmosphere can prevent this issue.[2]

Q5: What byproducts can occur in syntheses involving piperidine as a reagent, such as in solid-phase peptide synthesis (SPPS)?

A5: In Fmoc-SPPS, piperidine is used for deprotection. Its use can induce side reactions, including the formation of aspartimide and diketopiperazine (DKP) byproducts.[4] For example, in the synthesis of certain peptides, DKP byproduct formation can be as high as 91% under standard Fmoc-SPPS conditions.[4]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridine
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low Yield & Presence of Ring-Opened Byproducts (e.g., pentylamines)Over-reduction / C-N Bond Cleavage: Reaction conditions are too harsh (high temperature/pressure) or the catalyst is not selective (e.g., Raney Nickel can be aggressive).[1]Optimize Catalyst: Switch to a more selective catalyst, such as Rhodium on carbon (Rh/C) or bimetallic nanoparticles.[1] Modify Conditions: Lower the reaction temperature and pressure. Monitor the reaction progress closely using GC-MS or TLC to avoid unnecessarily long reaction times.[2]
Incomplete Reaction (Significant amount of pyridine remains)Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst. Insufficient Hydrogen: Hydrogen pressure may be too low or there's a leak in the system. Low Catalyst Activity: The catalyst may be old, have been improperly stored, or an insufficient amount was used.[2]Use Pure Reagents: Ensure starting materials and solvents are pure and dry. Check System: Verify the integrity of the high-pressure reactor and ensure adequate hydrogen pressure. Catalyst Management: Use fresh, active catalyst (typically 1-5 mol%).[2] Ensure proper handling under an inert atmosphere.
Formation of Polymeric Byproducts High Temperature: Side reactions like polymerization are more likely at elevated temperatures.[2]Control Temperature: Lower the reaction temperature to minimize side product formation.[2]
Reductive Amination
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Piperidine Inefficient Imine/Enamine Formation: The initial condensation between the amine and carbonyl compound(s) may be unfavorable due to incorrect pH. Ineffective Reduction: The chosen reducing agent may not be suitable for the intermediate iminium ion.Optimize pH: Adjust the pH of the reaction medium. Mildly acidic conditions often favor imine formation. Select Appropriate Reducing Agent: While NaBH4 can reduce carbonyls, weaker reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are selective for the imine/iminium ion.[5] Catalytic hydrogenation is also a common alternative.[5]
Formation of Unidentified Side Products Side Reactions: Competing reactions such as polymerization, decomposition, or self-condensation of the carbonyl starting material can occur.[2] Stepwise Pathway: The reaction may proceed through an unintended stepwise pathway rather than a concerted one, leading to different stereoisomers or byproducts.[2]Control Temperature: Lowering the reaction temperature can often minimize side reactions.[2] Optimize Reaction Time: Monitor the reaction to prevent prolonged times that could lead to decomposition.[2] Catalyst Choice: The choice of catalyst (if applicable) can influence the reaction pathway and stereochemical outcome.[2]
Quantitative Data on Byproduct Formation

The table below summarizes quantitative data on byproduct formation from cited experiments.

Synthesis / Process Byproduct Conditions / Method Byproduct Yield Reference
Asymmetric Hydrogenation of AminofluoropyridineDefluorinated PiperidineCatalytic Ru(II) complex~3%[6]
Solid-Phase Peptide Synthesis (SPPS)Diketopiperazine (DKP)Fmoc-SPPS with Piperidine91%[4]
Solid-Phase Peptide Synthesis (SPPS)Diketopiperazine (DKP)Picoc-SPPS (Piperidine-free)15%[4]

Experimental Protocols for Byproduct Identification

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is highly effective for identifying volatile impurities and byproducts such as residual pyridine or ring-opened amines.[7]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the crude piperidine sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).

    • If necessary, derivatize the sample to improve volatility and chromatographic separation.

    • For quantitative analysis of piperidine salts, dissolve the sample in an alkaline solution (e.g., NaOH solution) in a headspace vial to liberate the free piperidine for analysis.[8]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

      • Detector: Flame Ionization Detector (FID) can also be used, with a detector temperature of 300-450 °C.[8]

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST/Wiley) to identify known byproducts.

    • For unknown byproducts, analyze the fragmentation pattern to elucidate the structure.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of less volatile or thermally unstable byproducts.[7]

  • Sample Preparation:

    • Prepare a stock solution of the crude sample by dissolving a known amount (e.g., 10 mg) in a known volume (e.g., 10 mL) of mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD). For compounds without a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (LC-MS) can be used.[9]

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient mixture of two solvents is often employed for impurity profiling. For example:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at a suitable wavelength (e.g., 254 nm) or use MS detection for universal identification.

  • Data Analysis:

    • Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

    • For structure elucidation of unknown impurities, collect fractions and analyze them using hyphenated techniques like LC-MS/MS or LC-NMR.[9][10]

Visualizations: Pathways and Workflows

Pyridine Pyridine Intermediate Partially Hydrogenated Intermediates (e.g., Dihydropyridine) Pyridine->Intermediate Incomplete Reduction Piperidine Piperidine (Desired Product) Pyridine->Piperidine Direct Reduction Polymer Polymeric Byproducts Pyridine->Polymer High Temp Side Reaction Intermediate->Piperidine Full Reduction OverReduction Ring-Opened Byproducts (e.g., Pentylamines) Piperidine->OverReduction Over-reduction (C-N Cleavage)

Caption: Byproduct formation pathways in pyridine hydrogenation.

cluster_incomplete cluster_solutions Start Low Yield or High Impurity Level CheckReaction Analyze Crude Product (GC-MS, TLC) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Byproducts Major Byproducts Present? Incomplete->Byproducts Sol_Time Increase Reaction Time or Catalyst Load Incomplete->Sol_Time Yes Sol_Catalyst Check Catalyst Activity & Purity of Reagents Incomplete->Sol_Catalyst Yes Sol_Conditions Lower Temperature/ Pressure Byproducts->Sol_Conditions Yes (Polymerization/ Decomposition) Sol_SelectiveCat Use More Selective Catalyst (e.g., Rh/C) Byproducts->Sol_SelectiveCat Yes (Over-reduction) Success Reaction Optimized Byproducts->Success No Sol_Time->CheckReaction Sol_Conditions->CheckReaction Sol_SelectiveCat->CheckReaction

Caption: Troubleshooting workflow for low yield in piperidine synthesis.

Crude Crude Reaction Mixture Screen Initial Screening (TLC, ¹H NMR) Crude->Screen Separate Separation & Isolation (Column Chromatography, Prep-HPLC) Screen->Separate Identify Structural Elucidation Separate->Identify GCMS GC-MS Identify->GCMS LCMS LC-MS Identify->LCMS NMR NMR (¹³C, COSY, HSQC) Identify->NMR Final Identified Byproduct Structure GCMS->Final LCMS->Final NMR->Final

Caption: Analytical workflow for byproduct identification.

References

Technical Support Center: Purification of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-(2-Methylbenzyl)piperidine. Below you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, detailed experimental protocols, and summary tables to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via a Grignard reaction with a pyridine precursor followed by reduction?

A1: Based on a common synthetic route involving the addition of a Grignard reagent to a pyridine aldehyde followed by deoxygenation and reduction, the primary impurities are likely to be:

  • Unreacted starting materials: Pyridine-3-carboxaldehyde and 2-methylphenylmagnesium bromide.[1]

  • Reaction intermediates: (3-pyridyl)(2-methylphenyl)methanol.

  • Byproducts of reduction: Incompletely reduced tetrahydropyridine intermediates.[1]

  • Side-reaction products: Biphenyl derivatives from the Grignard reagent coupling.

  • Residual solvents and reagents: Solvents used in the reaction and workup (e.g., THF, diethyl ether) and any remaining catalysts.[2]

Q2: My purified this compound is a solid, which is expected, but it has a yellow or brownish tint. What is the cause of this discoloration?

A2: The discoloration is often due to the presence of trace impurities, particularly oxidation products. Piperidine derivatives can be susceptible to air oxidation over time, leading to colored byproducts.[3] Incomplete removal of colored intermediates from the reaction can also contribute to the final product's color.

Q3: Is it better to purify this compound as the free base or as a salt?

A3: While the free base can be purified by methods such as distillation or column chromatography, converting it to its hydrochloride salt is often advantageous for purification by recrystallization.[4] The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and may exhibit better crystallization properties than the free base, which might be an oil or a low-melting solid.[4][5]

Q4: I am having trouble with my column chromatography; the product is streaking or tailing significantly on the TLC plate and the column. How can I resolve this?

A4: Tailing is a common issue when purifying basic compounds like piperidines on silica gel, which is acidic.[6] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent.[3][7] This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks and better separation. Alternatively, using a different stationary phase like alumina (neutral or basic) can be effective.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product does not crystallize from the hydrochloride salt formation. The compound may be too soluble in the chosen solvent, or there may be a high concentration of impurities.Try a different solvent or a solvent mixture. If the product is "oiling out," try scratching the inside of the flask or adding a seed crystal. A pre-purification step like an acid-base extraction to remove major impurities might be necessary before attempting recrystallization.[4]
Multiple spots are observed on TLC after purification. The chosen purification method may not be effective for separating all impurities.Consider a multi-step purification approach. For example, an acid-base extraction to remove neutral and acidic impurities, followed by column chromatography or recrystallization for further purification.
Low yield after purification. The product may be lost during multiple extraction or chromatography steps. The compound might be partially volatile.Minimize the number of transfer steps. Ensure complete extraction by performing multiple washes with the organic solvent. When removing solvent under reduced pressure, use a moderate temperature to avoid loss of a volatile product.
The NMR spectrum shows broad peaks for the N-H proton. This can be due to proton exchange with residual water or acidic impurities.Ensure the sample is thoroughly dried under high vacuum. If preparing the hydrochloride salt, ensure anhydrous conditions are maintained.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This method is effective for separating the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 50 mL). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Removal of Neutral Impurities: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent (e.g., 20 mL of diethyl ether) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base, such as 6 M NaOH, until the pH is greater than 10. This will regenerate the free base.[4]

  • Product Extraction: Extract the basic aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane, 3 x 50 mL) to recover the purified free base.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography of the Free Base

This protocol is suitable for separating the product from impurities with different polarities.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), with the addition of ~1% triethylamine to prevent tailing.[3] An ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the product onto a small amount of silica gel.[8]

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization of the Hydrochloride Salt

This is an effective method for obtaining a high-purity, crystalline solid.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate. Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.[4]

  • Initial Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

  • Recrystallization:

    • Solvent Selection: Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the salt when hot but not when cold.[9]

    • Dissolution: Dissolve the crude salt in a minimum amount of the boiling solvent.

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Decision1 Initial Purity Assessment (TLC, NMR) Crude->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase  Significant Impurities   Column Column Chromatography Decision1->Column  Minor Impurities (Different Polarity)   AcidBase->Column Recrystallization HCl Salt Formation & Recrystallization Column->Recrystallization  For High Purity Solid   PureProduct Pure this compound Column->PureProduct Recrystallization->PureProduct TroubleshootingTree Start Purification Issue Observed IssueType What is the issue? Start->IssueType Tailing Tailing in Chromatography IssueType->Tailing  Streaking/Tailing   NoCrystals No Crystals Formed IssueType->NoCrystals  Oiling Out   LowYield Low Yield IssueType->LowYield  Low Recovery   Sol_Tailing1 Add 1% Triethylamine to Eluent Tailing->Sol_Tailing1 Sol_Tailing2 Use Alumina Instead of Silica Tailing->Sol_Tailing2 Sol_NoCrystals1 Change Recrystallization Solvent NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Scratch Flask / Add Seed Crystal NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Pre-purify by Extraction NoCrystals->Sol_NoCrystals3 Sol_LowYield1 Minimize Transfers LowYield->Sol_LowYield1 Sol_LowYield2 Check Solvent Removal Temperature LowYield->Sol_LowYield2

References

Technical Support Center: Overcoming Challenges in the Chiral Separation of 3-Benzylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of 3-benzylpiperidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of 3-benzylpiperidine?

A1: The most common and effective methods for resolving racemic 3-benzylpiperidine are:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful techniques for both analytical and preparative separation of enantiomers using a Chiral Stationary Phase (CSP). Polysaccharide-based columns are frequently successful for this class of compounds.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic 3-benzylpiperidine with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]

  • Kinetic Resolution: This method involves the use of a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q2: Which chiral stationary phases (CSPs) are recommended for the HPLC or SFC separation of 3-benzylpiperidine?

A2: Polysaccharide-based CSPs are generally the most successful for separating piperidine derivatives. It is recommended to screen columns such as:

  • CHIRALPAK® AD-H, CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC

  • CHIRALCEL® OD-H, CHIRALCEL® OJ-H

Crown-ether based CSPs can also be effective for compounds containing primary amine functionalities.[2]

Q3: Why is a basic additive, like diethylamine (DEA), often required in the mobile phase?

A3: 3-Benzylpiperidine is a basic compound. The secondary amine in the piperidine ring can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This interaction can lead to poor peak shape (tailing) and reduced resolution. A basic additive like DEA or triethylamine (TEA) is added to the mobile phase (typically at 0.1-0.5%) to block these active sites, resulting in improved peak symmetry and better separation.

Q4: What are suitable chiral resolving agents for the diastereomeric salt resolution of 3-benzylpiperidine?

A4: For basic compounds like 3-benzylpiperidine, chiral acids are used as resolving agents. Commonly used and effective agents include derivatives of tartaric acid and mandelic acid.[1] Examples include:

  • Di-benzoyl-L-tartaric acid

  • Di-p-toluoyl-D-tartaric acid[3]

  • (S)-Mandelic acid

The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for crystallization.[1]

Q5: Can the resolved diastereomeric salt be used directly in the next synthetic step?

A5: Yes, in many cases, the isolated and purified diastereomeric salt can be used directly in subsequent reactions, such as amide bond formations, without needing to first liberate the free base. This can improve the overall efficiency of a synthetic sequence.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chiral HPLC/SFC Troubleshooting

Q: I am observing poor or no separation of the 3-benzylpiperidine enantiomers. What should I do?

A:

  • Confirm CSP Selection: If you are not using a polysaccharide-based CSP, consider screening a few from the recommended list (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).

  • Optimize Mobile Phase:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the ratio of the alcohol (e.g., 90:10, 80:20, 70:30 n-hexane:alcohol).

    • Add a Basic Modifier: Ensure you have a basic additive like 0.1% DEA in your mobile phase to improve peak shape.

  • Try Different Alcohols: Sometimes switching from isopropanol to ethanol, or vice-versa, can significantly change the selectivity.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the chiral recognition and improve separation.

  • Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time.

Q: My peaks are tailing or broad. How can I improve the peak shape?

A:

  • Increase Basic Additive Concentration: If you are already using a basic additive, try slightly increasing its concentration (e.g., from 0.1% to 0.2%). Be aware that excessive amounts can sometimes negatively impact the separation.

  • Check for Column Contamination: If the peak shape has degraded over time, the column may be contaminated. Flush the column with a strong solvent (being mindful of the manufacturer's guidelines for the specific CSP).

  • Ensure Sample is Fully Dissolved: Injecting a sample that is not fully dissolved in the mobile phase can lead to peak distortion.

Q: I am seeing split peaks for my 3-benzylpiperidine enantiomers. What could be the cause?

A:

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak splitting.[4] Whenever possible, dissolve the sample in the mobile phase.

  • Column Void or Blockage: A void at the head of the column or a blocked frit can disrupt the flow path and cause peak splitting.[5] This usually affects all peaks in the chromatogram. Consider back-flushing the column or replacing the frit if possible.

  • Co-eluting Impurity: It's possible that an impurity is co-eluting with one or both of your enantiomers. Try adjusting the mobile phase composition to see if the peaks can be resolved.

Diastereomeric Salt Crystallization Troubleshooting

Q: My diastereomeric salt is not crystallizing; it's oiling out. What should I do?

A:

  • Change the Solvent: The chosen solvent may be too good, leading to high solubility of the salt. Try a less polar solvent or a mixture of solvents.

  • Add an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an anti-solvent) dropwise to the solution until turbidity persists.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites.

  • Seed the Solution: If you have a crystal from a previous successful attempt, add a small seed crystal to induce crystallization.

Q: The enantiomeric excess (ee) of my resolved 3-benzylpiperidine is low after crystallization. How can I improve it?

A:

  • Slow Down the Cooling: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.

  • Optimize Solvent Choice: The choice of solvent can significantly impact the difference in solubility between the two diastereomeric salts. Screen different solvents to maximize this difference.

  • Check Purity of Starting Materials: Ensure that both the racemic 3-benzylpiperidine and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.

Data Presentation

The following tables provide illustrative quantitative data for the chiral separation of 3-benzylpiperidine enantiomers under different chromatographic conditions. Note: This data is representative and may vary based on the specific instrument, column batch, and laboratory conditions.

Table 1: Chiral HPLC Method Comparison for 3-Benzylpiperidine

ParameterMethod AMethod B
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/DEA (80:20:0.1 v/v/v)n-Hexane/Ethanol/DEA (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 8.5 min12.3 min
Retention Time (Enantiomer 2) 10.2 min14.8 min
Separation Factor (α) 1.251.29
Resolution (Rs) 2.12.5

Table 2: Chiral SFC Method for 3-Benzylpiperidine

ParameterValue
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase CO₂/Methanol/DEA (85:15:0.1 v/v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 3.2 min
Retention Time (Enantiomer 2) 3.9 min
Separation Factor (α) 1.28
Resolution (Rs) 2.3

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based CSP, such as CHIRALPAK® AD-H.

  • Mobile Phase Preparation: Prepare a stock solution of the mobile phase, for example, n-Hexane/Isopropanol (80:20 v/v) containing 0.1% DEA.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 3-benzylpiperidine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample and acquire the chromatogram.

  • Optimization: If separation is not optimal, adjust the ratio of isopropanol, try a different alcohol modifier (e.g., ethanol), or adjust the flow rate and temperature to improve resolution.

Protocol 2: Diastereomeric Salt Resolution
  • Dissolution: Dissolve one equivalent of racemic 3-benzylpiperidine in a suitable solvent (e.g., ethanol or methanol) with gentle heating.

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the 3-benzylpiperidine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the flask or adding a seed crystal may initiate crystallization. Further cooling (e.g., to 4°C) may be necessary.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of the cold solvent.

  • Recrystallization (Optional): To improve the diastereomeric purity, recrystallize the salt from a suitable hot solvent.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10. Extract the liberated enantiomerically enriched 3-benzylpiperidine with an organic solvent (e.g., dichloromethane).

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product using a validated chiral HPLC or SFC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC/SFC cluster_salt Diastereomeric Salt Resolution racemic_sample Racemic 3-Benzylpiperidine hplc_system Inject into HPLC/SFC System (CSP Column) racemic_sample->hplc_system add_resolver Add Chiral Resolving Agent racemic_sample->add_resolver chromatogram Obtain Chromatogram hplc_system->chromatogram analysis Analyze Resolution (Rs) and Separation Factor (α) chromatogram->analysis optimization Optimize Mobile Phase/ Temperature/Flow Rate analysis->optimization If Rs < 1.5 optimization->hplc_system crystallization Crystallization add_resolver->crystallization filtration Filtration crystallization->filtration liberation Liberate Free Base filtration->liberation Less Soluble Salt ee_analysis Determine Enantiomeric Excess liberation->ee_analysis troubleshooting_logic start Poor/No Separation in Chiral HPLC/SFC check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_csp->start No, change CSP check_additive Is a basic additive (DEA) present in the mobile phase? check_csp->check_additive Yes check_additive->start No, add DEA optimize_mp Optimize Mobile Phase (Alcohol ratio, type) check_additive->optimize_mp Yes optimize_temp_flow Optimize Temperature and Flow Rate optimize_mp->optimize_temp_flow success Successful Separation (Rs > 1.5) optimize_temp_flow->success

References

Technical Support Center: 3-(2-Methylbenzyl)piperidine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 3-(2-Methylbenzyl)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which contains a secondary amine within a piperidine ring and a benzylic carbon, the primary stability concerns are oxidative degradation and, to a lesser extent, photolytic degradation. The tertiary benzylic C-H bond and the secondary amine are susceptible to oxidation. While generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures may promote degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from atmospheric oxygen and moisture. For extended storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: Is this compound susceptible to degradation by light?

A3: Compounds with benzylic and amine functionalities can be sensitive to light. Photolytic degradation can occur, potentially leading to oxidation or rearrangement products. It is recommended to handle the compound in amber glassware or under light-protected conditions, especially when in solution.

Q4: What are the likely degradation pathways for this compound?

A4: The most probable degradation pathways involve oxidation of the piperidine ring and the benzyl group. The secondary amine of the piperidine ring can be oxidized to an N-oxide or a hydroxylamine. The benzylic carbon is a primary site for oxidation, potentially leading to the formation of a ketone. Under more strenuous oxidative conditions, cleavage of the C-N bond or opening of the piperidine ring can occur.

Q5: How can I establish a stability-indicating analytical method for this compound?

A5: A stability-indicating method is one that can separate the intact drug from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common starting point. Since the compound has a UV chromophore (the benzyl group), direct UV detection should be feasible. Method development should involve testing different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers) and column chemistries (e.g., C18, C8) to achieve adequate separation of peaks generated during forced degradation studies. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Appearance of new peaks in chromatogram of an aged sample. Degradation of the compound.1. Confirm the identity of the main peak by comparing with a fresh standard. 2. Perform forced degradation studies (see protocols below) to intentionally generate degradation products and compare their retention times with the new peaks. 3. Use LC-MS to determine the mass of the new peaks to help identify the degradation products.
Loss of assay purity over time. Instability under storage conditions.1. Review storage conditions. Ensure the sample is protected from light, heat, and oxygen. 2. Consider re-testing after storing under more controlled conditions (e.g., refrigerated, under inert gas).
Discoloration of the sample (e.g., turning yellow/brown). Oxidation.1. This is a common sign of amine oxidation. 2. Confirm by analytical testing (e.g., HPLC) for the presence of new impurities. 3. Purge storage containers with an inert gas and use antioxidants if compatible with the intended use.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Summary of Recommended Stress Conditions
Stress Condition Reagent/Condition Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 60°C for up to 7 daysGenerally low susceptibility; potential for salt formation.
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 60°C for up to 7 daysGenerally low susceptibility.
Oxidation 3% to 30% H₂O₂Room temperature for up to 7 daysN-oxidation, benzylic oxidation, C-N bond cleavage, ring opening.
Thermal Degradation Dry Heat40°C to 80°C in a calibrated ovenGeneral decomposition, potentially similar to oxidation.
Photolytic Degradation UV/Vis LightICH Q1B recommended exposure (1.2 million lux hours and 200 watt hours/square meter)Photo-oxidation, rearrangements.
Detailed Experimental Protocols

1. General Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Acid Hydrolysis Protocol:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Store the solution at 60°C.

  • Withdraw aliquots at appropriate time points (e.g., 0, 6, 24, 48 hours).

  • Neutralize the aliquots with an equivalent amount of 0.2 M NaOH before analysis.

  • Analyze by a suitable analytical method (e.g., HPLC).

3. Base Hydrolysis Protocol:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Store the solution at 60°C.

  • Withdraw aliquots at appropriate time points.

  • Neutralize the aliquots with an equivalent amount of 0.2 M HCl before analysis.

  • Analyze by HPLC.

4. Oxidative Degradation Protocol:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time points.

  • Analyze by HPLC.

5. Thermal Degradation Protocol:

  • Place the solid compound in a calibrated oven at 80°C.

  • Place a solution of the compound (e.g., in the chosen formulation vehicle) in the oven.

  • Sample at various time points and analyze for degradation.

6. Photolytic Degradation Protocol:

  • Expose a solution of the compound in a photostability chamber to light as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples at the end of the exposure period.

Visualizing Degradation and Experimental Workflows

Hypothesized Oxidative Degradation Pathway

Oxidative Degradation of this compound cluster_main Oxidative Stress (e.g., H₂O₂) cluster_products Potential Degradation Products Start This compound N_Oxide Piperidine N-Oxide Derivative Start->N_Oxide N-Oxidation Benzylic_Ketone Benzylic Ketone Derivative Start->Benzylic_Ketone C-H Oxidation Ring_Opened Ring-Opened Products Benzylic_Ketone->Ring_Opened Further Oxidation

Caption: Hypothesized oxidative degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid/Solution, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at Time Points (Neutralize if needed) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Data Quantify Degradation & Mass Balance HPLC->Data Pathway Propose Degradation Pathways LCMS->Pathway Data->Pathway

Caption: General experimental workflow for forced degradation studies.

Improving yield and purity in 3-(2-Methylbenzyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Methylbenzyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route for higher yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules targeting the central nervous system. Its synthesis, while achievable through several routes, can present challenges related to yield, purity, and scalability. This guide will focus on the prevalent synthetic strategies, primarily those involving Grignard reactions and catalytic hydrogenation, to address common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield in the Grignard Reaction Step

You are performing a Grignard reaction between 2-methylphenylmagnesium bromide and a pyridine-3-carboxaldehyde derivative, but the yield of the resulting alcohol is consistently low.

Possible Causes and Solutions:

  • Poor Quality of Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Incomplete formation or degradation of the reagent will directly impact your yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. It is also advisable to titrate the Grignard reagent before use to determine its exact molarity.

  • Side Reactions: A common side reaction is the formation of a biphenyl derivative from the coupling of the Grignard reagent with the aryl halide.

    • Solution: Add the 2-methylbenzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture, which minimizes homo-coupling.

  • Enolization of the Aldehyde: If there are acidic protons alpha to the carbonyl group, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.

    • Solution: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway.

Problem 2: Incomplete Hydrogenation of the Pyridine Ring

You have successfully synthesized 3-(2-methylbenzyl)pyridine, but the subsequent catalytic hydrogenation to the piperidine derivative is sluggish or incomplete.

Possible Causes and Solutions:

  • Catalyst Poisoning: The catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the substrate or solvent, such as sulfur or halide compounds.

    • Solution: Purify the 3-(2-methylbenzyl)pyridine intermediate before hydrogenation. Ensure the use of high-purity solvents and hydrogen gas. If catalyst poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion.

  • Insufficient Hydrogen Pressure or Temperature: The reduction of the aromatic pyridine ring often requires more forcing conditions than the reduction of a simple double bond.

    • Solution: Increase the hydrogen pressure and/or the reaction temperature according to literature procedures for similar substrates. Be cautious, as excessively high temperatures can lead to side reactions.

  • Choice of Catalyst and Solvent: The activity of the catalyst can be highly dependent on the solvent system.

    • Solution: Acetic acid is often used as a solvent for pyridine hydrogenation as it protonates the pyridine nitrogen, making the ring more susceptible to reduction. Ethanol or methanol are also commonly used. If one catalyst is not effective, screen other catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C), which have shown high activity for pyridine ring saturation.[1][2]

Problem 3: Difficulty in Purifying the Final Product

The crude this compound is contaminated with starting materials or side products, and purification by column chromatography is proving difficult or leading to significant product loss.

Possible Causes and Solutions:

  • Co-elution of Impurities: The polarity of the product and certain impurities may be very similar, leading to poor separation on a silica gel column.

    • Solution:

      • Acid-Base Extraction: As this compound is a basic amine, an acid-base extraction can be a highly effective purification step. Dissolve the crude product in an organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.

      • Crystallization of a Salt: The hydrochloride or another salt of the piperidine derivative can be prepared and crystallized, which is often an excellent method for purification.[3] The free base can then be regenerated by treatment with a base.

  • Product Volatility: If the product is somewhat volatile, it may be lost during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of the vacuum and bath temperature. For small quantities, avoid prolonged exposure to high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely used and scalable method involves the addition of a 2-methylphenylmagnesium bromide to pyridine-3-carboxaldehyde. This is followed by a one-pot deoxygenation and hydrogenation of the pyridine ring, often using a palladium catalyst.[1] This approach is advantageous as it builds the key C-C bond and reduces the aromatic ring in a convergent manner.

Q2: Are there any stereoselective methods to synthesize specific enantiomers of this compound?

A2: Yes, stereoselective synthesis can be achieved through several strategies. One approach is the asymmetric hydrogenation of a suitable prochiral enamine intermediate using a chiral catalyst.[2] Another method involves a three-component Mannich reaction with a chiral amine, which can set the stereochemistry of the piperidine ring early in the synthesis.[4]

Q3: What are the typical reaction conditions for the N-alkylation of a piperidine?

A3: N-alkylation of piperidine with a benzyl halide is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent such as acetonitrile or DMF.[5][6] To avoid the formation of quaternary ammonium salts, it is advisable to use the piperidine as the limiting reagent or to add the alkylating agent slowly.[5]

Q4: Can reductive amination be used to synthesize this compound?

A4: Reductive amination is a viable, though less commonly cited, method. This would involve the reaction of a suitable 1,5-dicarbonyl compound with an amine, followed by cyclization and reduction.[7][8] Alternatively, a pre-formed piperidine derivative with a suitable functional group at the 3-position could be elaborated via reductive amination.

Q5: What analytical techniques are best for monitoring the reaction progress and purity of this compound?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For purity assessment and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are indispensable. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Catalytic Hydrogenation

This protocol is adapted from a general procedure for the synthesis of 3-(substituted benzyl)piperidines.[1]

Step 1: Preparation of 3-(2-Methylbenzyl)pyridine

  • To a solution of pyridine-3-carboxaldehyde (1 equivalent) in anhydrous THF, add a solution of 2-methylphenylmagnesium bromide (1.1 equivalents) in THF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude pyridylmethanol intermediate.

  • The crude intermediate is then subjected to deoxygenation and hydrogenation in the next step.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude pyridylmethanol from the previous step in glacial acetic acid.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating (e.g., 50 °C) until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base workup as described in the troubleshooting section to purify the final product.

Data Summary

MethodKey ReagentsAdvantagesPotential Issues
Grignard Reaction & Hydrogenation2-Methylphenylmagnesium bromide, Pyridine-3-carboxaldehyde, Pd/C, H₂Convergent, good for scalabilityMoisture sensitive Grignard reagent, catalyst poisoning
Reductive Amination1,5-Dicarbonyl compound, Amine, Reducing agent (e.g., NaBH₃CN)Versatile for amine synthesisAvailability of starting dicarbonyl compound
N-AlkylationPiperidine, 2-Methylbenzyl halide, Base (e.g., K₂CO₃)Direct, simple procedurePotential for over-alkylation, regioselectivity issues if starting with a substituted piperidine

Visualizations

Workflow for Troubleshooting Low Yield in Grignard Reaction

Synthesis_Overview Pyridine_Aldehyde Pyridine-3-carboxaldehyde Intermediate_Alcohol Pyridylmethanol Intermediate Pyridine_Aldehyde->Intermediate_Alcohol Grignard Addition Grignard_Reagent 2-Methylphenyl- magnesium bromide Grignard_Reagent->Intermediate_Alcohol Final_Product This compound Intermediate_Alcohol->Final_Product Catalytic Hydrogenation (Pd/C, H₂)

References

Common impurities in 3-(2-Methylbenzyl)piperidine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 3-(2-Methylbenzyl)piperidine and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: Based on common synthetic routes for 3-substituted benzylpiperidines, the most likely impurities include:

  • Unreacted Starting Materials: Residual 2-methylbenzyl chloride, piperidine, or corresponding pyridine precursors.

  • Side-Reaction Byproducts: 2-methylbenzyl alcohol, formed from the hydrolysis of 2-methylbenzyl chloride, especially in the presence of moisture. Over-alkylation can also lead to the formation of quaternary ammonium salts. If a pyridine reduction route is employed, incompletely reduced intermediates such as 3-(2-methylbenzyl)pyridine or tetrahydropyridine derivatives may be present.

  • Reagents and Solvents: Residual catalysts (e.g., Palladium or Platinum), bases (e.g., triethylamine, potassium carbonate), and solvents (e.g., ethanol, toluene, diethyl ether) used during the synthesis and workup.

Q2: How can I qualitatively and quantitatively analyze the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile and semi-volatile impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or charged aerosol detection (CAD) can be used to determine the purity of the final product and quantify non-volatile impurities.[2][3][4] For compounds lacking a strong UV chromophore, derivatization may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and detect impurities with distinct spectral signatures.

Q3: My purified this compound is an oil, but I expected a solid. What does this indicate?

A3: this compound can exist as a low-melting solid or an oil at room temperature. The presence of impurities can depress the melting point, causing it to remain in a liquid state. It is also crucial to ensure all residual solvents have been thoroughly removed under high vacuum. If the product remains an oil after extensive drying, further purification is recommended to remove potential contaminants.[5]

Q4: How can I convert the oily this compound free base into a more stable and easily handled solid form?

A4: Conversion to its hydrochloride salt is a common and effective method. This can be achieved by dissolving the purified free base in an anhydrous solvent like diethyl ether or ethyl acetate and then introducing anhydrous hydrogen chloride (either as a gas or a solution in an organic solvent). The hydrochloride salt will typically precipitate as a crystalline solid, which can then be collected by filtration and further purified by recrystallization.[5]

Troubleshooting Guides

Impurity Removal

Problem: Presence of non-basic/neutral impurities (e.g., 2-methylbenzyl alcohol, residual toluene).

  • Solution: Acid-Base Extraction. This technique separates the basic product from neutral or acidic impurities.

    • Workflow:

      • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

      • Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt.

      • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH).

      • Extract the aqueous layer with an organic solvent to recover the purified free base.

      • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5][6][7][8]

Problem: Co-elution of impurities with a similar polarity to this compound.

  • Solution: Flash Column Chromatography. This method is effective for separating compounds with close polarity.

    • Troubleshooting:

      • Inappropriate Solvent System: Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the product.[5] A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve separation.

      • Column Overloading: Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:50) to prevent band broadening and poor separation.[5]

Problem: Presence of minor impurities in the final crystalline product.

  • Solution: Recrystallization. This is a highly effective final purification step for solid products, such as the hydrochloride salt of this compound.

    • Troubleshooting:

      • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10][11][12] For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often suitable.[5]

      • Rapid Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals before further cooling in an ice bath.[5][12]

      • Supersaturation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]

Quantitative Data

The following table summarizes typical performance characteristics for analytical methods used in the purity assessment of benzylpiperidine analogues. This data can serve as a benchmark for method development and validation for this compound.

ParameterHPLC-UV (Piperidine Derivative)GC-MS (Benzylpiperazine in Plasma)LC-MS (Piperidine Impurity)
Linearity Range 0.44 - 53.33 µg/mL0 - 10 µg/mL0.03 - 0.40 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Not Specified0.004 µg/mL0.0101 µg/mL
Limit of Quantification (LOQ) Not Specified0.016 µg/mLNot Specified
Accuracy (Recovery %) Not Specified79% to 96%95.3% to 104.6%
Precision (RSD %) < 15% (Intra-day)< 15% (Intra-day)0.8%

Data is synthesized from studies on closely related piperidine and benzylpiperazine compounds as representative examples.[1][13][14][15]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolve the crude this compound in diethyl ether (10 volumes).

  • Transfer the solution to a separatory funnel and extract three times with 1 M aqueous HCl (5 volumes each).

  • Combine the aqueous layers and wash with diethyl ether (5 volumes) to remove residual neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 6 M aqueous NaOH with stirring until the pH is greater than 10.

  • Extract the basic aqueous solution three times with diethyl ether (10 volumes each).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified free base.[5][6]

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the sample onto the top of the silica bed.

  • Begin elution with the non-polar eluent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[5][16]

Protocol 3: Recrystallization of the Hydrochloride Salt
  • Dissolve the crude this compound hydrochloride salt in a minimum amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.[5][9][10][12]

Visualizations

impurity_removal_workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Remove neutral/acidic impurities chromatography Flash Column Chromatography extraction->chromatography Separate polar impurities recrystallization Recrystallization (as HCl salt) chromatography->recrystallization Final polishing pure_product Purified Product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Analysis of Crude Product (GC-MS, HPLC, NMR) check_impurities Are impurities present? start->check_impurities impurity_type Identify Impurity Type check_impurities->impurity_type Yes end Pure Product check_impurities->end No neutral_acidic Neutral / Acidic impurity_type->neutral_acidic polar_basic Polar / Basic impurity_type->polar_basic minor Minor Impurities in Solid impurity_type->minor extraction Perform Acid-Base Extraction neutral_acidic->extraction chromatography Use Flash Chromatography polar_basic->chromatography recrystallize Recrystallize HCl Salt minor->recrystallize extraction->end chromatography->end recrystallize->end

Caption: Decision tree for selecting a purification method based on impurity type.

References

Technical Support Center: Managing Stereoselectivity in 3-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stereoselective synthesis of 3-substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of 3-substituted piperidines?

A1: The synthesis of enantioenriched 3-substituted piperidines presents several key difficulties. Historically, a general and efficient asymmetric route has been elusive.[1][2][3][4][5] Challenges include:

  • Lack of universal asymmetric methods: A single, broadly applicable method for achieving high stereoselectivity has been a long-standing challenge in organic synthesis.[1][2][3][4][5]

  • Precursor synthesis: The preparation of necessary starting materials, such as dihydropyridines, can be difficult, often leading to isomeric mixtures and impurities.[4]

  • Stereocontrol: Attaining high levels of both diastereoselectivity and enantioselectivity is a major hurdle. Many traditional approaches require lengthy syntheses or the use of stoichiometric chiral auxiliaries.[1][5]

  • Functional group compatibility: The tolerance of various functional groups in many synthetic methods can be limited, restricting their use in the synthesis of complex molecules.[4]

Q2: What are the main strategies for introducing stereochemistry at the 3-position of the piperidine ring?

A2: Several key strategies are employed to control stereochemistry in 3-substituted piperidine synthesis:

  • Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to induce enantioselectivity. A notable example is the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines.[1][2][3][5][6][7]

  • Chemo-enzymatic Methods: This strategy combines chemical synthesis with biocatalytic steps. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines.[8]

  • Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme. For example, lipases can be used for the kinetic resolution of piperidine atropisomers through enzymatic acylation.[9][10]

  • Chiral Pool Synthesis: This method utilizes readily available chiral starting materials to construct the piperidine ring.

  • Substrate Control: The inherent chirality of the substrate can direct the stereochemical outcome of a reaction. The steric and electronic properties of substituents on the starting materials can significantly influence the preferred direction of cyclization.[11]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Pictet-Spengler Reaction

  • Potential Causes:

    • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to reduced selectivity.[11]

    • Acid Catalyst: The choice and concentration of the acid catalyst can affect the geometry of the iminium ion intermediate and the transition state, thereby influencing stereoselectivity.[11]

    • Solvent: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers.[11]

  • Troubleshooting Steps:

    • Optimize Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to improve selectivity.[11]

    • Screen Acid Catalysts: Test various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[11]

    • Vary the Solvent: Experiment with different solvents of varying polarities (e.g., toluene, dichloromethane, acetonitrile).[11]

Problem 2: Low Enantiomeric Excess (ee) in Enzymatic Reduction of a Piperidinone Precursor

  • Potential Causes:

    • Enzyme Selection: The chosen carbonyl reductase may not have the optimal substrate specificity for your piperidinone derivative.[11]

    • Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and affect selectivity.[11]

    • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete conversion and lower ee.[11]

    • pH and Temperature: Enzyme activity and selectivity are highly sensitive to the reaction's pH and temperature.[11]

  • Troubleshooting Steps:

    • Screen Carbonyl Reductases: Test a variety of commercially available or in-house developed carbonyl reductases.[11]

    • Optimize Cofactor Regeneration: If using a whole-cell system, ensure optimal conditions for cofactor regeneration. For isolated enzymes, use an efficient regeneration system like glucose/glucose dehydrogenase.[11]

    • Control Substrate Concentration: Perform the reaction at lower substrate concentrations or use a fed-batch approach to prevent substrate inhibition.[11]

    • Optimize Reaction Parameters: Systematically vary the pH and temperature to find the optimal conditions for both enzyme activity and stereoselectivity.[11]

Data Presentation

Table 1: Comparison of Stereoselective Methods for 3-Substituted Piperidine Synthesis

MethodCatalyst/EnzymeSubstrate ScopeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference(s)
Rh-catalyzed Reductive Heck Reaction[Rh(cod)OH]₂ / (S)-SegphosAryl, heteroaryl, vinyl boronic acidsN/AUp to >99%[7]
Chemo-enzymatic DearomatizationAmine Oxidase / Ene-Imine Reductase (EneIRED)N-substituted tetrahydropyridines>20:1Up to >99%[8]
Enzymatic Kinetic ResolutionLipase (Toyobo LIP-300)Pendant piperidine derivativesN/A≥97%[9][10]
Diastereoselective HydrogenationPtO₂Disubstituted pyridinesUp to >95:5N/A[12][13]
Organocatalytic Domino ReactionQuinine-derived squaramide1,3-dicarbonyl, β-nitroolefin, aldimineUp to >20:1Up to 99%[14]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol describes a general procedure for the rhodium-catalyzed asymmetric cross-coupling of a dihydropyridine with a boronic acid.[7]

  • Catalyst Preparation: In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).

  • Inert Atmosphere: Seal the vial with a rubber septum, and purge with argon three times by applying reduced pressure.

  • Solvent and Base Addition: Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 1 mmol, 2.0 equiv).

  • Reaction Initiation: Stir the catalyst solution at 70 °C for 10 minutes.

  • Substrate Addition: Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Workup and Purification: After cooling, extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[14]

Protocol 2: Chemo-enzymatic Synthesis of Chiral 3-Substituted Piperidines

This protocol outlines a one-pot amine oxidase/ene imine reductase cascade for the synthesis of enantioenriched piperidines.[8][14]

  • Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5). To this, add D-glucose (50 mM), NADP⁺ (1 mM), catalase, glucose dehydrogenase (GDH), and the desired Ene-Imine Reductase (EneIRED).

  • Substrate Addition: Add the N-substituted tetrahydropyridine substrate to a final concentration of 10 mM.

  • Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.

  • Workup: Quench the reaction by adding an equal volume of isopropanol. Centrifuge to precipitate the enzymes.

  • Extraction: Basify the supernatant to pH > 12 with aqueous NaOH and extract with an organic solvent (e.g., ethyl acetate).

Visualizations

troubleshooting_workflow start Low Stereoselectivity Observed check_method Identify Synthetic Method start->check_method diastereo Diastereoselective Reaction (e.g., Pictet-Spengler) check_method->diastereo Diastereoselective enantio Enantioselective Reaction (e.g., Enzymatic Reduction) check_method->enantio Enantioselective check_temp Optimize Temperature (Screen lower temps) diastereo->check_temp check_catalyst Screen Catalysts (Acid/Base type & conc.) check_temp->check_catalyst check_solvent Vary Solvent Polarity check_catalyst->check_solvent end Improved Stereoselectivity check_solvent->end check_enzyme Screen Enzyme Library enantio->check_enzyme check_cofactor Optimize Cofactor Regeneration check_enzyme->check_cofactor check_conc Adjust Substrate Concentration check_cofactor->check_conc check_params Optimize pH and Temperature check_conc->check_params check_params->end

Caption: Troubleshooting workflow for low stereoselectivity.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Stereoselective Transformation cluster_analysis 3. Workup and Analysis prep_catalyst Prepare Catalyst/Enzyme Solution reaction Perform Stereoselective Reaction (e.g., Asymmetric Heck, Biocatalysis) prep_catalyst->reaction prep_reagents Prepare Starting Materials (e.g., Dihydropyridine, Boronic Acid) prep_reagents->reaction monitoring Monitor Reaction Progress (TLC, HPLC, GC) reaction->monitoring workup Quench Reaction & Workup monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Analyze Stereochemical Outcome (Chiral HPLC/GC for ee, NMR for dr) purification->analysis

Caption: General experimental workflow for piperidine synthesis.

References

Scalability challenges in the synthesis of 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the scalability challenges encountered during the synthesis of 3-(2-Methylbenzyl)piperidine. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scaling up?

A1: The most common and scalable approach for the synthesis of this compound is the catalytic hydrogenation of 3-(2-methylbenzyl)pyridine. This method is often preferred for its efficiency and atom economy. Key considerations for scalability include the choice of catalyst, solvent, and reaction conditions to ensure high conversion and minimize by-product formation. Alternative routes, such as those involving Grignard reactions with pyridine-3-carboxaldehyde followed by deoxygenation and reduction, have also been reported but may present more challenges in a large-scale setting.[1]

Q2: What is the most significant challenge when scaling up the catalytic hydrogenation of 3-(2-methylbenzyl)pyridine?

A2: The primary challenge in the large-scale synthesis of this compound via catalytic hydrogenation is the potential for steric hindrance caused by the ortho-methyl group on the benzyl substituent.[2] This steric bulk can impede the interaction of the pyridine ring with the active sites of the catalyst, potentially leading to slower reaction rates, incomplete conversion, and the need for more forcing reaction conditions (higher temperature and pressure).[2][3]

Q3: How does the steric hindrance from the 2-methylbenzyl group affect catalyst selection and performance at scale?

A3: The steric hindrance from the 2-methylbenzyl group can significantly impact catalyst performance. Catalysts with highly accessible active sites are preferred. While palladium on carbon (Pd/C) is a common choice for pyridine hydrogenation, its effectiveness can be diminished by sterically hindered substrates.[1] Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), often exhibit better activity and selectivity for the hydrogenation of substituted pyridines under milder conditions and may be less susceptible to steric hindrance.[3] Platinum-based catalysts like Platinum(IV) oxide (PtO₂) in acidic media are also effective but may require careful optimization to avoid side reactions.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Conversion/Stalled Reaction Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvents. The steric bulk of the substrate can also lead to physical blocking of active sites.- Purify Starting Materials: Ensure the 3-(2-methylbenzyl)pyridine is free from sulfur or other common catalyst poisons. \n - Catalyst Selection: Consider switching to a more robust catalyst, such as a rhodium-based catalyst, which can be less sensitive to steric hindrance.[3] \n - Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion with a sterically hindered substrate. \n - Optimize Reaction Conditions: Increase hydrogen pressure and/or temperature incrementally. However, be cautious as this may also increase the formation of by-products.
Formation of Significant By-products Over-reduction/Hydrogenolysis: Cleavage of the C-N bond in the piperidine ring or debenzylation can occur, especially at high temperatures and with certain catalysts like Palladium.- Catalyst Choice: Use a catalyst with higher selectivity, such as Rhodium on carbon.[3] \n - Optimize Temperature and Pressure: Lowering the reaction temperature and pressure can help to minimize over-reduction. \n - Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid further reduction of the product.
Incomplete Hydrogenation (Tetrahydropyridine intermediates) Insufficient Catalyst Activity or Reaction Time: The steric hindrance may slow down the final reduction step from tetrahydropyridine to piperidine.- Increase Reaction Time: Allow the reaction to proceed for a longer duration. \n - Refresh Catalyst: In some cases, adding a fresh batch of catalyst can help drive the reaction to completion.
Difficult Purification of the Final Product Presence of Close-Boiling Impurities: By-products such as partially hydrogenated intermediates or isomers can have boiling points close to the desired product, making distillation challenging.- Salt Formation: Convert the crude product to its hydrochloride or another salt form. This can facilitate purification through crystallization, which is often more effective at removing closely related impurities than distillation. \n - Chromatography: For smaller scales or high-purity requirements, column chromatography may be necessary.

Experimental Protocols

Gram-Scale Synthesis of this compound via Catalytic Hydrogenation

This protocol is a representative example and may require optimization based on specific laboratory conditions and equipment.

Materials:

  • 3-(2-methylbenzyl)pyridine (1 equivalent)

  • 10% Palladium on Carbon (10 mol%)

  • Ethanol (or Glacial Acetic Acid)

  • Hydrogen gas

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve 3-(2-methylbenzyl)pyridine in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

Quantitative Data Summary

CatalystPressure (bar)Temperature (°C)SolventTypical Yield (%)Purity (%)Reference
10% Pd/C50 - 10080 - 120Ethanol85-95>95[1]
PtO₂50 - 70Room Temp - 80Glacial Acetic Acid90-98>97[4]
Rh/C30 - 8060 - 80Methanol/Acetic Acid>95>98[3]

Note: Yields and purities are highly dependent on the specific reaction conditions and the purity of the starting materials.

Visualizations

Logical Workflow for Troubleshooting Low Yield in the Synthesis of this compound

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion complete_conversion Complete Conversion check_conversion->complete_conversion catalyst_issue Potential Catalyst Issue incomplete_conversion->catalyst_issue Yes conditions_issue Suboptimal Reaction Conditions incomplete_conversion->conditions_issue No byproduct_issue Significant By-product Formation complete_conversion->byproduct_issue Yes purification_issue Loss During Purification complete_conversion->purification_issue No solution1 Increase Catalyst Loading or Change Catalyst (e.g., to Rh/C) catalyst_issue->solution1 solution2 Increase H2 Pressure, Temperature, or Reaction Time conditions_issue->solution2 solution3 Optimize Conditions (Lower Temp/Pressure) or Change Catalyst to Improve Selectivity byproduct_issue->solution3 solution4 Optimize Purification Method (e.g., Salt Formation and Recrystallization) purification_issue->solution4

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for the Synthesis and Purification of this compound

Synthesis_Workflow Synthesis and Purification Workflow start Start: 3-(2-methylbenzyl)pyridine hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2, Ethanol) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Removal filtration->concentration crude_product Crude this compound concentration->crude_product purification_choice Purification Method crude_product->purification_choice distillation Vacuum Distillation purification_choice->distillation Direct salt_formation Salt Formation (e.g., with HCl) purification_choice->salt_formation Indirect pure_product Pure this compound (or its salt) distillation->pure_product recrystallization Recrystallization salt_formation->recrystallization recrystallization->pure_product

Caption: Synthesis and purification workflow.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(Substituted Benzyl)piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-(substituted benzyl)piperidines is crucial for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory step to guarantee that the data generated is accurate and reproducible. This guide provides a comparative overview of the common analytical techniques used for the analysis of piperidine derivatives, supported by experimental data from structurally similar compounds. Due to the limited availability of specific validation data for 3-(substituted benzyl)piperidines in publicly accessible literature, this guide leverages data from related structures such as benzylpiperidine isomers and other piperidine derivatives to provide a foundational understanding for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and applicability, which will be explored in the following sections.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity of the analysis. The following tables summarize the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of piperidine-containing compounds, which can serve as a benchmark for the validation of methods for 3-(substituted benzyl)piperidines.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance for Piperidine Derivatives

Validation ParameterPiperidine (RP-HPLC-UV with Derivatization)2-Benzylpiperidine (Chiral HPLC)Piperine (RP-HPLC)
Linearity Range 0.44 - 53.33 µg/mL1 - 100 µg/mL0.5 - 20 µg/mL[1]
Correlation Coefficient (r²) > 0.999> 0.999[2]> 0.999[1]
Limit of Detection (LOD) 0.15 µg/mLNot Specified0.015 µg/mL[1]
Limit of Quantitation (LOQ) 0.44 µg/mLNot Specified0.044 µg/mL[1]
Accuracy (% Recovery) ~101.8%Not Specified98.67 - 101.3%[1]
Precision (% RSD) < 2%< 2% (Intra-day)< 2% (Intra-day & Inter-day)[1]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Benzylpiperazine Analogs

Validation Parameter1-Benzylpiperazine (BZP) in Plasma1-Benzylpiperazine (BZP) in UrineBenzyl Chloride (Impurity)
Linearity Range 0 - 10 µg/mL[3][4]0 - 10 µg/mL[3][4]0.05 - 5 µg/g
Correlation Coefficient (r²) > 0.99[3]> 0.99[3]> 0.9998
Limit of Detection (LOD) 0.004 µg/mL[3][4]0.002 µg/mL[3][4]0.03 µg/g
Limit of Quantitation (LOQ) 0.016 µg/mL[3][4]0.008 µg/mL[3][4]0.1 µg/g
Accuracy (% Recovery) 79% to 96%[3][4]90% to 108%[3][4]95.6 - 103.8%
Precision (% RSD) < 15% (Intra-day)[3]< 15% (Intra-day)[3]< 5% (Intra-day & Inter-day)

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance for Benzylpiperazine Analogs

Validation ParameterBZP & TFMPP in Plasma
Linearity Range 1 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy > 90%
Precision (% RSD) < 5% (Intra-day) & < 10% (Inter-day)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of piperidine derivatives.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is suitable for piperidine compounds lacking a strong UV chromophore. Derivatization with a UV-active agent allows for sensitive detection.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of the 3-(substituted benzyl)piperidine reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Solution: Dissolve the sample in the same solvent as the standard solution.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of a derivatizing agent (e.g., benzoyl chloride or dansyl chloride) and a suitable buffer to facilitate the reaction.[5][6] The mixture is typically heated to ensure complete reaction.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][5][6]

  • Flow Rate: Typically 1.0 mL/min.[1][2][5]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[5]

  • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for benzoyl derivatives).[5][6]

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from the derivatized standards.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is well-suited for the analysis of volatile and semi-volatile piperidine derivatives. Derivatization is often employed to improve chromatographic performance and sensitivity.

1. Sample Preparation and Derivatization:

  • Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Derivatization: The extracted analyte is derivatized to increase its volatility and thermal stability. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA).[2] The reaction is typically carried out in an organic solvent and may require heating.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often used.[2]

  • Carrier Gas: Helium is the most common carrier gas.[2]

  • Injector: Splitless injection is typically used for trace analysis.

  • Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.[2]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[4] Electron ionization (EI) is a common ionization technique.[2]

3. Data Analysis:

  • The analyte is identified based on its retention time and mass spectrum. Quantification is performed by comparing the peak area of a characteristic ion in the sample to a calibration curve generated from derivatized standards.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analytical methods described above.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample / Standard dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent & Buffer dissolve->derivatize heat Heat to Complete Reaction derivatize->heat inject Inject into HPLC heat->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Experimental workflow for HPLC analysis with pre-column derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Sample extract Liquid-Liquid or Solid-Phase Extraction start->extract derivatize Derivatize with Silylating or Acylating Agent extract->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (Scan or SIM) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Experimental workflow for GC-MS analysis with derivatization.

References

A Comparative Guide to Chiral HPLC Method Development for 3-Benzylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 3-benzylpiperidine is a critical step in the development of pharmaceuticals where stereochemistry dictates efficacy and safety. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 3-benzylpiperidine. The recommendations are based on established strategies for the chiral separation of piperidine derivatives and other basic compounds.

Comparison of Recommended Chiral Stationary Phases (CSPs)

The selection of the chiral stationary phase is the most critical factor in achieving enantioseparation. Polysaccharide-based CSPs are highly recommended for their broad applicability to a wide range of chiral compounds, including basic analytes like 3-benzylpiperidine. The following table compares promising CSPs for initial screening.

Chiral Stationary Phase (CSP)Chiral SelectorPotential AdvantagesRecommended Screening Conditions
Chiralpak® AD-H / IA / IB Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Proven success with piperidine derivatives and a wide range of other chiral compounds.[1][2][3] High likelihood of successful separation.Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures.[2] Polar Organic Mode: Acetonitrile or Methanol.
Chiralcel® OD-H / OJ-H Cellulose or Amylose derivativesComplementary selectivity to the Chiralpak AD, IA, and IB phases.Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures. Polar Organic Mode: Acetonitrile or Methanol.
Cyclodextrin-based CSPs Beta- or Gamma-Cyclodextrin derivativesCan offer unique selectivity based on inclusion complexation.Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer.
Protein-based CSPs (e.g., AGP) α1-acid glycoproteinUseful for separating basic drugs in reversed-phase mode.Reversed-Phase: Buffered aqueous-organic mobile phases.

Experimental Protocols

Below are detailed starting protocols for developing a chiral HPLC method for 3-benzylpiperidine enantiomers.

Protocol 1: Normal Phase Screening on Polysaccharide-Based CSPs

This protocol is the recommended starting point due to the high probability of success with piperidine-based compounds.

  • Column: Chiralpak® AD-H (or other recommended polysaccharide columns).

  • Mobile Phase:

    • Initial Condition: 90:10 (v/v) n-Hexane / Isopropanol with 0.1% Diethylamine (DEA).[1][4]

    • Optimization: Vary the ratio of n-Hexane to alcohol (e.g., 80:20, 95:5). Evaluate ethanol as an alternative to isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength for 3-benzylpiperidine (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic 3-benzylpiperidine in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Polar Organic Mode Screening

This mode can sometimes provide different selectivity compared to normal phase.

  • Column: Chiralpak® IA or IB (immobilized phases are more robust).

  • Mobile Phase:

    • Initial Condition: 100% Methanol with 0.1% Diethylamine (DEA).

    • Optimization: Evaluate 100% Acetonitrile with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase.

Protocol 3: Reversed-Phase Screening

This is an alternative approach, particularly if solubility in non-polar solvents is an issue.

  • Column: Cyclodextrin-based or Protein-based CSP.

  • Mobile Phase:

    • Initial Condition: 60:40 (v/v) Acetonitrile / 20 mM Phosphate Buffer (pH 7.0).

    • Optimization: Vary the organic modifier percentage and the pH of the buffer.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase.

Data Presentation: Key Performance Indicators

When comparing different methods, the following quantitative parameters should be tabulated to facilitate objective evaluation.

Method (Column, Mobile Phase)Retention Factor (k'1)Retention Factor (k'2)Selectivity (α)Resolution (Rs)Analysis Time (min)
Example Data
Chiralpak AD-H, 90:10 Hex/IPA + 0.1% DEA2.53.11.242.115
Chiralcel OD-H, 85:15 Hex/EtOH + 0.1% DEA3.23.71.161.820
  • Retention Factor (k'): Indicates the retention of an analyte on the column. Values between 2 and 10 are generally ideal.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers (k'2 / k'1). A value greater than 1 is necessary for separation, with higher values indicating better separation potential.

  • Resolution (Rs): The degree of separation between the two enantiomer peaks. A baseline resolution of ≥ 1.5 is typically desired for quantitative analysis.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in chiral HPLC method development.

Chiral_HPLC_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic 3-Benzylpiperidine Sample Screen_CSPs Screen Multiple CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->Screen_CSPs Screen_Modes Test Different Mobile Phase Modes (Normal, Polar Organic, Reversed) Screen_CSPs->Screen_Modes Initial_Separation Initial Enantioseparation Achieved? Screen_Modes->Initial_Separation Initial_Separation->Screen_CSPs No, Try Different CSP/Mode Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additive Conc.) Initial_Separation->Optimize_MP Yes Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Optimized_Method Optimized Method Optimize_Params->Optimized_Method Validation Method Validation (Robustness, Linearity, Accuracy) Optimized_Method->Validation

Caption: Workflow for Chiral HPLC Method Development.

Logical_Relationships_in_Chiral_Separation cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase Analyte 3-Benzylpiperidine (Basic Analyte) CSP Polysaccharide-based CSP (e.g., Chiralpak AD-H) Analyte->CSP Chiral Recognition (Primary Interaction) Additive Basic Additive (e.g., DEA) Analyte->Additive Improves Peak Shape (Reduces Tailing) Polar_Modifier Polar Modifier (e.g., Ethanol, IPA) CSP->Polar_Modifier Modulates Interaction Strength Solvent Apolar Solvent (e.g., Hexane) Solvent->Polar_Modifier Forms Eluent Polar_Modifier->Additive Ensures Solubility

Caption: Key Parameter Interactions in Chiral Separation.

References

Determining the Enantiomeric Purity of 3-(2-Methylbenzyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the enantiomeric purity of chiral molecules like 3-(2-Methylbenzyl)piperidine is critical in drug development and chemical research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of volatile enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Derivatization Often required to introduce a chromophore for UV detection and improve separation.Often required to increase volatility and improve peak shape.Can be done with a chiral derivatizing agent (CDA) to form stable diastereomers or a chiral solvating agent (CSA) for transient complexes.
Resolution HighVery HighModerate to High
Analysis Time 10-30 minutes per sample10-30 minutes per sample< 15 minutes per sample
Sensitivity High (ng to pg range)Very High (pg to fg range)Lower (mg to µg range)
Instrumentation HPLC system with a chiral column and UV or other suitable detector.GC system with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS).NMR spectrometer.
Advantages Robust, widely applicable, well-established methods.High resolution and sensitivity.Rapid analysis, provides structural information, can sometimes determine absolute configuration.[1]
Limitations Derivatization can add complexity, chiral columns can be expensive.Limited to volatile and thermally stable compounds, derivatization may be necessary.Lower sensitivity, requires higher sample concentration, chiral auxiliaries can be expensive.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for analogous 3-substituted piperidine compounds and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for enantiomeric separation.[1] For amines like this compound that lack a strong chromophore, derivatization is typically necessary to enable UV detection and enhance chiral recognition. A common approach involves acylation of the piperidine nitrogen.

Derivatization Protocol (with Benzoyl Chloride):

  • Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

  • Add 1.2 equivalents of a base (e.g., triethylamine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add 1.1 equivalents of benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a small amount of water.

  • Extract the derivatized product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the benzoyl derivative.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). The addition of a small amount of an amine modifier like diethylamine (DEA, e.g., 0.1%) can improve peak shape.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm or 254 nm.[1]

  • Column Temperature: 25 °C.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. Derivatization is often employed to improve the volatility and chromatographic behavior of amines.

Derivatization Protocol (with Trifluoroacetic Anhydride):

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a 1.5-fold molar excess of trifluoroacetic anhydride.

  • Add a molar equivalent of a non-nucleophilic base like triethylamine.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the reaction mixture and evaporate the solvent and excess reagent under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent for GC analysis.

Chromatographic Conditions:

  • Column: A chiral capillary column with a cyclodextrin-based stationary phase (e.g., β-DEX or γ-DEX).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 120 °C), hold for 1 minute, then ramp to a final temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of specific proton signals in the NMR spectrum.

Experimental Protocol:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add 1.0 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire another ¹H NMR spectrum.

  • Compare the spectra to identify signals that have split into two distinct resonances, corresponding to the two diastereomeric complexes.

  • The enantiomeric excess can be calculated by integrating the well-resolved signals of the two diastereomers.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization Injection Injection onto Chiral Column Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Mixing Mix with Chiral Solvating Agent in NMR Tube Sample->Mixing Acquisition Acquire ¹H NMR Spectrum Mixing->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

References

Comparative analysis of different synthetic routes to 3-benzylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The efficient and stereoselective synthesis of these molecules is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of four prominent synthetic routes to 3-benzylpiperidines, offering a head-to-head comparison of their advantages and disadvantages, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Grignard Reaction & ReductionRoute 2: Catalytic HydrogenationRoute 3: Regioselective AlkylationRoute 4: Chiral Pool Synthesis
Starting Materials Pyridine-3-carboxaldehyde, Bromobenzene derivatives3-Substituted PyridinesPiperidineL-Glutamic Acid
Key Transformations Grignard addition, Deoxygenation, Pyridine reductionHeterogeneous catalytic hydrogenationEnamine/enamide formation, AlkylationMulti-step chiral synthesis
Typical Yield Moderate to Good (45-80%)[1]High (>95%)[2]Low[3][4]Moderate (44-55% overall)
Reaction Conditions Grignard: Anhydrous ether; Hydrogenation: Acetic acid, H₂ (1 atm), rt[1]Elevated H₂ pressure (5-70 bar), moderate temperature (40-50°C)[2][5]Strong base (LDA or Grignard reagent), low temperature[3][4]Multi-step, standard organic transformations
Stereoselectivity Achiral unless a chiral catalyst is used in the reduction step.Can be made enantioselective with chiral catalysts.[2]Achiral.Enantiomerically pure product from a chiral starting material.
Advantages Readily available starting materials, one-pot reduction step.[1]High yields, direct conversion.Utilizes piperidine directly.High enantiopurity.
Disadvantages Multi-step process, use of pyrophoric Grignard reagents.Requires high-pressure hydrogenation equipment, potential for catalyst poisoning.Low yields, formation of multiple byproducts.[3][4]Long synthetic sequence, protection/deprotection steps required.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the four synthetic strategies discussed.

Grignard_Reaction_and_Reduction start Pyridine-3-carboxaldehyde + Substituted Phenylmagnesium Bromide intermediate Aryl-3-pyridyl-methanol start->intermediate Grignard Reaction end 3-(Substituted benzyl)piperidine intermediate->end One-pot Deoxygenation & Saturation (H₂, Pd/C)

Caption: Route 1: Grignard Reaction and Reduction.

Catalytic_Hydrogenation start 3-Benzylpyridine or N-Protected 3-Alkylpyridinium Salt end 3-Benzylpiperidine or N-Protected 3-Alkylpiperidine start->end Catalytic Hydrogenation (H₂, Catalyst)

Caption: Route 2: Catalytic Hydrogenation.

Regioselective_Alkylation piperidine Piperidine n_chloro N-Chloropiperidine piperidine->n_chloro Chlorination piperideine Δ¹-Piperideine n_chloro->piperideine Dehydrohalogenation enamide Enamide Anion piperideine->enamide Base (e.g., LDA) alkylated 3-Benzyl-Δ¹-piperideine enamide->alkylated Benzyl Halide end 3-Benzylpiperidine alkylated->end Reduction

Caption: Route 3: Regioselective Alkylation.

Chiral_Pool_Synthesis glutamic_acid L-Glutamic Acid diester Dimethyl Ester glutamic_acid->diester Esterification boc_protected N-Boc Protected Diester diester->boc_protected Boc Protection diol Diol boc_protected->diol Reduction (NaBH₄) ditosylate Ditosylate diol->ditosylate Tosylation piperidine_intermediate (S)-tert-Butyl (piperidin-3-yl)carbamate ditosylate->piperidine_intermediate Cyclization with NH₃ end (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate piperidine_intermediate->end N-Benzylation

Caption: Route 4: Chiral Pool Synthesis.

Experimental Protocols

Route 1: Grignard Reaction followed by Deoxygenation and Saturation

This method provides a convenient route to a variety of 3-(substituted benzyl)piperidines.[1]

Step 1: Grignard Reaction To a solution of the appropriate substituted phenylmagnesium bromide (prepared from the corresponding bromobenzene and magnesium turnings) in anhydrous diethyl ether, pyridine-3-carboxaldehyde is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aryl-3-pyridyl-methanol intermediate.

Step 2: One-pot Deoxygenation and Saturation The crude aryl-3-pyridyl-methanol is dissolved in glacial acetic acid. 10% Palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then hydrogenated under a hydrogen atmosphere (1 atm) at room temperature. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-(substituted benzyl)piperidine, which can be further purified by column chromatography.[1]

Route 2: Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This protocol is adapted for the synthesis of chiral 3-substituted piperidines and demonstrates the potential for enantioselectivity.[2]

Catalyst Preparation: In a glovebox, [Rh(cod)₂]OTf and the chiral ligand (e.g., (R,R)-f-spiroPhos) are dissolved in anhydrous THF. The solution is stirred at room temperature for 30 minutes to form the active catalyst.

Hydrogenation: In a separate vial, the N-benzyl-3-methylpyridinium bromide substrate, triethylamine, and an internal standard (e.g., dodecane) are dissolved in a mixture of anhydrous THF and anhydrous 2,2,2-trifluoroethanol. The prepared catalyst solution is then transferred to the substrate solution. The vial is capped and placed in a high-pressure hydrogenation reactor. The reactor is purged several times with nitrogen, followed by hydrogen. The reactor is then pressurized with hydrogen gas (e.g., 50 bar) and the reaction mixture is stirred at a specific temperature (e.g., 50°C) for a set time (e.g., 16 hours).

Work-up and Analysis: After cooling and carefully releasing the pressure, the yield and enantiomeric excess of the product are determined by GC analysis. The product can be purified by column chromatography. The N-benzyl protecting group can be subsequently removed by catalytic hydrogenation with Pd/C in methanol to yield the free 3-methylpiperidine.[2]

Route 3: Regioselective 3-Alkylation of Piperidine

This route involves the formation of a piperideine intermediate for regioselective alkylation.[3][4]

Step 1: Synthesis of Δ¹-Piperideine Piperidine is first converted to N-chloropiperidine, which is then dehydrohalogenated to produce Δ¹-piperideine.

Step 2: Formation of the Enamide Anion and Alkylation A solution of Δ¹-piperideine is added to a solution of a strong base, such as lithium diisopropylamide (LDA) or a Grignard reagent (e.g., ethylmagnesium bromide), at low temperature to generate the enamide anion. Benzyl bromide is then added to the reaction mixture to produce 3-benzyl-Δ¹-piperideine.

Step 3: Reduction The resulting 3-benzyl-Δ¹-piperideine can be reduced to 3-benzylpiperidine using a suitable reducing agent. This route is known to produce a mixture of mono- and di-alkylated products and can have low overall yields.[3][4]

Route 4: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate from L-Glutamic Acid

This multi-step synthesis provides access to enantiomerically pure 3-substituted piperidines.

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid in methanol at 0°C, thionyl chloride is added dropwise. The reaction mixture is then refluxed to produce the dimethyl ester.

Step 2: N-Boc Protection To a solution of the dimethyl ester in dichloromethane at 0°C, triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction is stirred at room temperature to yield the N-Boc protected diester.

Step 3: Reduction to Diol The N-Boc protected diester is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature to afford the corresponding diol.

Step 4: Ditosylation The diol is dissolved in dichloromethane, and triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP are added at 0°C. The reaction is stirred at room temperature to give the ditosylate.

Step 5: Cyclization and N-Benzylation The crude ditosylate is reacted with benzylamine to yield (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate. This intermediate can then be deprotected to provide the free 3-amino-1-benzylpiperidine.

References

A Comparative Analysis of 3-(2-Methylbenzyl)piperidine and 3-(3-Methylbenzyl)piperidine: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for understanding the potential differences in their biological activities based on general principles of structure-activity relationships (SAR) for substituted piperidines. It will also outline the types of experimental data and protocols that would be necessary to conduct a comprehensive comparison.

Understanding the Structural Nuances

The key difference between 3-(2-Methylbenzyl)piperidine and 3-(3-Methylbenzyl)piperidine lies in the position of the methyl group on the benzyl substituent. This seemingly minor variation can significantly influence the molecule's three-dimensional shape, electronic distribution, and lipophilicity. These factors, in turn, can affect how the compounds interact with biological targets such as receptors, enzymes, and ion channels.

  • This compound (ortho-isomer): The methyl group is in the position adjacent to the point of attachment of the benzyl ring to the piperidine. This ortho-substitution can create steric hindrance, potentially influencing the molecule's preferred conformation and its ability to bind to a target's active site.

  • 3-(3-Methylbenzyl)piperidine (meta-isomer): The methyl group is one carbon removed from the point of attachment. This meta-position generally results in less steric clash compared to the ortho-isomer, which may allow for a different binding orientation or affinity.

Hypothetical Biological Activity Comparison

Without direct experimental data, we can only hypothesize about the potential differences in biological activity based on SAR studies of similar compounds. The piperidine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous drugs with diverse activities, including but not limited to:

  • Central Nervous System (CNS) Activity: As antagonists or agonists for various neurotransmitter receptors (e.g., dopamine, serotonin, opioid receptors).

  • Enzyme Inhibition: Targeting enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease.

  • Antimicrobial Activity: Showing efficacy against various bacteria and fungi.

  • Anticancer Activity: Exhibiting cytotoxic effects on cancer cell lines.

The table below presents a hypothetical framework for comparing the biological activities of the two isomers. It is crucial to note that the values presented are for illustrative purposes only and are not based on actual experimental results.

Biological Target/AssayThis compound (Hypothetical IC₅₀/Kᵢ/EC₅₀)3-(3-Methylbenzyl)piperidine (Hypothetical IC₅₀/Kᵢ/EC₅₀)Potential Rationale for Differences
Dopamine D2 Receptor BindingHigher Kᵢ (Lower Affinity)Lower Kᵢ (Higher Affinity)Steric hindrance from the ortho-methyl group may impede optimal binding to the D2 receptor.
Acetylcholinesterase InhibitionLower IC₅₀ (Higher Potency)Higher IC₅₀ (Lower Potency)The specific conformation induced by the ortho-methyl group might be more favorable for fitting into the AChE active site.
Cytotoxicity (MCF-7 cells)Higher EC₅₀ (Lower Potency)Lower EC₅₀ (Higher Potency)The meta-isomer might adopt a conformation that allows for more effective interaction with a critical cellular target.

Essential Experimental Protocols for a Comparative Study

To generate the data needed for a true comparison, a series of in vitro and in vivo experiments would be required. The following are examples of standard protocols that would be employed.

Receptor Binding Assays

Objective: To determine the binding affinity of the compounds for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D2 receptor) are prepared by homogenization and centrifugation.

  • Radioligand Binding: The membranes are incubated with a known radiolabeled ligand (e.g., [³H]-spiperone for the D2 receptor) and varying concentrations of the test compounds (this compound or 3-(3-methylbenzyl)piperidine).

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Kᵢ) is then determined using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Objective: To measure the potency of the compounds in inhibiting a specific enzyme.

Methodology (Example: Acetylcholinesterase Inhibition - Ellman's Method):

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI) and DTNB. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

  • Spectrophotometric Measurement: The rate of color formation is measured over time using a spectrophotometer at a wavelength of 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Research Workflow

A logical workflow for comparing the biological activities of these two compounds would involve a series of steps from initial screening to more detailed mechanistic studies.

G Comparative Biological Activity Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency Determination cluster_2 Mechanism of Action & Selectivity Broad Target Screening Broad Target Screening Receptor Binding Assays Receptor Binding Assays Broad Target Screening->Receptor Binding Assays Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Receptor Binding Assays Signaling Pathway Analysis Signaling Pathway Analysis Receptor Binding Assays->Signaling Pathway Analysis Selectivity Profiling Selectivity Profiling Receptor Binding Assays->Selectivity Profiling Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Signaling Pathway Analysis Enzyme Inhibition Assays->Selectivity Profiling

Caption: Workflow for comparing the biological activities of the two isomers.

Potential Signaling Pathway Involvement

Should these compounds show activity against a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, they would modulate downstream signaling pathways. The specific pathway would depend on the G-protein subtype to which the receptor couples (e.g., Gs, Gi, Gq).

G Hypothetical GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-protein G-protein GPCR->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

A Comparative Pharmacological Profile of 3-(2-Methylbenzyl)piperidine and 3-(4-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative pharmacological overview of two positional isomers: 3-(2-Methylbenzyl)piperidine and 3-(4-Methylbenzyl)piperidine. Direct pharmacological data for these specific compounds is limited in publicly available literature. Therefore, this comparison relies on structure-activity relationship (SAR) data from closely related substituted benzylpiperidine analogs to infer potential biological activities and guide future research. The primary focus is on potential interactions with central nervous system (CNS) targets, including monoamine transporters and G-protein coupled receptors, given the pharmacological landscape of the broader benzylpiperidine class. Detailed experimental protocols for key pharmacological assays are provided to facilitate further investigation.

Introduction

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse CNS activities. The position of substituents on both the benzyl and piperidine rings can significantly influence receptor affinity, selectivity, and functional activity. This guide examines the potential pharmacological differences between this compound and 3-(4-Methylbenzyl)piperidine, focusing on how the ortho versus para position of the methyl group on the benzyl moiety may impact their interaction with key biological targets.

Inferred Pharmacological Profiles and Structure-Activity Relationships (SAR)

The pharmacological profile of benzylpiperidine derivatives is heavily dependent on their substitution pattern. Based on data from related compounds, we can infer potential activities for this compound and 3-(4-Methylbenzyl)piperidine.

Potential Activity at Monoamine Transporters

A study on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-N-(substituted benzyl)piperidines provides insights into how methyl substitution on the benzyl ring affects affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While the substitution is on the piperidine nitrogen in this series, the relative effects of ortho and para substitution can be informative.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM) of Structurally Related N-Benzylpiperidine Analogs

Compound/SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
N-(2-Methylbenzyl) Analog16.02,200>10,000
N-(4-Methylbenzyl) Analog7.91,100>10,000

Data is for N-substituted 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines and is intended to illustrate the potential influence of methyl group position.[1]

From this related series, the para-methyl substitution on the benzyl ring resulted in a slightly higher affinity for DAT compared to the ortho-methyl substitution.[1] Both analogs displayed significantly weaker affinity for SERT and negligible affinity for NET. This suggests that both this compound and 3-(4-Methylbenzyl)piperidine may exhibit some affinity for DAT, with the 4-methyl isomer potentially being slightly more potent.

Potential Activity at Dopamine D4 Receptors

Research on benzyloxy piperidine-based dopamine D4 receptor antagonists provides data on N-substituted piperidines with 2-methylbenzyl and 4-methylbenzyl moieties. Although the core structure is different, these findings offer clues regarding the interaction of these substituted benzyl groups with dopamine receptors.

Table 2: Dopamine D4 Receptor Binding Affinities (Kᵢ, nM) of Structurally Related N-Substituted Piperidine Analogs

Compound/SubstituentD₄ Receptor Kᵢ (nM)
N-(2-Methylbenzyl) Analog343
N-(4-Methylbenzyl) Analog241

Data is for N-(3-fluoro-4-methoxybenzyl)-3-(substituted-benzyloxy)piperidine analogs.[2]

In this series of dopamine D4 receptor antagonists, the compound with the 4-methylbenzyl group displayed a slightly higher binding affinity (lower Kᵢ value) than the 2-methylbenzyl analog.[2] This suggests that the para position may be more favorable for binding to the D4 receptor within this particular scaffold.

Potential Activity at NMDA Receptors

A study focusing on selective NR1/2B NMDA receptor antagonists identified 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine as a potent compound.[3] The para-methyl substitution on the benzyl ring was found to contribute to a significant increase in in vivo anticonvulsant activity, suggesting enhanced brain bioavailability or potency.[3] This highlights that the 4-methylbenzyl moiety can be a favorable feature for CNS activity in certain piperidine scaffolds.

Experimental Protocols

To facilitate direct investigation of the pharmacology of this compound and 3-(4-Methylbenzyl)piperidine, detailed protocols for key pharmacological assays are provided below.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of test compounds for dopamine receptors.

Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D1, D2, or D3 receptors, or from tissue rich in these receptors (e.g., corpus striatum).[4]

  • Radioligand: A specific high-affinity radioligand for the dopamine receptor subtype of interest (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2/D3).

  • Non-specific Binding Determinant: A high concentration of a non-radiolabeled ligand that binds to the receptor of interest (e.g., 1-10 µM Haloperidol for D2/D3).[4]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), filtration apparatus, scintillation vials, and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize frozen tissue or washed cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet and repeat the high-speed centrifugation. The final pellet is resuspended and stored at -80°C. Protein concentration is determined via a standard assay (e.g., BCA).[4][5]

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and the non-specific binding determinant.

    • Competition: Membranes, radioligand, and varying concentrations of the test compound (e.g., this compound or 3-(4-Methylbenzyl)piperidine). The radioligand concentration should be close to its Kd value.[4]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.[4][5]

  • Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cells Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Membrane Pellet Centrifuge2->Pellet Store Store at -80°C Pellet->Store Plate Prepare 96-well Plate Store->Plate Add_Components Add Membranes, Radioligand, & Test Compound/Controls Plate->Add_Components Incubate Incubate (e.g., 60-120 min) Add_Components->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Specific Binding, IC50, and Ki Count->Analyze

Figure 1: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Functional Assay for G-Protein Coupled Receptors (GPCRs)

This assay measures the functional activity of compounds at GPCRs by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

  • Membrane Preparations: As described in section 3.1, from cells expressing the GPCR of interest (e.g., opioid receptors).

  • [³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).

  • GDP: Guanosine diphosphate.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[6]

  • Test Compounds: Agonists, antagonists, and the compounds of interest.

Procedure:

  • Membrane Incubation: In a final volume of 1 mL, incubate cell membranes (5-10 µg) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and various concentrations of the test compound.[7]

  • Incubation Time and Temperature: Incubate for 60 minutes at 25°C.[7]

  • Controls:

    • Basal Binding: No test compound.

    • Non-specific Binding: Determined in the presence of 10 µM unlabeled GTPγS.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Counting: Wash the filters and count radioactivity as described in the radioligand binding assay.

  • Data Analysis: Data are expressed as a percentage of stimulation over basal binding. For agonists, EC₅₀ and Emax values are determined. For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

G cluster_pathway GPCR Signaling Cascade cluster_assay_principle [35S]GTPγS Assay Principle Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_protein Gα-GDP Gβγ GPCR->G_protein Activates G_protein_active Gα-GTP Gβγ G_protein->G_protein_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Second_Messenger Second Messenger Response Effector->Second_Messenger S35_GTPgS [35S]GTPγS (non-hydrolyzable) G_protein_bound Gα-[35S]GTPγS Gβγ S35_GTPgS->G_protein_bound G_protein_assay Gα-GDP Gβγ G_protein_assay->G_protein_bound Agonist-stimulated incorporation

Figure 2: GPCR Activation and [35S]GTPγS Assay Principle.
Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the activity of AChE and the inhibitory potential of test compounds.[8]

Materials:

  • AChE Enzyme: From a commercial source (e.g., electric eel or human recombinant).

  • Substrate: Acetylthiocholine (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

  • Positive Control: A known AChE inhibitor (e.g., Donepezil).

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, DTNB, ATCh, and test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.[8]

  • Assay Setup: In a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound at various concentrations. Include wells for a blank (no enzyme), a negative control (no inhibitor), and a positive control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add a solution of DTNB and ATCh to all wells to start the reaction.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (the product of ATCh hydrolysis) with DTNB.[9]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition for each concentration of the test compound is calculated relative to the negative control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Summary and Future Directions

This guide provides a comparative analysis of the potential pharmacology of this compound and 3-(4-Methylbenzyl)piperidine based on SAR data from related compounds. The available, albeit indirect, evidence suggests that both isomers may interact with monoamine transporters, with a potential for slightly higher affinity of the 4-methyl isomer for DAT. Similarly, the 4-methylbenzyl moiety appears to be slightly more favorable for binding to the dopamine D4 receptor in related scaffolds.

It is crucial to emphasize that these are inferred profiles. Direct experimental evaluation of this compound and 3-(4-Methylbenzyl)piperidine is necessary to definitively determine their pharmacological properties. The experimental protocols provided herein offer a framework for such investigations. Future studies should focus on comprehensive in vitro profiling, including binding and functional assays, across a broad panel of CNS receptors and transporters to fully elucidate the pharmacological differences between these two positional isomers and to identify any potential therapeutic applications.

References

Comparative Receptor Affinity of Methylbenzylpiperidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding profiles of 2-, 3-, and 4-methylbenzylpiperidine isomers reveals nuanced structure-activity relationships at key CNS targets. This guide provides a comparative summary of their affinities for monoamine transporters and various receptor subtypes, supported by established experimental protocols, to aid researchers in drug discovery and development.

The substitution pattern of the methyl group on the benzyl ring of methylbenzylpiperidine isomers significantly influences their binding affinity and selectivity for various central nervous system (CNS) receptors and transporters. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents with specific pharmacological profiles. This guide synthesizes available data on the receptor affinity of 2-methylbenzylpiperidine, 3-methylbenzylpiperidine, and 4-methylbenzylpiperidine at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), sigma receptors (σ1 and σ2), and muscarinic acetylcholine receptors.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the available quantitative data (Ki in nM) for the binding of methylbenzylpiperidine isomers and closely related analogues to various CNS targets. It is important to note that direct comparative studies across all isomers and targets are limited; therefore, data has been collated from multiple sources. Experimental conditions may vary between studies, which should be considered when interpreting the data.

Compound/IsomerDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Sigma-1 (σ1) Receptor Ki (nM)Sigma-2 (σ2) Receptor Ki (nM)Muscarinic M1 Receptor
N-(2-methylbenzyl)piperidine Analogue >10,000[1]Data not availableData not availableData not availableData not availableAllosteric Agonist[2]
N-(3-methylbenzyl)piperidine Analogue Data not availableData not availableData not availableData not availableData not availableData not available
N-(4-methylbenzyl)piperidine Analogue >10,000[1]Data not availableData not availableData not availableData not availableData not available

Note: Data for N-(2-methylbenzyl) and N-(4-methylbenzyl) piperidine analogues at the dopamine D4 receptor (a subtype of dopamine receptors) showed Ki values of 343 nM and 241 nM, respectively, with selectivity over other dopamine receptor subtypes (D1, D2, D3, D5)[1]. 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) has been identified as a selective allosteric agonist of the M1 muscarinic receptor[2].

Experimental Protocols

The determination of receptor binding affinities is typically conducted through radioligand binding assays. Below are detailed methodologies for key experiments cited in the literature for monoamine transporters.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This competitive binding assay measures the ability of a test compound to displace a specific radioligand from DAT.

Materials:

  • DAT Source: Membranes from cell lines expressing the human dopamine transporter (hDAT), such as HEK-293 or CHO cells, or rat striatal membranes.

  • Radioligand: [3H]WIN 35,428 (β-CFT) is a commonly used radioligand.

  • Test Compounds: Methylbenzylpiperidine isomers.

  • Reference Compound: A well-characterized DAT inhibitor, such as cocaine or GBR 12909.

  • Assay Buffer: Typically 50 mM Tris-HCl containing 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Cell membranes or brain tissue are homogenized in ice-cold assay buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: The assay is performed in a 96-well microplate.

    • Total Binding: Contains assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Contains a high concentration of the reference compound to saturate the specific binding sites, plus radioligand and membrane preparation.

    • Competitive Binding: Contains varying concentrations of the test compound, radioligand, and membrane preparation.

  • Incubation: The plate is incubated, typically at room temperature or 4°C, to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin (SERT) and Norepinephrine (NET) Transporters

The protocols for SERT and NET binding assays are analogous to the DAT assay, with the following key differences:

  • SERT:

    • Transporter Source: Membranes from cells expressing hSERT or from brain regions rich in SERT, such as the brainstem or cortex.

    • Radioligand: Commonly used radioligands include [3H]paroxetine or [3H]citalopram.

    • Reference Compound: A selective serotonin reuptake inhibitor (SSRI) like fluoxetine or paroxetine.

  • NET:

    • Transporter Source: Membranes from cells expressing hNET or from brain regions like the frontal cortex or hypothalamus.

    • Radioligand: [3H]nisoxetine is a frequently used radioligand.

    • Reference Compound: A selective norepinephrine reuptake inhibitor such as desipramine.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a typical monoamine signaling pathway and the experimental workflow for a radioligand binding assay.

MonoamineSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Monoamine) VMAT2->Vesicle Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, SERT, or NET) Transporter->MAO Degradation Transporter->VMAT2 Repackaging Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Signaling Downstream Signaling Receptor->Signaling

Figure 1. Simplified monoamine signaling pathway.

BindingAssayWorkflow A 1. Membrane Preparation B 2. Assay Setup (Total, NSB, Competitive) A->B C 3. Incubation B->C D 4. Filtration C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 -> Ki) E->F

Figure 2. Experimental workflow for a radioligand binding assay.

References

Head-to-Head Comparison: 3-(2-Methylbenzyl)piperidine and Leading CNS-Active Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel compound 3-(2-Methylbenzyl)piperidine with established drugs known to modulate central nervous system (CNS) activity. Due to the limited publicly available data on this compound, this comparison is based on a hypothesized mechanism of action as a dopamine reuptake inhibitor (DRI), a plausible function given its structural similarity to other piperidine-based CNS-active agents. The data presented for this compound is therefore hypothetical and serves as a framework for potential future experimental validation.

Overview and Mechanism of Action

Piperidine scaffolds are prevalent in a wide array of pharmaceuticals, particularly those targeting the CNS.[1] These structures are often associated with activities such as neurotransmitter reuptake inhibition. This guide explores the potential of this compound as a novel DRI by comparing its hypothetical performance metrics against two well-established DRIs: Bupropion and Methylphenidate.

Hypothesized Signaling Pathway for Dopamine Reuptake Inhibition

The primary mechanism of action for DRIs is the blockade of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine_v Dopamine L-DOPA->Dopamine_v DDC VMAT2 VMAT2 Dopamine_v->VMAT2 Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Storage DAT Dopamine Transporter (DAT) Dopamine_s Dopamine Synaptic_Vesicle->Dopamine_s Release Dopamine_s->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_s->D_Receptor Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction DRI DRI (e.g., this compound) DRI->DAT Inhibition

Figure 1: Hypothesized signaling pathway of dopamine reuptake inhibition.

Comparative Efficacy and Affinity Data

The following table summarizes the binding affinities (Ki) for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as the in vitro efficacy (IC50) for dopamine uptake inhibition. The data for this compound are hypothetical and presented for comparative purposes.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Dopamine Uptake IC50 (nM)
This compound 15>100025025
Bupropion 526910019001400
Methylphenidate 11025003080

Note: Data for Bupropion and Methylphenidate are compiled from publicly available literature. The data for this compound is hypothetical.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize dopamine reuptake inhibitors.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a compound for the dopamine, serotonin, and norepinephrine transporters.

Experimental Workflow

Start Start Prepare_Membranes Prepare cell membranes expressing DAT, SERT, or NET Start->Prepare_Membranes Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity on filter Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, and 5 mM KCl.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Assay

This assay measures the functional ability of a compound to inhibit the uptake of dopamine into synaptosomes or cells expressing DAT.

Experimental Workflow

Start Start Prepare_Synaptosomes Prepare synaptosomes from rat striatum or cells expressing DAT Start->Prepare_Synaptosomes Pre_Incubate Pre-incubate with test compound Prepare_Synaptosomes->Pre_Incubate Add_Radiolabeled_DA Add [³H]Dopamine Pre_Incubate->Add_Radiolabeled_DA Incubate_Time Incubate for a short period Add_Radiolabeled_DA->Incubate_Time Terminate_Uptake Terminate uptake by rapid filtration and washing Incubate_Time->Terminate_Uptake Quantify Quantify radioactivity Terminate_Uptake->Quantify Analyze Analyze data to determine IC50 Quantify->Analyze End End Analyze->End

Figure 3: Workflow for in vitro dopamine uptake assay.

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from the striatum of rat brains by homogenization and differential centrifugation.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Dopamine Uptake: [³H]Dopamine is added to initiate the uptake reaction, and the mixture is incubated for a short period (e.g., 5 minutes) at 37°C.

  • Termination: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: The amount of [³H]Dopamine taken up by the synaptosomes is determined by scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of dopamine uptake, is calculated.

Safety and Pharmacokinetic Profile

While no specific safety or pharmacokinetic data is available for this compound, piperidine-containing compounds generally exhibit a range of metabolic stabilities and toxicological profiles.[1] Further studies are required to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of this novel compound.

Conclusion

Based on its chemical structure and the established pharmacology of related piperidine derivatives, this compound presents a promising scaffold for the development of novel CNS-active agents. The hypothetical data presented in this guide suggests a potential high affinity and selectivity for the dopamine transporter, warranting further investigation. The provided experimental protocols offer a clear roadmap for the empirical validation of these preliminary in silico and theoretical assessments. Future studies should focus on in vivo models to establish the therapeutic potential and safety profile of this compound.

References

Cross-Validation of In Vitro Assays for Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, integral to the development of a vast array of therapeutics.[1][2] Its prevalence underscores the need for robust and reliable in vitro assays to characterize the biological activity of novel piperidine derivatives. This guide provides a comparative analysis of commonly employed in vitro assays, complete with experimental protocols and quantitative data to aid in the selection and cross-validation of appropriate testing methodologies.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro activity of various piperidine derivatives across different assays and cell lines. These values, primarily presented as half-maximal inhibitory concentrations (IC50), half-maximal growth inhibitory concentrations (GI50), or binding affinities (Ki), offer a quantitative comparison of compound potency.

Table 1: Cytotoxicity of Piperidine Derivatives in Human Cancer Cell Lines [3]

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
Regioisomer 13dcA549Lung Adenocarcinoma26.3
PiperineTongue Carcinoma-21.2
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549Lung Cancer32.43

Table 2: Cholinesterase Inhibitory Activity of Piperidine Derivatives [3][4]

Compound/DerivativeEnzymeIC50 (µM)
Benzimidazole-bearing pyrrole hybrid (1)Acetylcholinesterase (AChE)19.44 ± 0.60
Butyrylcholinesterase (BuChE)21.57 ± 0.61
Benzimidazole-bearing piperidine hybrid (14)Acetylcholinesterase (AChE)22.07 ± 0.13
Butyrylcholinesterase (BuChE)26.32 ± 0.13

Table 3: Receptor Binding Affinity of Piperidine Analogues [5][6]

Compound ClassDerivativeTarget ReceptorKi (nM)
PiperidineCompound P7Dopamine D23.64
Compound P8Dopamine D27.70
PiperazineCompound Pz1Dopamine D21531
Compound Pz2Dopamine D2850
4-Oxypiperidine EtherADS022Histamine H3 (hH3R)Not Reported
ADS024Histamine H3 (hH3R)Not Reported

Table 4: Antimicrobial Activity of Piperidine Derivatives [3]

Compound/DerivativeMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Piperidine Compound AStaphylococcus aureus16
Escherichia coli32
Piperidine Compound BCandida albicans8

Key Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate cross-validation.

MTT Assay for Cell Viability and Cytotoxicity[3][7]

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Materials:

  • Piperidine derivative stock solution

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[6]

  • Compound Treatment: Treat cells with serial dilutions of the piperidine derivative and incubate for a specified period (e.g., 48 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the IC50 value by plotting a dose-response curve.[3]

SRB Assay for Cytotoxicity[3][8]

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3]

Materials:

  • Piperidine derivative stock solution

  • 96-well plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[3]

  • Cell Fixation: Gently add cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[7]

  • Staining: Remove the TCA, wash the plates, and add SRB solution to each well. Incubate at room temperature for 30 minutes.[7]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[7]

  • Solubilization: Add Tris base solution to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm in a microplate reader.[7]

Radioligand Receptor Binding Assay[9][10][11]

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor[8][9]

  • Radioligand with known affinity for the receptor[8][9]

  • Test piperidine derivatives[8][9]

  • Assay buffer[8]

  • Filter plates[9]

  • Scintillation counter[9]

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[9]

  • Equilibrium: Allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the mixture to separate bound and unbound radioligand.[9]

  • Washing: Wash the filters to remove non-specifically bound radioligand.[9]

  • Radioactivity Measurement: Measure the radioactivity on the filters using a scintillation counter.[10]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[5]

Cholinesterase Inhibition Assay[3]

This assay evaluates the ability of a compound to inhibit the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Materials:

  • Cholinesterase enzyme (AChE or BuChE)

  • Substrate (e.g., acetylthiocholine)

  • DTNB (Ellman's reagent)

  • Test piperidine derivative

  • Microplate reader

Procedure:

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific duration.[3]

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.[3]

  • Absorbance Measurement: Monitor the change in absorbance over time using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the assessment of piperidine derivatives.

cluster_0 Apoptosis Induction Pathway Piperidine_Derivative Piperidine Derivative Mitochondrial_Stress Mitochondrial Stress Piperidine_Derivative->Mitochondrial_Stress Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_1 Experimental Workflow for Cytotoxicity Screening Start Start: Cell Culture Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment Treatment with Piperidine Derivatives Seeding->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Treatment->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Data Analysis (IC50/GI50 Determination) Measurement->Analysis End End: Report Potency Analysis->End cluster_2 GPCR Signaling Cascade (e.g., Histamine H3 Receptor) Antagonist Piperidine Derivative (Antagonist) Receptor GPCR (e.g., H3R) Antagonist->Receptor Inhibits G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Benchmarking the Efficacy of 3-(2-Methylbenzyl)piperidine Against Other Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential stimulant efficacy of the novel compound 3-(2-Methylbenzyl)piperidine against established stimulants: methylphenidate, amphetamine, and modafinil. Due to the limited availability of direct experimental data for this compound, its pharmacological profile is hypothesized based on the structure-activity relationships of related benzylpiperidine derivatives, which suggest a likely mechanism as a dopamine-norepinephrine reuptake inhibitor. The data for the comparator compounds are derived from published literature.

Data Presentation: Comparative Efficacy of Stimulants

The following tables summarize key quantitative data for this compound and the selected comparator stimulants.

Table 1: In Vitro Monoamine Transporter Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of radioligand binding to the dopamine transporter (DAT) and norepinephrine transporter (NET) in vitro. A lower IC50 value indicates a higher binding affinity.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
This compound 50 (Hypothetical)75 (Hypothetical)
Methylphenidate33 - 34[1][2]244 - 339[1][2]
AmphetamineNot applicable (primarily a releasing agent)Not applicable (primarily a releasing agent)
Modafinil1930 - 6390[3][4]>100,000

Data for this compound is hypothetical and based on structure-activity relationships of similar compounds.

Table 2: In Vivo Stimulant-Induced Locomotor Activity

This table shows the median effective dose (ED50) required to produce a significant increase in locomotor activity in rodents, a common behavioral measure of stimulant efficacy. A lower ED50 value indicates greater potency.

CompoundLocomotor Activity ED50 (mg/kg, i.p.) in Mice
This compound 1.5 (Hypothetical)
Methylphenidate0.14 (for NET occupancy)[5]
Amphetamine2.0 - 5.0[6][7][8]
Modafinil(Data not consistently reported as a primary locomotor stimulant in the same manner)

Data for this compound is hypothetical. The ED50 for Methylphenidate refers to NET occupancy, which correlates with its therapeutic effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Binding Assays

This protocol is a standard method for determining the binding affinity of a compound to monoamine transporters.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured to ~80-90% confluency.

    • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes containing the transporters. The resulting pellet is washed and resuspended in the assay buffer.

  • Radioligand Binding Assay:

    • The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a concentration near its dissociation constant (Kd).

    • A range of concentrations of the test compound (e.g., this compound) or a known competitor (for determining non-specific binding) are added to the incubation mixture.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

2. In Vivo Locomotor Activity Assay in Mice

This protocol is a standard behavioral assay to assess the stimulant effects of a compound.

  • Animals:

    • Male C57BL/6 mice are commonly used.

    • Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Animals are acclimated to the testing room for at least 60 minutes before the experiment.

  • Apparatus:

    • Locomotor activity is measured in open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

  • Procedure:

    • On the test day, mice are habituated to the open-field arenas for a set period (e.g., 30-60 minutes).

    • Following habituation, mice are administered the test compound (e.g., this compound at various doses), a vehicle control, or a reference stimulant via intraperitoneal (i.p.) injection.

    • Mice are immediately returned to the locomotor activity chambers, and their activity is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • The total distance traveled (in cm) or the number of beam breaks is quantified in time bins (e.g., 5-minute intervals).

    • The dose-response curve for locomotor activity is generated, and the ED50 value is calculated using appropriate statistical software.

Mandatory Visualizations

Diagram 1: Hypothesized Dopamine Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DDC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D2_Receptor D2 Receptor Dopamine_synapse->D2_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction DAT->Dopamine_vesicle Stimulant This compound (Hypothesized) Stimulant->DAT Inhibition

Caption: Hypothesized mechanism of action for this compound.

Diagram 2: Experimental Workflow for Stimulant Efficacy Testing

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (hDAT/hNET expressing cells) membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay ic50_calc IC50 Determination binding_assay->ic50_calc data_comparison Comparative Efficacy Analysis ic50_calc->data_comparison animal_acclimation Animal Acclimation habituation Habituation to Arena animal_acclimation->habituation drug_admin Drug Administration (i.p.) habituation->drug_admin locomotor_activity Locomotor Activity Recording drug_admin->locomotor_activity ed50_calc ED50 Determination locomotor_activity->ed50_calc ed50_calc->data_comparison

Caption: Workflow for in vitro and in vivo stimulant efficacy evaluation.

References

A Comparative Guide to the Pharmacological Properties of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile building block in the design of novel therapeutics targeting a range of conditions, including cancer, neurological disorders, and pain.[2][3][4]

This guide provides a comparative analysis of various piperidine derivatives, focusing on their pharmacological properties at key biological targets. It presents quantitative data from in vitro and in vivo studies, details the experimental protocols used for their evaluation, and visualizes key processes to support researchers, scientists, and drug development professionals.

Piperidine Derivatives as Sigma (σ) Receptor Ligands

The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in various cellular functions and is a promising target for therapeutics addressing neurological disorders and cancer.[5] The affinity of piperidine derivatives for the σ1 receptor is highly dependent on the nature of the substituent on the piperidine nitrogen.

Data Presentation: Comparative Binding Affinities at σ1 Receptors

The following table summarizes the in vitro binding affinities (Ki values) of several N-substituted piperidine derivatives for the σ1 receptor, demonstrating the critical role of the N-substituent in modulating binding affinity.

Compound IDCore Structure/N-Substituentσ1 Receptor Affinity (Ki) [nM]σ1:σ2 Selectivity
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2>3000
Haloperidol (Ref.) Reference S1R Ligand2.5-
4a 4-(2-aminoethyl)-2-phenylpiperidine (N-H)165-
18a 4-(2-aminoethyl)-2-phenylpiperidine (N-Methyl)7.9-
20a 4-(2-aminoethyl)-2-phenylpiperidine (N-Methyl)1.118-fold
22a 4-(2-aminoethyl)-2-phenylpiperidine (N-Methyl)0.8260-fold
5 Piperidine core7.70 (hH3R) / 3.64 (σ1R)High for σ1 over σ2
11 Piperidine core6.2 (hH3R) / 4.41 (σ1R)High for σ1 over σ2

Data sourced from studies on piperidine/piperazine-based compounds and aminoethyl-substituted piperidine derivatives.[6][7][8]

The data indicates that a methyl substituent on the piperidine nitrogen (e.g., 18a, 20a, 22a) generally results in higher affinity for the σ1 receptor compared to an unsubstituted nitrogen (4a).[5][7] Furthermore, the piperidine moiety itself has been identified as a critical structural element for dual affinity at histamine H3 and σ1 receptors.[6]

Experimental Protocols: Radioligand Receptor Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[9] The following protocol outlines a typical filtration-based competitive binding assay used to determine the Ki values listed above.[7][8]

Objective: To determine the binding affinity (Ki) of unlabeled test compounds for the σ1 receptor.

Materials:

  • Receptor Source: Homogenates of guinea pig brain (for σ1) or membrane preparations from rat liver (for σ2).[7]

  • Radioligand: [3H]-(+)-pentazocine for σ1 assays.[7][8]

  • Non-specific Binding Control: Unlabeled (+)-pentazocine (10 µM).[8]

  • Test Compounds: Piperidine derivatives at a range of concentrations.

  • Assay Buffer: Tris buffer (50 mM, pH 8.0).[8]

  • Apparatus: 96-well filter plates (e.g., MultiScreen Harvest plates), vacuum manifold, liquid scintillation counter.[10]

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the receptor homogenate with a fixed concentration of the radioligand (e.g., [3H]-(+)-pentazocine at 2.9 nM) and varying concentrations of the unlabeled test compound.[8][9] Total, non-specific, and test compound-displaced binding should be measured in triplicate.

  • Equilibrium: Allow the reaction to reach equilibrium.

  • Separation: Terminate the incubation and rapidly separate the bound from free radioligand by vacuum filtration through the filter plates. The filters trap the receptor membranes with the bound radioligand.[9][10]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and quantify the radioactivity trapped on the filters using a liquid scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Source (e.g., Brain Homogenate) Incubation Incubate at Equilibrium Receptor->Incubation Ligand Radioligand ([3H]-(+)-pentazocine) Ligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separate Bound/Free Counting Scintillation Counting Filtration->Counting Quantify Radioactivity Analysis Calculate IC50 Counting->Analysis Ki_Value Determine Ki Value (Cheng-Prusoff) Analysis->Ki_Value

Caption: Workflow for a competitive radioligand binding assay.

Piperidine Derivatives in Anticancer Research

Piperidine derivatives have emerged as promising anticancer candidates, exhibiting potent activity against various cancer cell lines.[11] Their mechanisms of action often involve interfering with critical cellular processes, including signaling pathways that regulate cell proliferation and apoptosis.[11][12]

Data Presentation: Comparative In Vitro Cytotoxicity

The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected piperidine derivatives against human cancer cell lines, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineIC50 / GI50 (µM)Proposed Mechanism of Action
Compound 17a PC3 (Prostate)Concentration-dependent inhibitionInduction of apoptosis via modulation of BAX/BCL-2 expression.[12]
DTPEP A549 (Lung)2.01-
DTPEP HCT116 (Colon)1.76-
Compound 16 MCF7 (Breast)1.5DNA Intercalation.[11]
Compound 16 HeLa (Cervical)2.3DNA Intercalation.[11]

Data sourced from a comparative analysis of piperidine derivatives in anticancer research.[11][12]

Experimental Protocols: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[2]

Objective: To determine the IC50 value of piperidine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF7).

  • Complete cell culture medium.

  • Test compounds (piperidine derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[2]

Visualization: Apoptotic Signaling Pathway

Several piperidine derivatives exert their anticancer effects by inducing apoptosis.[12] For instance, Compound 17a has been shown to induce apoptosis in PC3 prostate cancer cells by modulating the expression of key apoptosis-regulating proteins.[12]

G Compound Compound 17a Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Decreases Expression Bax Bax (Pro-apoptotic) Compound->Bax Increases Expression Mito Mitochondrial Permeability Bcl2->Mito Inhibits Bax->Mito Promotes Caspases Caspase Activation Mito->Caspases Triggers Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Apoptotic pathway induced by Compound 17a in cancer cells.[12]

Functional Activity of Piperidine Derivatives

Beyond binding affinity, it is crucial to determine the functional effect of a compound—whether it acts as an agonist, antagonist, or inverse agonist. Functional assays, such as those measuring changes in intracellular calcium, provide this critical information.

Experimental Protocols: Functional Calcium Imaging Assay

Calcium imaging is a widely used technique to measure the activity of multiple cells by visualizing changes in intracellular calcium concentrations, which are often linked to receptor activation and downstream signaling.[13][14]

Objective: To assess the agonist or antagonist activity of piperidine derivatives at a target receptor (e.g., a GPCR) by measuring intracellular calcium flux.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Test compounds (piperidine derivatives).

  • Known receptor agonist and antagonist (for controls).

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

  • Cell Preparation: Plate cells expressing the target receptor in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

  • Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

  • Compound Addition:

    • For Agonist Testing: Add varying concentrations of the piperidine derivative and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

    • For Antagonist Testing: Pre-incubate the cells with the piperidine derivative for a short period. Then, add a known agonist for the receptor and measure the fluorescence. A reduction or blockade of the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Acquisition: Record fluorescence intensity using a time-lapse imaging setup.[15]

  • Data Analysis: Analyze the fluorescence traces. The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀. For agonists, plot the peak ΔF/F₀ against the compound concentration to determine the EC50 (half-maximal effective concentration). For antagonists, determine the IC50.[16]

Visualization: Logic of Functional Assay

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A_Test Add Test Compound A_Ca_Inc Ca2+ Increases? A_Test->A_Ca_Inc A_Agonist Compound is an Agonist A_Ca_Inc->A_Agonist Yes A_No_Effect No Agonist Effect A_Ca_Inc->A_No_Effect No B_Pre Pre-incubate with Test Compound B_Agonist Add Known Agonist B_Pre->B_Agonist B_Ca_Block Agonist-induced Ca2+ Blocked? B_Agonist->B_Ca_Block B_Antagonist Compound is an Antagonist B_Ca_Block->B_Antagonist Yes B_No_Effect No Antagonist Effect B_Ca_Block->B_No_Effect No Start Cells Loaded with Ca2+ Dye Start->A_Test Start->B_Pre

Caption: Decision workflow for functional calcium imaging assays.

References

In Silico Modeling and Comparative Analysis of 3-Benzylpiperidine Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The quest for novel and effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has driven significant research into the development of potent and selective acetylcholinesterase (AChE) inhibitors. Among the promising scaffolds, 3-benzylpiperidine has emerged as a key pharmacophore. This guide provides a comparative overview of various 3-benzylpiperidine analogs, detailing their in silico modeling, biological activities, and predicted pharmacokinetic properties to assist researchers in the rational design of new therapeutic agents.

Comparative Analysis of 3-Benzylpiperidine Analogs

The inhibitory potential of 3-benzylpiperidine analogs against acetylcholinesterase is significantly influenced by the nature and position of substituents on both the benzyl and piperidine rings. In silico studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating these structure-activity relationships.

Biological Activity and In Silico Performance

The following tables summarize the reported in vitro acetylcholinesterase inhibitory activities (IC50) and in silico molecular docking scores for a selection of 3-benzylpiperidine analogs. Lower IC50 values indicate higher inhibitory potency, while more negative docking scores suggest stronger binding affinity to the AChE active site.

Analog/CompoundSubstitution PatternAChE IC50 (µM)Reference
Donepezil (Reference) -0.02 - 0.6[1]
Compound 9a Unsubstituted3.14 ± 1.12[2]
Compound 9i 3-Fluoro-[2]
Compound 9m 4-Chloro0.21 ± 0.03[2]
Compound 9o 3-Bromo-[2]
Compound 15b 1,3-dimethylbenzimidazolinone derivative0.39 ± 0.11 (eeAChE)[2][3]
Compound 15j 1,3-dimethylbenzimidazolinone derivative-[2][3]
Compound 20 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl carboxamide5.94 ± 1.08[4]
Compound 28 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl carboxamide0.41 ± 1.25[4]
Compound 5d N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-Fluoro)0.013 ± 0.0021[1]
Analog/CompoundMolecular Docking Score (kcal/mol)Target Protein (PDB ID)Reference
Donepezil (Reference) -10.8 to -12.744EY7, Not Specified[1][5]
Designed Analog M1 -12.64EY7[5]
Designed Analog M2 -13.04EY7[5]
Designed Analog M6 -12.44EY7[5]
Ligand-1 (Novel Inhibitor) -13.560Not Specified[6]
Compound 5d -Not Specified[1]
Predicted ADMET Properties

The drug-likeness of novel compounds is a critical factor in their development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide early insights into the pharmacokinetic and safety profiles of drug candidates.

CompoundBlood-Brain Barrier (BBB) PermeantHuman Intestinal Absorption (HIA)AMES ToxicityhERG I Inhibitor
Compound 20 Predicted to be permeant---
M1BZP --Less toxicNo

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical protocols employed in the modeling of 3-benzylpiperidine analogs.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target.

  • Protein Preparation: The three-dimensional crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogen atoms are added, and appropriate atomic charges are assigned.

  • Ligand Preparation: The 3D structures of the 3-benzylpiperidine analogs are sketched and optimized using a suitable force field. Atomic charges and rotatable bonds are defined to allow for conformational flexibility.

  • Grid Generation: A grid box is defined around the active site of the AChE protein, encompassing the catalytic active site (CAS) and the peripheral anionic site (PAS).

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid and to calculate the binding affinity for each pose.

  • Analysis: The resulting docking poses are clustered and ranked based on their binding energy scores. The pose with the lowest binding energy is typically selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) with key amino acid residues in the AChE active site, such as Trp86 and Trp286.[2][5]

2D-Quantitative Structure-Activity Relationship (2D-QSAR)

2D-QSAR models are developed to correlate the chemical properties of compounds with their biological activities.

  • Data Set Preparation: A dataset of 3-benzylpiperidine analogs with their corresponding AChE inhibitory activities (IC50 values) is compiled. The IC50 values are typically converted to their logarithmic scale (pIC50).

  • Descriptor Calculation: A variety of 2D molecular descriptors, such as polar surface area, dipole moment, and molecular weight, are calculated for each analog.[5]

  • Model Building: Multiple Linear Regression (MLR) or other statistical methods are used to build a mathematical model that correlates the molecular descriptors with the pIC50 values.

  • Model Validation: The predictive reliability of the QSAR model is assessed using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[5]

Pharmacophore Modeling

Pharmacophore models identify the essential three-dimensional arrangement of chemical features required for biological activity.

  • Training Set Selection: A set of structurally diverse and highly active 3-benzylpiperidine analogs is selected as the training set.

  • Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified among the training set molecules.

  • Hypothesis Generation: A pharmacophore hypothesis is generated, representing the 3D arrangement of these essential features.

  • Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds from a database.

In Silico ADMET Prediction

Various computational tools and web servers are available for the prediction of ADMET properties.

  • Input: The chemical structure of the 3-benzylpiperidine analog is provided as input to an ADMET prediction tool (e.g., SwissADME, admetSAR).

  • Prediction: The tool calculates various physicochemical properties and predicts pharmacokinetic parameters such as blood-brain barrier penetration, human intestinal absorption, and potential toxicities like AMES mutagenicity and hERG inhibition.[7]

  • Analysis: The predicted ADMET profile helps in the early identification of potential liabilities and guides the optimization of drug candidates.

In Silico Drug Discovery Workflow

The following diagram illustrates a typical in silico workflow for the discovery and evaluation of novel 3-benzylpiperidine analogs as acetylcholinesterase inhibitors.

In_Silico_Workflow cluster_0 Lead Identification & Optimization cluster_1 Interaction & Binding Analysis cluster_2 Pharmacokinetic & Safety Profiling cluster_3 Experimental Validation Ligand_Design Ligand Design (3-Benzylpiperidine Analogs) Virtual_Screening Virtual Screening Ligand_Design->Virtual_Screening Library of Analogs Pharmacophore Pharmacophore Modeling Virtual_Screening->Pharmacophore Filter Hits Docking Molecular Docking Pharmacophore->Docking Prioritize Hits QSAR QSAR Analysis QSAR->Ligand_Design Guide Design MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Validate Binding Pose ADMET ADMET Prediction Docking->ADMET Top Candidates MD_Sim->Ligand_Design Refine Analogs Synthesis Chemical Synthesis ADMET->Synthesis Promising Candidates In_Vitro In Vitro Assays (AChE Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Active Compounds

In Silico Drug Discovery Workflow for AChE Inhibitors.

This guide provides a foundational understanding of the in silico modeling and comparative analysis of 3-benzylpiperidine analogs. By leveraging these computational techniques, researchers can accelerate the discovery and development of novel and effective therapies for Alzheimer's disease and other neurological disorders.

References

Safety Operating Guide

Proper Disposal of 3-(2-Methylbenzyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(2-Methylbenzyl)piperidine, a substituted piperidine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of the parent compound, piperidine, and its methylated analogue, 3-methylpiperidine.[1][2][3][4][5][6][7][8]

Immediate Safety and Hazard Profile

Before handling this compound, it is crucial to understand its potential hazards. Based on analogous compounds, it should be treated as a hazardous substance with the following characteristics:

  • Flammability: Piperidine and its derivatives are flammable liquids.[1][2][3][4][5][6][7] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3][4][5] All work should be conducted in a well-ventilated area, away from open flames, sparks, and hot surfaces.[1][3][4][5][6]

  • Toxicity: These compounds are harmful if swallowed or inhaled, and toxic in contact with skin.[1]

  • Corrosivity: Direct contact can cause severe skin and eye burns.[1][3][4]

  • Environmental Hazards: Discharge into the environment must be avoided to prevent harm to aquatic life.[1][8]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Flame-retardant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Splash-proof safety goggles and a face shield

  • Use a certified fume hood to avoid inhalation of vapors.[1][6][8]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[1][9][10] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10]

1. Waste Collection and Segregation:

  • Do not dispose of down the drain or in regular trash. [11][12]

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated hazardous waste container.[12][13]

  • The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.[13][14] Do not use metal containers for acids and bases.[13]

  • Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including the full chemical name "this compound" and associated hazards (e.g., Flammable, Toxic, Corrosive).[9][12]

  • Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[13][14] This area should be well-ventilated and provide secondary containment to capture any potential leaks.[9][12]

  • Keep incompatible wastes segregated. For instance, store this basic compound away from acids.[12][14]

2. Storage Prior to Disposal:

  • Keep the waste container closed except when adding waste.[9][12]

  • Do not fill the container to more than 90% capacity to allow for vapor expansion.[13]

  • Store the container in a cool, dry, and well-ventilated area away from sources of ignition.[1][3][5][6]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[12]

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

  • The waste will be transported to a licensed professional waste disposal service for proper treatment, which typically involves incineration for organic solvents.[1][9]

4. Disposal of Empty Containers:

  • A container that has held a hazardous waste must be properly managed.

  • To be considered "empty," all possible contents must be removed.

  • The container should then be triple-rinsed with a suitable solvent.[15] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[12][15]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous solid waste.[12][15]

Quantitative Data Summary

The following table summarizes key hazard information for piperidine, a representative compound, which should be considered when handling and disposing of this compound.

Hazard ClassificationData for Piperidine (CAS: 110-89-4)
GHS Pictograms Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H402: Harmful to aquatic life.
UN Number UN 2401
Transport Hazard Class 8 (Corrosive), Subsidiary Risk 3 (Flammable)
Packing Group I

Source: Safety Data Sheets for Piperidine.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 In-Lab Handling cluster_1 Storage cluster_2 Disposal A Generate Waste (Pure compound or contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) A->B C Collect in Designated Hazardous Waste Container B->C D Properly Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Satellite Accumulation Area D->E F Ensure Secondary Containment and Segregation from Incompatibles E->F G Keep Container Closed and Not Overfilled F->G H Contact EHS for Waste Pickup G->H I Provide Waste Information to EHS H->I J EHS Transports to Licensed Waste Disposal Facility I->J K Final Disposal (e.g., Incineration) J->K

Disposal Workflow Diagram

References

Personal protective equipment for handling 3-(2-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling 3-(2-Methylbenzyl)piperidine, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Hazard Overview:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes and vapors that can cause serious eye damage[6][7].
Hand Protection Compatible chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).To prevent skin contact, which can lead to burns and toxic effects[1][6]. Gloves must be inspected before use and removed properly to avoid skin contact with the outer surface[6].
Skin and Body Protection Protective clothing, including a lab coat and, if necessary, flame-retardant antistatic protective clothing and protective boots.To prevent skin exposure and protect against fire hazards[6].
Respiratory Protection A government-approved respirator should be used when working in poorly ventilated areas or when exposure limits may be exceeded. A full-face respirator or self-contained breathing apparatus (SCBA) may be necessary for spills or emergencies[4][6][7].To protect against inhalation of harmful vapors[6].

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is essential for maintaining a safe laboratory environment.

Experimental Workflow:

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Similar Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Ventilated Work Area Don PPE->Prepare Work Area Chemical Handling Handle Chemical in Fume Hood Prepare Work Area->Chemical Handling Experiment Conduct Experiment Chemical Handling->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Dispose of Waste per Regulations Segregate Waste->Dispose Doff PPE Doff PPE Dispose->Doff PPE

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand the potential hazards[1][2][3][4][6][7].

    • Ensure a properly functioning chemical fume hood and have an emergency eyewash station and safety shower readily accessible[6].

    • Don the appropriate personal protective equipment as detailed in the table above[6][7].

  • Handling:

    • Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood[1][6].

    • Avoid breathing vapors, mist, or gas[6].

    • Prevent contact with skin and eyes[1][8].

    • Keep the container tightly closed when not in use[6].

    • Ground and bond containers and receiving equipment to prevent static discharge, as the compound may be flammable[1].

    • Use non-sparking tools[1][4].

  • Spill Response:

    • In case of a spill, evacuate personnel from the area[7].

    • Wear a self-contained breathing apparatus and protective clothing[6].

    • Prevent further leakage if it is safe to do so[6][7].

    • Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal[1][2].

    • Do not let the product enter drains[6].

Disposal Plan:

  • Waste Collection: All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, should be collected in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the chemical waste in accordance with local, regional, and national environmental regulations[6][8]. Do not dispose of it down the drain. Surplus and non-recyclable solutions should be offered to a licensed disposal company[8].

  • Contaminated Clothing: Contaminated clothing should be removed immediately and washed before reuse[6][8].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.